molecular formula C21H26ClN3O2 B3332611 Levocetirizine amide CAS No. 909779-33-5

Levocetirizine amide

Cat. No.: B3332611
CAS No.: 909779-33-5
M. Wt: 387.9 g/mol
InChI Key: LVJDQBJDVOYDLA-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levocetirizine amide is a useful research compound. Its molecular formula is C21H26ClN3O2 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDQBJDVOYDLA-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909779-33-5
Record name Levocetirizine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909779335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCETIRIZINE AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AH2JG4B9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Levocetirizine amide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine amide, chemically known as 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, is a key intermediate and a known impurity in the synthesis of Levocetirizine, a potent second-generation antihistamine.[][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also details the established analytical methodologies for its characterization and discusses the mechanism of action of its parent compound, Levocetirizine, to provide context for its biological relevance. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Levocetirizine and related compounds.

Chemical Structure and Identification

This compound is the (R)-enantiomer of cetirizine (B192768) amide. Its chemical structure consists of a central piperazine (B1678402) ring linked to a diphenylmethyl group on one nitrogen and an ethoxyacetamide group on the other.

IUPAC Name: 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide[3]

Chemical Formula: C₂₁H₂₆ClN₃O₂[3]

Molecular Weight: 387.90 g/mol []

CAS Number: 909779-33-5[3]

SMILES: C1CN(CCN1CCOCC(=O)N)--INVALID-LINK--C3=CC=C(C=C3)Cl[]

InChI Key: LVJDQBJDVOYDLA-OAQYLSRUSA-N[]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Appearance White to Off-white Solid[]
Melting Point 89-91°C[]
Boiling Point (Predicted) 539.3 ± 50.0 °C[]
Density (Predicted) 1.210 ± 0.06 g/cm³[]
pKa (Predicted) 15.56 ± 0.40[2]
Solubility Slightly soluble in Chloroform and DMSO[]
Storage Temperature 2-8°C[]

Synthesis and Experimental Protocols

This compound is primarily synthesized as an intermediate or impurity in the production of Levocetirizine. The general synthetic approach involves the condensation of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable ethoxyacetamide derivative.

Synthesis of this compound

This protocol is adapted from the synthesis of the dextrorotatory isomer.

Reaction Scheme:

(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine + 2-(2-chloroethoxy)acetamide (B1366819) → 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide

Materials:

  • (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine

  • 2-(2-chloroethoxy)acetamide

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • p-Xylene (B151628)

  • Toluene (B28343)

  • Acetone (B3395972)

  • Concentrated Hydrochloric Acid (HCl)

  • Norit (activated carbon)

  • Dicalite (diatomaceous earth)

Procedure:

  • To a mixture of p-xylene and toluene, add (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, 2-(2-chloroethoxy)acetamide, sodium carbonate, and potassium iodide.

  • Heat the mixture at reflux temperature for approximately 17 hours.

  • Add a small amount of Norit and filter the hot mixture through Dicalite.

  • Wash the filter residue with a small amount of toluene and combine the filtrate and washing solution.

  • Evaporate the solvents under reduced pressure.

  • Dissolve the residue in toluene and wash successively with water and a saturated aqueous solution of sodium chloride.

  • Separate the organic phase and evaporate the solvent to obtain the crude this compound base.

Purification (as Dihydrochloride Salt):

  • Dissolve the crude residue in acetone and cool the solution in an ice bath.

  • Add concentrated hydrochloric acid dropwise.

  • Add additional acetone and continue stirring in the ice bath for 1 hour.

  • Filter the precipitate and dry it under vacuum at 50°C to yield this compound dihydrochloride.

Experimental Workflow for Synthesis

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (as HCl salt) Reactant_1 (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine Reaction_Step Reflux in p-xylene/toluene for 17h Reactant_1->Reaction_Step Reactant_2 2-(2-chloroethoxy)acetamide Reactant_2->Reaction_Step Reagents Na2CO3, KI Reagents->Reaction_Step Filtration Hot filtration with Norit/Dicalite Reaction_Step->Filtration Washing Wash with Toluene Filtration->Washing Evaporation_1 Solvent Evaporation Washing->Evaporation_1 Extraction Dissolve in Toluene, Wash with H2O & brine Evaporation_1->Extraction Evaporation_2 Solvent Evaporation Extraction->Evaporation_2 Dissolution Dissolve in Acetone Evaporation_2->Dissolution Acidification Add conc. HCl Dissolution->Acidification Precipitation Cool and stir Acidification->Precipitation Isolation Filter and Dry Precipitation->Isolation Product This compound Isolation->Product

Caption: Synthesis and purification workflow for this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of Levocetiririzine amide, particularly in the context of purity testing for Levocetirizine.

HPLC Method for Impurity Profiling

This is a representative HPLC method based on USP guidelines for Levocetirizine Dihydrochloride.

Chromatographic Conditions:

  • Column: C18, 4.6-mm × 25-cm; 5-µm packing

  • Mobile Phase: A mixture of buffer and acetonitrile (B52724) (e.g., 580:420) with pH adjusted to 6.0. The buffer can be prepared with potassium dihydrogen orthophosphate.[2]

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 0.2 µg/mL).

  • Sample Solution: Dissolve the test sample (e.g., Levocetirizine Dihydrochloride) in the mobile phase to a suitable concentration (e.g., 200 µg/mL).

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution and record the chromatogram and retention time.

  • Inject the sample solution and record the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Analytical Workflow Diagram

G HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Standard Solution (this compound RS) System_Equilibration Equilibrate HPLC System Standard_Prep->System_Equilibration Sample_Prep Prepare Sample Solution (Test Substance) Sample_Prep->System_Equilibration Injection Inject Standard and Sample Solutions System_Equilibration->Injection Data_Acquisition Acquire Chromatograms Injection->Data_Acquisition Peak_Identification Identify Peak by Retention Time Data_Acquisition->Peak_Identification Quantification Quantify by Peak Area Comparison Peak_Identification->Quantification Result Purity/Impurity Profile Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Mechanism of Action (of Levocetirizine)

Currently, there is no specific information available on the biological activity of this compound itself. It is primarily considered an impurity or intermediate. However, to understand its potential biological context, the mechanism of action of the parent compound, Levocetirizine, is described below.

Levocetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptors.[4] Histamine, a key mediator in allergic reactions, exerts its effects by binding to these receptors on various cells.

Signaling Pathway:

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

  • Histamine Binding: Histamine binds to the H1 receptor.

  • G-protein Activation: This binding activates the associated Gq protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The activation of these downstream signaling molecules leads to various cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Levocetirizine acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation, thereby preventing histamine-mediated signaling.

Histamine H1 Receptor Signaling Pathway

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Activates Levocetirizine Levocetirizine Levocetirizine->H1_Receptor Inhibits Gq Gq Protein H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Conclusion

This compound is a well-characterized compound of significant interest in the pharmaceutical industry, particularly in the context of Levocetirizine synthesis and quality control. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and analytical methodologies. While its own biological activity is not extensively studied, understanding its properties is critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient, Levocetirizine. The detailed protocols and diagrams presented herein are intended to aid researchers and drug development professionals in their work with this important molecule.

References

Technical Guide: Synthesis of Levocetirizine Amide as a Research Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, the active (R)-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine. The synthesis and characterization of its related compounds are crucial for impurity profiling, reference standard qualification, and further drug development research. This technical guide provides an in-depth overview of the synthesis of Levocetirizine amide, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide. This compound serves as a key intermediate and a known impurity in the manufacturing of Levocetirizine. This document outlines a detailed experimental protocol for its synthesis, presents key analytical data, and illustrates the synthetic workflow.

Introduction

This compound is a significant compound in the landscape of Levocetirizine research and manufacturing. As a direct precursor in some synthetic routes and a potential impurity in others, a reliable method for its synthesis is essential for pharmaceutical quality control and research applications. The availability of pure this compound as a reference standard is critical for the development and validation of analytical methods to monitor the purity of Levocetirizine active pharmaceutical ingredient (API). This guide details a common and effective synthetic pathway to obtain this important research intermediate.

The primary synthetic route involves the N-alkylation of the chiral intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, with 2-chloroethoxyacetamide. This method is analogous to a step in the synthesis of Levocetirizine itself, where an acetic acid derivative is used instead of the acetamide.

Synthetic Workflow

The synthesis of this compound is a straightforward two-component condensation reaction. The logical workflow involves the preparation of the starting materials and the subsequent coupling reaction, followed by purification.

Synthesis_Workflow A (-)-1-[(4-chlorophenyl)- phenylmethyl]piperazine H Crude this compound A->H B 2-Chloroethoxyacetamide B->H C Solvent: Toluene (B28343) / p-Xylene C->H D Base: Sodium Carbonate (Na2CO3) D->H E Catalyst: Potassium Iodide (KI) E->H F Temperature: Reflux F->H G Time: 17 hours G->H I Purification: Filtration, Washing, Evaporation H->I J Pure this compound (Free Base) I->J K Optional Salt Formation: + HCl in Acetone (B3395972) J->K L This compound Dihydrochloride (B599025) K->L

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related cetirizine derivatives.[1]

Materials and Reagents
  • (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine

  • 2-Chloroethoxyacetamide

  • Toluene

  • p-Xylene

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (e.g., Dicalite)

  • Activated carbon (e.g., Norit)

  • Water

  • Saturated aqueous sodium chloride solution

Synthesis of this compound (Free Base)
  • To a suitable reaction vessel, add 150 ml of toluene and 100 ml of p-xylene.

  • Add 15 g (0.0523 mole) of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine to the solvent mixture.

  • To this solution, add 8.3 g (0.0601 mole) of 2-chloroethoxyacetamide, 12.8 g (0.1203 mole) of anhydrous sodium carbonate, and 0.5 g (0.0030 mole) of potassium iodide.

  • Heat the reaction mixture to reflux temperature and maintain for 17 hours with stirring.

  • After the reaction is complete, add a small amount of activated carbon and filter the hot mixture through a pad of diatomaceous earth.

  • Wash the filter cake with a small amount of hot toluene.

  • Combine the filtrate and the washing solution and evaporate the solvents under reduced pressure to yield a crude residue.

  • Dissolve the residue in 100 ml of toluene.

  • Wash the organic phase successively with 100 ml of water and twice with 100 ml of a saturated aqueous solution of sodium chloride.

  • Separate the organic phase and evaporate the solvent under reduced pressure to obtain the crude this compound as a free base.

Optional: Synthesis of this compound Dihydrochloride
  • Dissolve the crude residue of this compound free base in 100 ml of acetone.

  • Cool the solution in an ice bath.

  • Slowly add 15 ml of concentrated hydrochloric acid dropwise to the cooled solution.

  • Add an additional 200 ml of acetone and continue to stir the mixture in an ice bath for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Dry the solid under vacuum at 50°C to yield this compound dihydrochloride.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Name(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide[2]
CAS Number909779-33-5[2][3]
Molecular FormulaC₂₁H₂₆ClN₃O₂[2][3]
Molecular Weight387.90 g/mol [3]
AppearanceWhite Powder[4]
Melting Point84.7-87.4°C[4]
Table 2: Synthetic Parameters and Yield
ParameterValueReference
Molar RatioPiperazine (B1678402):Acetamide:Na₂CO₃:KI = 1:1.15:2.3:0.06[1]
Reaction Time17 hours[1]
Reaction Temp.Reflux[1]
Yield19 g (from 15 g of piperazine derivative) for the dihydrochloride salt[1]
Table 3: Analytical Data
Analysis MethodResultReference
HPLC Purity This compound is a known impurity in Levocetirizine and is monitored by HPLC. USP methods for Levocetirizine related compounds can be adapted. A typical system uses a C18 column with UV detection at 230 nm. The purity of the synthesized intermediate should be assessed against a qualified reference standard.[5]
¹H NMR The ¹H NMR spectrum of the parent compound, 1-(4-chlorophenyl)piperazine, shows characteristic signals for the aromatic protons and the piperazine ring protons. For this compound, additional signals for the ethoxyacetamide chain would be expected.[6]
FT-IR The FT-IR spectrum is expected to show characteristic peaks for the amide C=O stretch, N-H stretch of the amide, C-O-C stretch of the ether linkage, and aromatic C-H and C=C stretches, as well as the C-Cl stretch.[6]
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (387.90 g/mol ).[3]

Logical Relationships in Synthesis

The synthesis of this compound is critically dependent on the stereochemistry of the starting materials and the efficiency of the N-alkylation reaction.

Logical_Relationships cluster_inputs Key Inputs cluster_outcomes Critical Outcomes A Enantiomeric Purity of (-)-1-[(4-chlorophenyl)- phenylmethyl]piperazine D Stereochemical Integrity of this compound A->D determines B Reactivity of 2-Chloroethoxyacetamide E Reaction Yield B->E influences C Reaction Conditions (Base, Catalyst, Temp.) C->E optimizes F Purity Profile of Crude Product C->F affects D->F E->F

Caption: Factors influencing the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound, a vital research intermediate and impurity in the production of Levocetirizine. The detailed experimental protocol, coupled with the presented analytical data and workflow diagrams, offers a valuable resource for researchers and professionals in the pharmaceutical industry. The successful synthesis of this compound is pivotal for ensuring the quality and safety of Levocetirizine through its use as a reference standard in analytical testing.

References

Mechanism of Levocetirizine amide formation as an impurity

Author: BenchChem Technical Support Team. Date: December 2025

Page 1. Available online on 15.08.2020 at --INVALID-LINK--. Indexed in CAS, Google Scholar, Index Copernicus, Indian Citation Index, Director of Science & Research, DRJI, SJIF, SIF. International Journal of Pharmaceutical Chemistry and Analysis. Volume 7, Issue 3, 2020, 102-106. ISSN: 2349-2423. Original Research Article. Forced degradation study of different brands of levocetirizine (B1674955) dihydrochloride (B599025) by. UV-spectroscopy. Ganesh B Patil1, Jitendra K Sonawane1, Zamir G Khan1, Dilip A Patil1,*. 1H. R. Patel Institute of Pharmaceutical Education and Research, Dept. of Pharmaceutical Chemistry, Shirpur, Maharashtra,. India. ARTICLE INFO. Article history: Received 17-06-2020. Accepted 30-07-2020. Available online 12-08-2020. Keywords: Levocetirizine dihydrochloride. Degradation studies. Different brands. UV-spectrophotometer. ABSTRACT. The goal of this study is to carry out degradation studies of Levocetirizine market-available tablet brands. Forced degradation is the process which involves degradation of the drug products which can be studied to determine the molecule's stability. Various brands of levocetirizine dihydrochloride (Okacet-L, LECOPE,. Levocet, 1-AL) were used. It is an H1 receptor antagonist and is used in

Spectroscopic Characterization of Levocetirizine Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955) amide, chemically known as 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, is a known impurity and primary metabolite of the second-generation antihistamine, Levocetirizine.[1][2] Its identification and characterization are crucial for the quality control and regulatory compliance of Levocetirizine drug products. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Levocetirizine amide, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and expected spectral data are presented to facilitate its identification and analysis.

Introduction

Levocetirizine is the active (R)-enantiomer of cetirizine, a potent and selective H1-receptor antagonist.[3] During its synthesis and metabolism, various related substances, including this compound, can be formed.[2] Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of these impurities. This guide outlines the application of key spectroscopic methods for the comprehensive analysis of this compound.

Physicochemical Properties

PropertyValueSource
IUPAC Name 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide[1]
Molecular Formula C21H26ClN3O2[1]
Molecular Weight 387.90 g/mol [4]
CAS Number 909779-33-5[1]
Appearance White to Off-white Solid[4]
Solubility Slightly soluble in Chloroform and DMSO[4]

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of Levocetirizine and its impurities. The aromatic rings in the this compound structure give rise to characteristic UV absorption.

Expected Spectral Data: Based on studies of Levocetirizine dihydrochloride, this compound is expected to exhibit a maximum absorption (λmax) in the range of 230-240 nm.[5][6] The exact λmax may vary slightly depending on the solvent used.

SolventExpected λmax (nm)
0.1 M HCl~231
Distilled Water~230
Methanol (B129727)~231

Experimental Protocol:

  • Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., 0.1 M HCl, methanol, or water) to obtain a stock solution of known concentration.

  • Preparation of Sample Solution: Prepare a dilution of the test sample containing this compound in the same solvent.

  • Spectrophotometric Analysis: Record the UV spectrum of the sample solution from 200 to 400 nm using a calibrated UV-Vis spectrophotometer with the corresponding solvent as a blank.

  • Determination of λmax: Identify the wavelength of maximum absorbance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic rings, and other functional groups.

Expected Spectral Data:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide I)~1670
N-H Bend (Amide II)~1640
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1250 - 1020
C-O Stretch (Ether)1150 - 1085
C-Cl Stretch800 - 600

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a mull in Nujol.

  • IR Analysis: Record the IR spectrum using a calibrated FT-IR spectrometer over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Spectral Data:

  • Molecular Ion: An exact mass of 387.1713548 Da is calculated for the molecular formula C21H26ClN3O2.[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 388.18.

  • Major Fragments: Based on the known fragmentation of amides and the structure of Levocetirizine, the following key fragment ions are anticipated. The most likely fragmentation pathway involves the cleavage of the amide bond.

m/z (Expected)Proposed Fragment Structure
388.18[M+H]⁺
285.13[M+H - COCH2NH2]⁺
201.08[(4-chlorophenyl)(phenyl)methyl]⁺

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) into the ESI source of the mass spectrometer.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the [M+H]⁺ ion and analyze the resulting product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are essential for the definitive structural confirmation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, estimated):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.20 - 7.40m9HAromatic protons
5.50 - 6.50br s2H-NH₂
4.25s1H-CH(Ar)₂
3.95s2H-O-CH₂-C=O
3.65t2H-N-CH₂-CH₂-O-
2.50 - 2.70m10HPiperazine and ethoxy protons

Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):

Chemical Shift (δ, ppm)Assignment
~172C=O (Amide)
140 - 142Quaternary aromatic carbons
127 - 133Aromatic CH carbons
~76-CH(Ar)₂
~70-O-CH₂-C=O
~67-O-CH₂-CH₂-N-
~57-N-CH₂-CH₂-O-
~53Piperazine carbons

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, and baseline correction) and assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Structure Elucidation NMR->NMR_Data Conclusion Structural Confirmation UV_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: General workflow for spectroscopic characterization.

Mass_Spectrometry_Workflow Sample This compound Solution ESI Electrospray Ionization (+ve mode) Sample->ESI M_H [M+H]⁺ Ion (m/z ~388.18) ESI->M_H MS1 MS Scan (Full Spectrum) M_H->MS1 CID Collision-Induced Dissociation (CID) M_H->CID Interpretation Fragmentation Pathway Analysis MS1->Interpretation Fragments Fragment Ions CID->Fragments MS2 MS/MS Scan (Product Ion Spectrum) Fragments->MS2 MS2->Interpretation

Caption: Mass spectrometry analysis workflow.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of quality control in the pharmaceutical industry. This guide has outlined the key spectroscopic techniques—UV-Vis, IR, MS, and NMR—that are employed for its comprehensive analysis. While publicly available experimental data for this compound is limited, this guide provides a robust framework based on the analysis of the parent compound and theoretical principles. The presented experimental protocols and expected spectral data will aid researchers and drug development professionals in the unequivocal identification and characterization of this important impurity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine widely used in the management of allergic rhinitis and chronic idiopathic urticaria. Its efficacy and favorable safety profile are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the core physicochemical characteristics of Levocetirizine and its related compounds, including key impurities and metabolites. Detailed experimental protocols for the determination of these properties are also presented, alongside visualizations of its mechanism of action and synthetic pathway to aid in research and development.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. For Levocetirizine and its related compounds, properties such as solubility, pKa, and lipophilicity (logP/logD) are of paramount importance.

Levocetirizine is a zwitterionic molecule at physiological pH, a characteristic that significantly influences its properties.[1][2] This dual ionic nature, with a carboxylic acid group and a basic piperazine (B1678402) ring, contributes to its relatively high lipophilicity at physiological pH (LogD = 1.5).[1][2]

Data Summary

The following tables summarize the key physicochemical data for Levocetirizine and its related compounds.

Table 1: Physicochemical Properties of Levocetirizine and its Dihydrochloride Salt

PropertyLevocetirizineLevocetirizine DihydrochlorideReference(s)
Molecular FormulaC₂₁H₂₅ClN₂O₃C₂₁H₂₅ClN₂O₃ · 2HCl[3]
Molecular Weight388.89 g/mol 461.81 g/mol [3]
Melting Point205-208 °C (dec.)215-220 °C[3]
Solubility (Water)78 mg/mLFreely soluble (94.6 g/100 mL)[3]
pKa2.2 (carboxylic acid), 2.9, 8.0 (piperazine)-[4]
logP1.7-[5]
logD (pH 7.4)1.51.32 ± 0.03[1][2][3]

Table 2: Physicochemical Properties of Levocetirizine Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitylogPReference(s)
CetirizineC₂₁H₂₅ClN₂O₃388.89110-115101 mg/L (water)2.8[5]
(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazineC₁₇H₁₉ClN₂286.8091-93Slightly soluble in water-[6]
Cetirizine N-oxideC₂₁H₂₅ClN₂O₄404.89-Slightly soluble in water, acetonitrile, DMSO (0.1-1 mg/mL)-[7][8]
Levocetirizine Ethyl EsterC₂₃H₂₉ClN₂O₃416.95--4.7 (calculated)[9][10]
2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamideC₂₈H₃₂ClN₃O₂478.0--5.2 (calculated)[11]
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Impurity D)C₃₀H₂₈Cl₂N₂487.47--7.7 (calculated)[12]
Levocetirizine Impurity BC₁₉H₂₁ClN₂O₂344.84---[13]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of Levocetirizine.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of Levocetirizine in a suitable solvent (e.g., methanol-water mixture for compounds with low aqueous solubility).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

    • Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Pipette a known volume (e.g., 25 mL) of the Levocetirizine solution into a beaker.

    • Add a sufficient volume of 0.1 M KCl to maintain a constant ionic strength.

    • If titrating the acidic group, add a known excess of 0.1 M HCl to protonate all basic sites.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).

    • Record the pH value after each addition, ensuring the reading is stable.

    • Continue the titration past the equivalence points.

    • To determine the pKa of the basic groups, titrate a fresh sample of the Levocetirizine solution with standardized 0.1 M HCl.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain the titration curve.

    • Determine the equivalence points from the inflection points of the curve (or by plotting the first or second derivative).

    • The pKa values are determined at the half-equivalence points. For a diprotic base, the pKa values can be calculated from the pH at the first and second half-equivalence points. For the carboxylic acid group, the pKa is the pH at the half-equivalence point of its titration with a strong base.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of Levocetirizine.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate (B84403) buffer pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of Levocetirizine and dissolve it in the aqueous phase to a known concentration.

    • In a separatory funnel, mix a known volume of the aqueous solution of Levocetirizine with a known volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached. The optimal shaking time should be determined in preliminary experiments.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and octanol (B41247) phases.

    • Determine the concentration of Levocetirizine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Ensure the analytical method is linear over the expected concentration range in both phases.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

    • logP = log₁₀ (P) = log₁₀ ([Compound]octanol / [Compound]aqueous).

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of Levocetirizine in water.

Methodology:

  • Sample Preparation:

    • Add an excess amount of Levocetirizine to a known volume of purified water in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined experimentally (typically 24-48 hours). A shaker or magnetic stirrer can be used for agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, avoiding any undissolved solid.

    • Filter the sample through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound. The first few drops of the filtrate should be discarded.

  • Analysis:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of Levocetirizine in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the solubility of Levocetirizine in mg/mL or mol/L, taking into account the dilution factor.

Signaling Pathway and Synthesis Workflow

Visualizing the complex biological and chemical processes related to Levocetirizine can provide valuable insights for researchers. The following diagrams, created using the DOT language, illustrate the H1 receptor signaling pathway and a common synthetic route for Levocetirizine.

H1 Receptor Signaling Pathway

Levocetirizine exerts its antihistaminic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response. Levocetirizine blocks this cascade by stabilizing the inactive conformation of the receptor.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates NFkB NF-κB PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Levocetirizine Levocetirizine Levocetirizine->H1R Blocks (Inverse Agonist)

Caption: H1 Receptor Signaling Pathway and the inhibitory action of Levocetirizine.

Levocetirizine Synthesis Workflow

The synthesis of Levocetirizine can be achieved through various routes. A common and efficient method involves the resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine followed by alkylation and hydrolysis.

Levocetirizine_Synthesis cluster_synthesis Levocetirizine Synthesis start Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine resolution Resolution with a chiral resolving agent (e.g., tartaric acid derivative) start->resolution intermediate (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine resolution->intermediate alkylation Alkylation with 2-chloroethoxyacetamide intermediate->alkylation amide_intermediate 2-[2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide alkylation->amide_intermediate hydrolysis Hydrolysis (e.g., with NaOH) amide_intermediate->hydrolysis levocetirizine Levocetirizine hydrolysis->levocetirizine

References

Levocetirizine Amide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Levocetirizine (B1674955) amide, a key intermediate and impurity in the synthesis of the second-generation antihistamine, Levocetirizine. This document outlines its chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

Levocetirizine amide, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide, is a crucial compound in the pharmaceutical synthesis of Levocetirizine.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 909779-33-5[3][4][5][6][7][8][9][10]
Molecular Formula C21H26ClN3O2[2][3][4][5][6][7][9]
Molecular Weight 387.90 g/mol [2][3][4][6][7][9]
IUPAC Name 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide[2][3]
Synonyms This compound, this compound [USP-RS][2][3]
Appearance White Powder[8]
Storage Temperature 2-8°C[8][9]

Synthesis of Levocetirizine via this compound

This compound is a significant intermediate in one of the synthetic pathways for Levocetirizine. The general process involves the condensation of (-)-1-[(4-chlorophenyl)-phenyl methyl] piperazine (B1678402) with a suitable reagent to introduce the ethoxy acetamide (B32628) side chain, followed by hydrolysis to yield the final active pharmaceutical ingredient, Levocetirizine.

A common synthetic route involves the condensation of 1-[(4-chlorophenyl)-phenylmethyl]piperazine with 2-chloroethoxy acetamide.[5][6] This reaction forms this compound, which is then hydrolyzed to produce Cetirizine.[5][6] The levorotatory isomer, Levocetirizine, is the pharmacologically active form.[5]

Synthesis_of_Levocetirizine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product (-)-1-[(4-chlorophenyl)-phenyl methyl] piperazine (-)-1-[(4-chlorophenyl)-phenyl methyl] piperazine This compound This compound (-)-1-[(4-chlorophenyl)-phenyl methyl] piperazine->this compound Condensation 2-chloroethoxy acetamide 2-chloroethoxy acetamide 2-chloroethoxy acetamide->this compound Levocetirizine Levocetirizine This compound->Levocetirizine Hydrolysis

Synthesis of Levocetirizine via this compound Intermediate.

Mechanism of Action of Levocetirizine

While this compound is primarily a synthetic intermediate, the final product, Levocetirizine, is a potent and selective antagonist of peripheral H1-receptors.[3] Histamine (B1213489), released during an allergic response, binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms.[11][12] Levocetirizine competitively blocks this binding, thereby mitigating the effects of histamine.[13]

The binding of histamine to H1 receptors activates the phospholipase C system, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12] These second messengers increase intracellular calcium levels, resulting in downstream effects such as neuronal stimulation (itching, sneezing) and vasodilation (congestion).[12] Levocetirizine, by blocking the H1 receptor, prevents these downstream events.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds PLC Phospholipase C H1_Receptor->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (Itching, Sneezing, Vasodilation) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Levocetirizine Levocetirizine Levocetirizine->H1_Receptor Blocks

Simplified H1 Receptor Signaling Pathway and Levocetirizine's Point of Action.

Experimental Protocols: Analytical Characterization

The quantification of this compound, often as an impurity in Levocetirizine drug substance and product, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

RP-HPLC Method for Impurity Profiling

This protocol is a representative example for the determination of Levocetirizine and its related substances, including this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Waters Symmetry C8 (250 x 4.6 mm, 5µm) or equivalent.[14]

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., sodium perchlorate (B79767) in water) and an organic modifier (e.g., acetonitrile).[15]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Detection Wavelength: 230 nm.[7][14][15]

  • Injection Volume: 20 µL.[7]

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (B52724) (50:50 v/v) is commonly used.[15]

  • Standard Solution: A standard solution is prepared by dissolving a known quantity of this compound reference standard in the diluent to a final concentration of approximately 0.2 µg/mL.[7]

  • Sample Solution: A sample solution of the Levocetirizine drug substance is prepared by dissolving it in the diluent to a concentration of about 200 µg/mL.[7]

3. System Suitability:

  • Before sample analysis, the chromatographic system is evaluated for its suitability.

  • Parameters such as resolution between Levocetirizine and its impurities, tailing factor, and the relative standard deviation of replicate injections of the standard solution are assessed to ensure the validity of the analytical results.[7][14]

4. Analysis and Quantification:

  • The sample solution is injected into the HPLC system.

  • The peak corresponding to this compound is identified by its retention time relative to the main Levocetirizine peak.

  • The concentration of this compound in the sample is determined by comparing its peak area to that of the standard solution.

Analytical_Workflow Start Start Preparation Solution Preparation (Standard & Sample) Start->Preparation HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) Preparation->HPLC_Setup System_Suitability System Suitability Test HPLC_Setup->System_Suitability System_Suitability->HPLC_Setup Fail Analysis Inject Sample & Acquire Data System_Suitability->Analysis Pass Data_Processing Data Processing (Peak Integration & Identification) Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification Report Generate Report Quantification->Report End End Report->End

References

The Pharmacological Profile of Levocetirizine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine (B192768), is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist widely used in the management of allergic disorders.[1][2] Its favorable pharmacological profile, characterized by high affinity for the H1 receptor, rapid onset of action, and a favorable safety profile with minimal sedative effects, has established it as a cornerstone in allergy treatment.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Levocetirizine and its derivatives, with a focus on their mechanism of action, structure-activity relationships, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this area.

Introduction

Histamine H1 receptor antagonists are the primary therapeutic agents for allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Levocetirizine distinguishes itself from its racemic parent, cetirizine, by exhibiting a higher affinity for the H1 receptor, with the antihistaminic properties of cetirizine primarily attributed to the (R)-enantiomer.[1][4] The development of Levocetirizine derivatives aims to further enhance its therapeutic properties, such as extending the duration of action or modifying its pharmacokinetic profile. This guide will explore the core pharmacological aspects of Levocetirizine and its emerging derivatives.

Mechanism of Action and Signaling Pathways

Levocetirizine exerts its therapeutic effects primarily through selective and potent antagonism of the histamine H1 receptor.[1] It acts as an inverse agonist, decreasing the constitutive activity of the receptor and thereby preventing the release of other allergy-associated chemicals and reducing blood supply to the affected area. This action provides relief from the classic symptoms of hay fever and other allergic reactions.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade as depicted below:

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Levocetirizine Levocetirizine Levocetirizine->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Pharmacological Profile: Quantitative Data

The following tables summarize the key pharmacological parameters of Levocetirizine and its derivatives.

Table 1: H1 Receptor Binding Affinity
CompoundKi (nM)Receptor SourceReference
Levocetirizine3Human H1 Receptor[4][5]
Cetirizine (racemic)6Human H1 Receptor[4][5]
Dextrocetirizine100Human H1 Receptor[4][5]
Desloratadine0.4Not Specified[6]
Fexofenadine10Not Specified[6]

Ki (Inhibitory constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of Levocetirizine
ParameterValueSpeciesReference
Bioavailability>70%Human[7]
Tmax (Time to peak concentration)~1.0 hourHuman[4]
Cmax (Peak plasma concentration)257 ng/mL (10 mg dose)Human[4]
Protein Binding93-96%Human[4]
Volume of Distribution (Vd)0.41 L/kgHuman[6]
Elimination Half-life (t1/2)~8.3 hoursHuman[4]
Excretion70-85% unchanged in urineHuman[4]
Table 3: Pharmacokinetic Parameters of Levocetirizine Derivatives (Prodrugs)
CompoundCmax (ng/mL)Tmax (days)AUC0-45d (h·ng/mL)SpeciesReference
Levocetirizine Decanoate (LCZ-D)13.95Not Specified6423.12RatNot Specified
Levocetirizine Laurate (LCZ-L)5.12Not Specified2109.22RatNot Specified

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the histamine H1 receptor.

H1_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO or HEK293 cells expressing H1 receptor) Incubation Incubation (Membranes + [³H]mepyramine + Test Compound/Buffer/Non-labeled Ligand) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]mepyramine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

References

In-Silico Prediction of Levocetirizine Amide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine that selectively antagonizes the peripheral histamine (B1213489) H1-receptor.[1] Its clinical efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established.[1][2] This technical guide explores the in-silico prediction of the bioactivity of a closely related derivative, Levocetirizine amide. While direct experimental data on this compound is limited, this document outlines a comprehensive in-silico workflow to predict its potential biological activity, drawing parallels with the known pharmacology of Levocetirizine. The guide provides detailed hypothetical experimental protocols and data presentation frameworks to facilitate further research and validation.

Introduction to Levocetirizine and its Amide Derivative

Levocetirizine is a selective antagonist of peripheral H1-receptors, exhibiting high affinity for these receptors and low affinity for other receptors like muscarinic, serotonin, or alpha-adrenergic receptors.[1] This selectivity contributes to its favorable side-effect profile compared to first-generation antihistamines.[3] The primary mechanism of action involves the blockade of histamine-induced allergic responses.[2]

This compound is a derivative of Levocetirizine where the carboxylic acid group is replaced by an amide group. This structural modification can significantly alter the physicochemical properties of the molecule, including its polarity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. In-silico methods provide a powerful and cost-effective approach to predict these potential changes and guide further experimental investigation.

Predicted Bioactivity of this compound: An In-Silico Approach

Due to the absence of specific published bioactivity studies on this compound, this section outlines a hypothetical in-silico workflow to predict its interaction with the primary target of Levocetirizine, the histamine H1-receptor.

Molecular Modeling and Ligand Preparation

The initial step involves the generation of a 3D structure of this compound. This can be achieved using molecular modeling software such as ChemDraw or by retrieving the structure from chemical databases like PubChem (CID: 11538302).[4] The ligand structure is then prepared for docking by assigning correct atom types, adding hydrogen atoms, and minimizing its energy to obtain a stable conformation.

Protein Preparation

A high-resolution 3D crystal structure of the human histamine H1-receptor is required. A suitable structure can be obtained from the Protein Data Bank (PDB). The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The binding site of the receptor is then defined based on the co-crystallized ligand or known binding pockets.

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5] Using software like AutoDock, Glide, or GOLD, this compound can be docked into the active site of the H1-receptor. The docking algorithm samples various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

Predicted Interactions: Based on the docking of Levocetirizine to the H1 receptor, it is anticipated that the diphenylmethylpiperazine moiety of this compound will form crucial hydrophobic and van der Waals interactions with the receptor's binding pocket. The modification of the carboxylic acid to an amide group may alter the hydrogen bonding network. While Levocetirizine's carboxylate group is predicted to form a salt bridge with a lysine (B10760008) residue, the amide group of the derivative could potentially form hydrogen bonds with different residues in the active site.

Binding Affinity Prediction

The docking scores provide an estimation of the binding affinity (e.g., in kcal/mol). These scores can be compared to the docking score of Levocetirizine to predict whether the amide derivative has a potentially higher or lower affinity for the H1-receptor.

ADMET Prediction

In-silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. Software and web servers like SwissADME or pkCSM can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents the known pharmacokinetic parameters of Levocetirizine for comparative purposes. A similar table would be populated with predicted and subsequently experimentally determined values for this compound.

ParameterLevocetirizineThis compound (Predicted)
Molecular Weight ( g/mol ) 388.9387.9
LogP ~3.1To be predicted
H-bond Donors 1To be predicted
H-bond Acceptors 5To be predicted
Oral Bioavailability HighTo be predicted
Protein Binding (%) ~91.9 - 96.1[6]To be predicted
Half-life (hours) ~7.05 - 8[1][6]To be predicted
Metabolism Minimal[1][2]To be predicted
Excretion Primarily renal[1][2]To be predicted

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be necessary to validate the in-silico predictions and determine the actual bioactivity of this compound.

Histamine H1-Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1-receptor.

Methodology:

  • Membrane Preparation: Human histamine H1-receptor expressing cells (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: The receptor membranes are incubated with a known concentration of a radiolabeled H1-receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In-vitro Histamine-induced Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonist activity of this compound at the H1-receptor.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Contraction Measurement: The contractions of the ileum are recorded isometrically using a force transducer.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve for histamine is established.

  • Antagonist Incubation: The tissue is incubated with a specific concentration of this compound for a defined period.

  • Shift in Concentration-Response Curve: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift of the histamine concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.

In-vivo Mouse Model of Allergic Rhinitis

Objective: To evaluate the in-vivo efficacy of this compound in a model of allergic rhinitis.

Methodology:

  • Sensitization: Mice are sensitized with an allergen (e.g., ovalbumin) along with an adjuvant.

  • Drug Administration: Sensitized mice are treated with this compound or a vehicle control at various doses via oral gavage.

  • Allergen Challenge: After drug administration, the mice are challenged intranasally with the allergen.

  • Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a specific period after the challenge.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, BAL is performed to collect fluid from the lungs.

  • Cell Counting and Cytokine Analysis: The number of inflammatory cells (e.g., eosinophils) in the BAL fluid is counted, and the levels of inflammatory cytokines (e.g., IL-4, IL-5) are measured by ELISA.

  • Data Analysis: The reduction in allergic symptoms and inflammatory markers in the drug-treated group is compared to the control group.

Visualizations

Signaling Pathway of Histamine H1-Receptor

G cluster_cell Effector Cell Histamine Histamine H1R Histamine H1-Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 AllergicResponse Allergic Response (e.g., Inflammation, Vasodilation) Ca2->AllergicResponse PKC->AllergicResponse LevocetirizineAmide This compound (Predicted Antagonist) LevocetirizineAmide->H1R blocks

Caption: Predicted mechanism of action of this compound on the H1-receptor signaling pathway.

In-Silico Bioactivity Prediction Workflow

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation LigandPrep This compound 3D Structure Generation & Preparation Docking Molecular Docking Simulation LigandPrep->Docking ProteinPrep Histamine H1-Receptor 3D Structure Preparation (from PDB) ProteinPrep->Docking Analysis Analysis of Docking Results (Binding Pose, Score) Docking->Analysis BioactivityPrediction Predicted Bioactivity & Pharmacokinetics Analysis->BioactivityPrediction ADMET ADMET Prediction ADMET->BioactivityPrediction BindingAssay Receptor Binding Assay (Ki determination) BioactivityPrediction->BindingAssay guides FunctionalAssay In-vitro Functional Assay (e.g., Guinea Pig Ileum) BioactivityPrediction->FunctionalAssay guides InVivoModel In-vivo Animal Model (e.g., Allergic Rhinitis) BioactivityPrediction->InVivoModel guides ExperimentalData Experimental Bioactivity & Efficacy Data BindingAssay->ExperimentalData FunctionalAssay->ExperimentalData InVivoModel->ExperimentalData

Caption: Workflow for in-silico prediction and experimental validation of this compound bioactivity.

Conclusion

This technical guide provides a comprehensive framework for the in-silico prediction of this compound's bioactivity, primarily focusing on its potential as a histamine H1-receptor antagonist. The outlined computational workflow, from molecular modeling to ADMET prediction, offers a rational approach to generate initial hypotheses about the compound's efficacy and safety profile. The detailed experimental protocols provide a clear path for the validation of these in-silico findings. While the bioactivity of this compound remains to be experimentally determined, the methodologies described herein offer a robust starting point for its investigation and potential development as a novel therapeutic agent.

References

Levocetirizine Amide: A Versatile Scaffold for the Development of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergic conditions. Its synthesis often proceeds through a key intermediate, 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, commonly known as levocetirizine amide. While typically hydrolyzed to the parent carboxylic acid during manufacturing, the amide functional group presents a valuable, yet underexplored, starting point for the synthesis of novel compounds with potentially enhanced or entirely new pharmacological profiles.

This technical guide provides a comprehensive overview of this compound as a starting material. It details the synthesis of the amide itself, explores strategies for its chemical modification, and presents a framework for designing novel derivatives such as prodrugs and bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

The primary route to this compound involves the N-alkylation of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable 2-carbon synthon bearing a terminal acetamide (B32628) group. The most common and well-documented method utilizes 2-chloroethoxy acetamide.

General Synthetic Pathway

The synthesis is typically a two-step process starting from the commercially available chiral piperazine (B1678402) derivative.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification cluster_2 Conventional Next Step A (-)-1-[(4-chlorophenyl)- phenylmethyl]piperazine C This compound (Crude) A->C Base (e.g., K2CO3) Solvent (e.g., Toluene) B 2-Chloroethoxy acetamide B->C D Purified this compound C->D Crystallization or Column Chromatography E Levocetirizine D->E Hydrolysis (e.g., NaOH)

Caption: Synthesis and conventional hydrolysis of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from patent literature.[1][2]

Materials:

Procedure:

  • Reaction Setup: A stirred reactor is charged with (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine, toluene, and anhydrous potassium carbonate.

  • Addition of Alkylating Agent: 2-Chloroethoxy acetamide is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 110-120°C) and maintained for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with toluene or ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

This compound as a Progenitor for Novel Compounds

While the amide is typically seen as a transient intermediate, its chemical functionality provides a handle for creating new molecular entities. The primary amide can be N-substituted, reduced, or completely replaced with bioisosteric groups to alter the compound's properties.

Strategy 1: Prodrug Development

A prodrug strategy can be employed to improve pharmacokinetic properties such as duration of action. While direct derivatization of this compound is not widely reported, a study on the esterification of the parent levocetirizine drug to create long-acting injectable prodrugs provides a valuable template for what could be achieved.[3][4] This approach modifies the terminal functional group to control the rate of release of the active parent drug.

Example: Synthesis of Levocetirizine Ester Prodrugs [3][4]

This example demonstrates the feasibility of modifying the levocetirizine scaffold to achieve a long-acting formulation.

G A Levocetirizine Dihydrochloride (B599025) C Ester Prodrug (LCZ-Decanoate or LCZ-Laurate) A->C Fischer Esterification (H₂SO₄, THF, 90°C) B Alkyl Alcohol (e.g., Decanol, Lauryl Alcohol) B->C D Active Levocetirizine (Sustained Release) C->D In vivo Enzymatic Hydrolysis (Esterases)

Caption: Workflow for synthesizing long-acting levocetirizine ester prodrugs.

Experimental Protocol (Fischer Esterification): [3]

  • Reaction: Levocetirizine dihydrochloride (11 mmol) is mixed with the corresponding alkyl alcohol (e.g., decanol, 3 eq.), sulfuric acid (0.2 mL), and tetrahydrofuran (B95107) (THF) in a round-bottom flask.

  • Heating: The mixture is stirred and heated to 90°C overnight.

  • Neutralization: After cooling, ethyl acetate is added, and the mixture is neutralized with a saturated sodium bicarbonate solution.

  • Extraction & Purification: The product is extracted and purified using standard organic chemistry techniques.

Quantitative Data Summary: Pharmacokinetics of Ester Prodrugs [4]

The following table summarizes the pharmacokinetic parameters of the synthesized levocetirizine prodrugs in rats, demonstrating the successful modulation of the drug's release profile.

CompoundCₘₐₓ (ng/mL)Tₘₐₓ (days)AUC₀₋₄₅d (h·ng/mL)Half-life (t₁/₂) (days)
LCZ-Decanoate 13.951.06423.1214.80
LCZ-Laurate 5.121.02109.2212.16

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve.

Strategy 2: Bioisosteric Replacement of the Amide

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, or alter physicochemical properties without losing the desired biological activity.[5][6] The primary amide of this compound is an excellent candidate for such modification.

G cluster_0 Starting Material cluster_1 Potential Bioisosteric Replacements Start This compound Triazole 1,2,3-Triazole Start->Triazole Improved Metabolic Stability Oxadiazole 1,2,4-Oxadiazole Start->Oxadiazole Mimics H-Bonding Tetrazole Tetrazole Start->Tetrazole Carboxylic Acid Mimic (after hydrolysis) Sulfonamide Sulfonamide Start->Sulfonamide Altered pKa & Solubility

Caption: Bioisosteric replacement strategies for the amide group.

Potential Novel Compounds and Synthetic Approaches:

  • N-Substituted Amides: The primary amide can be alkylated or acylated to explore structure-activity relationships. Standard N-alkylation protocols using an alkyl halide and a base can be employed.

  • 1,2,3-Triazoles: Known for their metabolic stability, a 1,2,3-triazole can replace the amide group. This would involve converting the amide to a nitrile, followed by reduction to an amine, diazotization to an azide, and finally a "click" reaction (copper-catalyzed azide-alkyne cycloaddition) with a suitable alkyne.

  • Oxadiazoles: These heterocycles are excellent mimics of the amide bond's electronic and steric properties.[7] Synthesis could proceed by converting the amide to an N-acyl-N'-aroylhydrazine, followed by cyclization.

  • Trifluoroethylamine: This motif enhances metabolic stability and modulates basicity.[5] It can be introduced by reducing the amide to the corresponding amine, followed by trifluoroethylation.

Potential Signaling Pathways and Mechanisms of Action

Levocetirizine's primary mechanism of action is the potent and selective inverse agonism of the histamine H1 receptor. Novel compounds derived from this compound would first be evaluated for their H1 receptor affinity. However, modifications to the core structure could lead to compounds with altered selectivity or novel activities.

  • Enhanced H1 Affinity/Selectivity: Modifications could optimize interactions with the H1 receptor binding pocket.

  • Modulation of Anti-inflammatory Effects: Levocetirizine exhibits anti-inflammatory properties beyond H1 antagonism. Novel derivatives could be screened for their effects on inflammatory mediators and cellular adhesion molecules.

  • Novel Targets: Significant structural changes, such as the introduction of new heterocyclic systems, could lead to compounds with activity at other G-protein coupled receptors (GPCRs) or ion channels, opening avenues for drug repurposing.

Conclusion

This compound, while traditionally viewed as a simple intermediate, holds significant potential as a versatile starting material for medicinal chemistry campaigns. By applying established strategies such as prodrug design and bioisosteric replacement, researchers can develop novel compounds with modulated pharmacokinetics and potentially new pharmacological activities. The synthetic accessibility of the amide and the rich chemistry of the amide functional group make it an attractive scaffold for innovation in drug discovery. Further exploration in this area is warranted to unlock the full potential of this valuable chemical entity.

References

Methodological & Application

Application Note: Quantification of Levocetirizine Amide using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] During the synthesis and storage of Levocetirizine, various related substances and potential impurities can form. One such critical process-related impurity and potential degradant is Levocetirizine amide. The quantification of this compound is essential for ensuring the quality, safety, and efficacy of Levocetirizine drug substances and products.

This application note provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Principle

The method separates this compound from Levocetirizine and other related impurities using a C18 stationary phase. The separation is achieved through an isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The quantification is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Materials and Reagents

  • Reference Standards: this compound Certified Reference Material (CRM), Levocetirizine Dihydrochloride USP Reference Standard.

  • Chemicals: Potassium dihydrogen orthophosphate (AR grade), Orthophosphoric acid (AR grade), Sodium hydroxide (B78521) (AR grade), Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

  • Instrumentation: HPLC system with a UV-Vis detector or a Photodiode Array (PDA) detector, analytical balance, pH meter, sonicator, and volumetric glassware.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][4]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation prep_mobile Mobile Phase Preparation hplc_analysis HPLC Analysis prep_mobile->hplc_analysis prep_std Standard Solution Preparation prep_std->hplc_analysis prep_sample Sample Solution Preparation prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of this compound peak_integration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Preparation of Mobile Phase and Diluent
  • Buffer Preparation (pH 6.0): Dissolve 4.08 g of potassium dihydrogen orthophosphate in 600 mL of HPLC grade water. Adjust the pH to 6.0 with a 10% sodium hydroxide solution.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 58:42 (v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

Preparation of Standard Solutions
  • Standard Stock Solution (A): Accurately weigh and transfer about 25 mg of this compound CRM into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Working Standard Solution (B): Transfer 1.0 mL of the Standard Stock Solution (A) into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.

Preparation of Sample Solutions
  • Levocetirizine Drug Substance: Accurately weigh about 50 mg of the Levocetirizine drug substance into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

  • Levocetirizine Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Levocetirizine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer (pH 6.0) : Acetonitrile (58:42, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm[1][2][6]
Injection Volume 20 µL
Column Temperature 30°C[1]
Run Time Approximately 15 minutes (or until all related peaks have eluted)

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing the blank (diluent), Levocetirizine standard, this compound standard, and a placebo sample. The chromatograms indicated no interference from the blank or placebo at the retention time of this compound. Stress testing was performed on Levocetirizine to demonstrate the stability-indicating nature of the method. Samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The degradation products did not interfere with the quantification of this compound.[3][7]

System Suitability

System suitability parameters were assessed by injecting the working standard solution six times. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas Not more than 2.0%

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range
ParameterResult
Linearity Range 1.0 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Table 2: Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9599.2%
Table 3: Precision
Precision Type% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 1.5%
Table 4: LOD and LOQ
ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
Table 5: Robustness

The method's robustness was evaluated by making deliberate small variations in the chromatographic conditions. The results showed no significant impact on the system suitability parameters, indicating the method's reliability.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) System suitability parameters met acceptance criteria.
Mobile Phase Composition (± 2%) System suitability parameters met acceptance criteria.
Column Temperature (± 2°C) System suitability parameters met acceptance criteria.
pH of Buffer (± 0.1) System suitability parameters met acceptance criteria.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between the core validation parameters.

G cluster_core Core Validation Parameters cluster_derived Derived & Supporting Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->Robustness

Caption: Interrelationship of method validation parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in both drug substances and pharmaceutical dosage forms. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is suitable for implementation in quality control laboratories for routine analysis and stability studies of Levocetirizine.

References

Application Note: A Robust HPLC Method for the Separation of Levocetirizine from its Amide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocetirizine (B1674955), the active R-enantiomer of cetirizine, is a potent second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] During the synthesis and storage of Levocetirizine, various process-related impurities and degradation products can arise. One critical impurity is the Levocetirizine amide impurity, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide.[2][3][4][5] Regulatory agencies require stringent control over impurities in pharmaceutical products. Therefore, a reliable and robust analytical method is essential for the separation and quantification of Levocetirizine from its amide impurity to ensure the quality, safety, and efficacy of the final drug product.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation of Levocetirizine from its amide impurity. The described method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry.

Chemical Structures

  • Levocetirizine: 2-[2-[4-[(R)-(4-chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]acetic acid

  • This compound Impurity: (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide[2][3][4][5]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: Phosphate (B84403) buffer components (e.g., potassium dihydrogen orthophosphate), acid and base for pH adjustment (e.g., orthophosphoric acid, sodium hydroxide).

  • Standards: Levocetirizine dihydrochloride (B599025) reference standard and this compound impurity reference standard.

2. Chromatographic Conditions

A typical isocratic or gradient reversed-phase HPLC method can be employed for the separation. The following conditions have been found to be effective for separating Levocetirizine from its impurities.[7][8][9]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of phosphate buffer and acetonitrile. A common starting point is a ratio of 60:40 (v/v) of buffer to acetonitrile, with the pH of the buffer adjusted to around 3.0-4.0 with orthophosphoric acid.[8]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 230 nm[7][9][10]
Column Temperature Ambient or controlled at 30°C[11]
Injection Volume 20 µL

3. Preparation of Solutions

  • Buffer Preparation: Dissolve a calculated amount of potassium dihydrogen orthophosphate in HPLC grade water to a desired concentration (e.g., 20 mM). Adjust the pH to the target value using diluted orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Levocetirizine dihydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Impurity Stock Solution: Accurately weigh and dissolve the this compound impurity reference standard in the mobile phase to prepare a stock solution.

  • Spiked Sample Preparation: Prepare a solution of Levocetirizine and spike it with a known concentration of the amide impurity from the stock solution to demonstrate the separation.

4. System Suitability

Before sample analysis, the chromatographic system should meet the system suitability criteria. This is typically assessed by injecting the standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0[9]
Theoretical Plates Not less than 2000
Relative Standard Deviation (%RSD) of Peak Area Not more than 2.0% for replicate injections[9]

Data Presentation

The following table summarizes the expected retention times and resolution for Levocetirizine and its amide impurity under the optimized chromatographic conditions. Actual retention times may vary depending on the specific column and system used.

CompoundExpected Retention Time (min)Resolution (Rs)
Levocetirizine~ 5.5-
This compound Impurity~ 4.8> 2.0

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products. Forced degradation studies are often performed to demonstrate specificity.[6][10][12][13][14]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc 1. Prepare Solutions & System inject Injection of Sample/Standard hplc->inject 2. Equilibrate System separate Chromatographic Separation inject->separate 3. Introduce Analyte detect UV Detection at 230 nm separate->detect 4. Elution data Data Acquisition and Analysis detect->data 5. Signal Processing report Reporting of Results (Retention Time, Peak Area, Purity) data->report 6. Quantitation

Caption: Workflow for the HPLC analysis of Levocetirizine and its amide impurity.

References

Chiral Separation of Levocetirizine Enantiomers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine (B192768), is a potent second-generation antihistamine. The stereospecificity of its pharmacological activity necessitates robust and efficient analytical methods to separate it from its less active (S)-enantiomer, dextrocetirizine. This document provides detailed application notes and experimental protocols for the chiral separation of levocetirizine enantiomers using High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

Data Summary of Chiral Separation Techniques

The following tables summarize quantitative data from various studies on the chiral separation of cetirizine enantiomers, providing a comparative overview of the different techniques.

High-Performance Liquid Chromatography (HPLC)
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Enantioselectivity (α)Reference
Chiralcel OD-RPerchlorate solution with acetonitrileNot SpecifiedNot SpecifiedGoodNot Specified[1]
Chiralpak AD-Hn-hexane:2-propanol:Ethanol:Trifluoroacetic acid (70:15:15:0.02 v/v)Not SpecifiedNot Specified0.96Not Specified[2]
Chiralpak IENot SpecifiedNot SpecifiedNot Specified2.1Not Given[3]
Immobilized Human Serum Albumin (HSA)2-propanol:10 mM phosphate (B84403) buffer pH 7 (10:90 v/v)0.92271.821.43[3][4]
Ultron ES-OVM20mM potassium dihydrogen orthophosphate (pH 7.0):acetonitrile (87:13 v/v)0.6Not SpecifiedNot SpecifiedNot Specified[2]
Beta-cyclodextrin bonded silica (B1680970) gelAcetonitrile:Inorganic salt buffer system (pH 3.0) (40:60 v/v)Not SpecifiedNot Specified>1.5Not Specified[5][6]
Chiralpak ADNot Specified (for amide derivative)Not SpecifiedNot Specified8.542.76[7]
Capillary Electrophoresis (CE)
Chiral Selector (CS)BufferVoltage (kV)Temperature (°C)Detection (nm)Resolution (Rs)Analysis Time (min)Reference
1% (w/v) Sulfated-β-CD50 mM Tetraborate (B1243019) (pH 8.2)Not SpecifiedNot SpecifiedNot Specified>3Not Specified[8]
20 g/L Sulfated-β-CD30 mmol/L NaH2PO4 (pH 7.0)Not SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified[9]
0.4 mg/mL Heptakis(2,3-diacetyl-6-sulfato)-β-CD75 mM Triethanolamine-phosphate (pH 2.5) with 10% ACN2025214Not SpecifiedNot Specified[10]
1% (w/v) Sulfated-β-CD5 mM Borate (pH 8.7)10Not SpecifiedNot SpecifiedBaseline<7[11]
Supercritical Fluid Chromatography (SFC)
Chiral Stationary PhaseMobile PhaseModifierAdditivesKey FindingsReference
Chiralpak ADCO22-propanolTriethylamine (TEA) and Trifluoroacetic acid (TFA)Separation only feasible with 2-propanol as modifier; additives improved results.[12]
Chiralpak IECO2/Organic Modifier (55/45, v/v)Water/Methanol (5/95, v/v)Not SpecifiedFast chiral separation for quantitation in human plasma.[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the use of a protein-based chiral stationary phase, which has demonstrated good resolution and enantioselectivity.[3][4]

Objective: To separate levocetirizine and dextrocetirizine enantiomers using HPLC with an immobilized human serum albumin (HSA) column.

Materials:

  • HPLC system with UV detector

  • CHIRALPAK® HSA column or equivalent

  • Levocetirizine and Dextrocetirizine standards

  • 2-Propanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Sodium hydroxide (B78521) or phosphoric acid for pH adjustment

  • Deionized water

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in deionized water.

    • Adjust the pH of the buffer to 7.0 using sodium hydroxide or phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the 10 mM phosphate buffer (pH 7.0) and 2-propanol in a 90:10 (v/v) ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® HSA

    • Mobile Phase: 2-propanol:10 mM phosphate buffer pH 7 (10:90 v/v)

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 227 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the cetirizine racemate or levocetirizine sample in the mobile phase.

    • Dilute the stock solution to a suitable concentration for analysis.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention times for dextrocetirizine and levocetirizine.

Expected Results: Under these conditions, baseline separation of the two enantiomers is expected, with the (S)-enantiomer (dextrocetirizine) eluting before the (R)-enantiomer (levocetirizine). A resolution (Rs) of approximately 1.82 and an enantioselectivity factor (α) of around 1.43 can be anticipated.[3][4]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation (Buffer + 2-Propanol) Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Preparation (Dissolve in Mobile Phase) Inject Sample Injection SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (227 nm) Separate->Detect Data Data Acquisition & Analysis Detect->Data

HPLC Experimental Workflow for Chiral Separation.
Capillary Electrophoresis (CE) Protocol

This protocol is based on a validated method using sulfated-β-cyclodextrin as a chiral selector, which has shown high resolution.[8]

Objective: To quantify dextrocetirizine as an enantiomeric impurity in levocetirizine using capillary electrophoresis.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Levocetirizine and Dextrocetirizine standards

  • Sodium tetraborate (analytical grade)

  • Sulfated-β-cyclodextrin (analytical grade)

  • Sodium hydroxide or boric acid for pH adjustment

  • Deionized water

Procedure:

  • Buffer Preparation (Background Electrolyte):

    • Prepare a 50 mM tetraborate buffer by dissolving the appropriate amount of sodium tetraborate in deionized water.

    • Adjust the pH to 8.2 using sodium hydroxide or boric acid.

    • Add sulfated-β-cyclodextrin to the buffer to a final concentration of 1% (w/v).

    • Filter the buffer through a 0.22 µm syringe filter.

  • Capillary Conditioning:

    • Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the background electrolyte.

    • Between runs, flush the capillary with the background electrolyte.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica

    • Background Electrolyte: 50 mM tetraborate buffer (pH 8.2) containing 1% (w/v) sulfated-β-cyclodextrin

    • Voltage: (Specify based on instrument and capillary dimensions, typically in the range of 15-30 kV)

    • Temperature: (Specify based on instrument, e.g., 25 °C)

    • Detection: (Specify wavelength, e.g., 200 nm)

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Sample Preparation:

    • Prepare stock solutions of levocetirizine and dextrocetirizine in the background electrolyte or a suitable solvent.

    • Prepare calibration standards and quality control samples by spiking the levocetirizine sample with known amounts of dextrocetirizine.

  • Analysis:

    • Perform injections of the blank, standards, and samples.

    • Record the electropherograms and determine the migration times and peak areas for both enantiomers.

Expected Results: This method is expected to provide a high resolution (>3) between the levocetirizine and dextrocetirizine peaks, allowing for the accurate quantification of dextrocetirizine as a low-level impurity.[8]

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results BufferPrep Buffer Preparation (Tetraborate + Sulfated-β-CD) CapillaryCond Capillary Conditioning BufferPrep->CapillaryCond Injection Sample Injection CapillaryCond->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Capillary Electrophoresis Experimental Workflow.
Supercritical Fluid Chromatography (SFC) Protocol

This protocol is a suggested starting point based on literature findings for the chiral separation of cetirizine.[12] Optimization of parameters may be required.

Objective: To develop a chiral SFC method for the separation of levocetirizine and dextrocetirizine.

Materials:

  • SFC system with a UV detector and back pressure regulator

  • Chiralpak AD column or equivalent

  • Levocetirizine and Dextrocetirizine standards

  • Supercritical CO2

  • 2-Propanol (SFC grade)

  • Triethylamine (TEA) (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

Procedure:

  • Mobile Phase and Modifier Preparation:

    • The primary mobile phase is supercritical CO2.

    • The modifier is 2-propanol.

    • Prepare the modifier with additives: Add TEA and TFA to 2-propanol. (Initial suggested concentrations to explore: 0.1% v/v for each).

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak AD

    • Mobile Phase: Supercritical CO2 and 2-propanol (with additives)

    • Gradient/Isocratic: Start with an isocratic elution (e.g., 80% CO2, 20% 2-propanol modifier).

    • Flow Rate: (e.g., 2-4 mL/min for an analytical column)

    • Back Pressure: (e.g., 100-150 bar)

    • Column Temperature: (e.g., 35-40 °C)

    • Detection Wavelength: 230 nm

  • Sample Preparation:

    • Dissolve the sample in the modifier (2-propanol) or a suitable solvent compatible with the mobile phase.

  • Analysis and Optimization:

    • Equilibrate the system with the mobile phase until pressure and temperature are stable.

    • Inject the sample.

    • Monitor the separation. If resolution is not optimal, adjust the following parameters:

      • Percentage of the modifier (2-propanol).

      • Concentration of additives (TEA and TFA).

      • Back pressure and temperature.

Expected Results: The use of a Chiralpak AD column with a 2-propanol modifier and additives like TEA and TFA is expected to achieve the enantioseparation of levocetirizine and dextrocetirizine.[12] Fine-tuning of the parameters will be crucial to obtain baseline resolution.

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_results Results ModifierPrep Modifier Preparation (2-Propanol + Additives) SystemEquil System Equilibration ModifierPrep->SystemEquil SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemEquil->Injection Separation SFC Separation Injection->Separation Optimization Parameter Optimization (Modifier %, Pressure, Temp) Separation->Optimization Detection UV Detection Separation->Detection Optimization->Separation Data Data Acquisition Detection->Data

Supercritical Fluid Chromatography Experimental Workflow.

Conclusion

The chiral separation of levocetirizine from its enantiomer can be successfully achieved using various analytical techniques. Capillary Electrophoresis offers high resolution and is particularly suitable for determining enantiomeric purity. High-Performance Liquid Chromatography with chiral stationary phases, especially protein-based and cyclodextrin-based columns, provides robust and reliable methods for separation. Supercritical Fluid Chromatography presents a faster and more environmentally friendly alternative, although it may require more initial method development. The choice of technique will depend on the specific analytical needs, available instrumentation, and the desired outcomes, such as routine quality control, pharmacokinetic studies, or preparative separation.

References

Application Note: Levocetirizine Amide as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocetirizine, the active (R)-enantiomer of cetirizine, is a second-generation antihistamine widely used for the management of allergic conditions.[1][2] Levocetirizine amide is a known impurity and process-related compound in the synthesis of Levocetirizine.[3][] As regulatory bodies require strict control over impurities in pharmaceutical products, the use of a well-characterized Certified Reference Standard (CRS) for this compound is essential for the accurate identification and quantification of this impurity during quality control testing of Levocetirizine drug substance and drug products.[3]

This document provides detailed protocols and data for the use of this compound CRS in analytical applications, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

The fundamental properties of the this compound Certified Reference Standard are summarized below.

PropertyValueReferences
Chemical Name (R)-2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide[3][][5]
CAS Number 909779-33-5[6][7]
Molecular Formula C₂₁H₂₆ClN₃O₂[6][7]
Molecular Weight 387.90 g/mol [][6]
Appearance White to Off-White Solid[][8]
Storage 2-8°C[][6]

Mechanism of Action of Levocetirizine (Parent Drug)

To understand the context in which the impurity this compound is monitored, it is useful to review the mechanism of action of the active pharmaceutical ingredient, Levocetirizine. It functions by selectively antagonizing peripheral histamine (B1213489) H1-receptors, which prevents histamine from mediating allergic symptoms.[2][9][10]

G cluster_pathway Histamine H1 Receptor Signaling Pathway Allergen Allergen Exposure MastCell Mast Cells / Basophils Allergen->MastCell Triggers Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Sneezing, Itching, Vasodilation) H1Receptor->Symptoms Activates Levocetirizine Levocetirizine Levocetirizine->H1Receptor Blocks G cluster_workflow Analytical Workflow for Impurity Quantification prep_solutions 1. Prepare Solutions (Mobile Phase, Standard, Sample) setup_hplc 2. Set Up HPLC System (Install Column, Set Conditions) prep_solutions->setup_hplc system_suitability 3. Perform System Suitability Test setup_hplc->system_suitability inject_samples 4. Inject Standard & Sample Solutions system_suitability->inject_samples If criteria met acquire_data 5. Acquire Chromatographic Data inject_samples->acquire_data process_data 6. Process Data (Integrate Peaks, Identify RT) acquire_data->process_data calculate 7. Calculate Impurity Content (%) process_data->calculate report 8. Report Results calculate->report

References

Application Note: High-Sensitivity LC-MS/MS Protocol for Trace Level Detection of Levocetirizine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace level detection and quantification of Levocetirizine amide, a potential impurity and related substance of the antihistaminic drug Levocetirizine. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for applications in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies.

Introduction

Levocetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. As with any pharmaceutical compound, the presence of impurities, even at trace levels, can impact the safety and efficacy of the drug product. This compound, with the chemical name (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide, is a known related substance of Levocetirizine.[1] Therefore, a highly sensitive and specific analytical method is crucial for its monitoring and control. This LC-MS/MS protocol provides a reliable method for the quantification of this compound at trace concentrations.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Levocetirizine Dihydrochloride reference standard

  • Internal Standard (IS): Levocetirizine-d8 or a suitable structural analog

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (for bioanalytical applications)

Standard and Sample Preparation

2.1. Standard Stock Solutions

Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of working standard solutions by serial dilution with a 50:50 mixture of acetonitrile and water.

2.2. Internal Standard (IS) Working Solution

Prepare a stock solution of the internal standard (e.g., Levocetirizine-d8) in methanol at 1 mg/mL. Dilute this stock solution with 50:50 acetonitrile/water to a final working concentration of 100 ng/mL.

2.3. Calibration Standards and Quality Control (QC) Samples

For analysis in a biological matrix like human plasma, spike blank plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from sub-ng/mL to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
2.090
3.090
3.110
5.010

3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound388.2201.125
Levocetirizine389.2201.130
Internal Standard (e.g., Levocetirizine-d8)397.2201.132

Note: The molecular weight of this compound is 387.9 g/mol .[1] The precursor ion in positive ESI mode will be the protonated molecule [M+H]+, which is approximately 388.2 m/z. Based on the common fragmentation pattern of amides, which involves cleavage of the N-CO bond, a likely and stable product ion would be the same as that of Levocetirizine, m/z 201.1, corresponding to the chlorophenyl-phenyl-methyl-piperazine fragment.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (% Bias)
LLOQ0.1< 15± 15
Low0.3< 15± 15
Medium10< 15± 15
High80< 15± 15

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound> 85
Internal Standard> 85

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical flow of the analytical method development and validation process.

logical_flow method_dev Method Development sample_prep_opt Sample Preparation Optimization method_dev->sample_prep_opt lc_opt LC Method Optimization method_dev->lc_opt ms_opt MS/MS Parameter Optimization method_dev->ms_opt method_val Method Validation sample_prep_opt->method_val lc_opt->method_val ms_opt->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity precision_accuracy Precision & Accuracy method_val->precision_accuracy recovery Recovery method_val->recovery stability Stability method_val->stability application Application to Samples specificity->application linearity->application precision_accuracy->application recovery->application stability->application

Caption: Logical flow of the analytical method development and validation process.

Conclusion

The described LC-MS/MS method is highly sensitive, specific, and reliable for the trace level detection and quantification of this compound. The simple protein precipitation extraction procedure allows for high-throughput sample analysis. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis, supporting drug development and quality assurance activities.

References

Application Notes and Protocols for the Quantification of Levocetirizine Amide in Bulk Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocetirizine, an active enantiomer of cetirizine, is a second-generation antihistamine used for the relief of allergy symptoms. Levocetirizine amide is a potential process-related impurity or degradation product in the bulk manufacturing of Levocetirizine Dihydrochloride. Its quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantification of this compound in bulk drug substances using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), techniques widely recognized for their precision and accuracy in pharmaceutical analysis.[1][2]

Section 1: Analytical Methods and Data Presentation

The primary methods for the quantification of Levocetirizine and its related substances, including this compound, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a robust and commonly used technique for the analysis of pharmaceutical compounds. The method separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase.

Quantitative Data Summary for HPLC Method

ParameterResultReference
Linearity Range1-10 µg/mL[3]
Correlation Coefficient (r²)> 0.999[4][5]
Accuracy (% Recovery)97.6% - 100.48%[4][6]
Precision (% RSD)< 2.0%[4]
Limit of Detection (LOD)0.079 µg/mL[7]
Limit of Quantification (LOQ)0.239 µg/mL[7]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle size columns, resulting in faster analysis times and improved resolution. It is a highly sensitive method suitable for detecting trace impurities.

Quantitative Data Summary for UPLC Method

ParameterResultReference
Linearity Range25% to 150% of nominal concentration[2]
Correlation Coefficient (R²)0.999[2]
Accuracy (% Recovery)99.02%[2]
Precision (% RSD)< 1.0%[2]
Limit of Detection (LOD)0.04 µg/mL[2]
Limit of Quantification (LOQ)0.12 µg/mL[2]

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for the quantification of this compound. These methods are based on validated procedures for Levocetirizine and its related substances.

Protocol 1: Quantification of this compound using RP-HPLC

This protocol is adapted from established stability-indicating HPLC methods for Levocetirizine Dihydrochloride.

2.1.1 Materials and Reagents

  • This compound Certified Reference Material (CRM)

  • Levocetirizine Dihydrochloride Bulk Drug Substance

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium dihydrogen phosphate (B84403)

  • Triethylamine

  • Sodium-1-octane sulphonate

  • Orthophosphoric acid

  • Milli-Q water or equivalent

2.1.2 Chromatographic Conditions

  • Column: Waters Symmetry C8 (250 x 4.6 mm, 5 µm) or equivalent[4]

  • Mobile Phase: A mixture of Solvent A and Solvent B (e.g., 60:40 v/v).[4]

    • Solvent A (Buffer): Dissolve 4.6 g of Ammonium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 6.0 with Triethylamine. Add 500 mg of Sodium-1-octane sulphonate and sonicate to dissolve. Filter through a 0.45 µm nylon membrane filter and degas.[4]

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C[4][8]

  • Detection Wavelength: 230 nm[4][8]

  • Injection Volume: 20 µL[8]

  • Run Time: Sufficient to elute all components, typically 25 minutes or three times the retention time of Levocetirizine.[4][8]

2.1.3 Preparation of Solutions

  • Diluent: Mobile phase is typically used as the diluent.

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound CRM and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: From the stock solution, prepare a series of dilutions to cover the linear range (e.g., 1-10 µg/mL).

  • Sample Solution: Accurately weigh about 100 mg of the Levocetirizine Dihydrochloride bulk drug substance and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to bring the expected concentration of this compound within the calibration range.

2.1.4 System Suitability Before sample analysis, inject the standard solution multiple times (e.g., five replicates). The system is deemed suitable if the relative standard deviation (% RSD) of the peak area is not more than 2.0%. The resolution between Levocetirizine and this compound peaks should be greater than 2.0.

2.1.5 Analysis and Calculation Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph. Record the peak areas. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Calculate the amount of this compound in the bulk drug substance using the following formula:

Protocol 2: Quantification of this compound using UPLC

This protocol offers a more rapid and sensitive analysis compared to conventional HPLC.

2.2.1 Materials and Reagents

  • Same as in Protocol 2.1.

2.2.2 Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase: A mixture of 0.01N Potassium dihydrogen orthophosphate buffer (pH adjusted) and Acetonitrile.

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 40°C

  • Detection Wavelength: 230 nm[2]

  • Injection Volume: 1-5 µL

2.2.3 Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile is commonly used.

  • Standard and Sample Solutions: Prepare as described in Protocol 2.1.3, adjusting concentrations for the higher sensitivity of the UPLC system.

2.2.4 System Suitability and Analysis Follow the procedures outlined in sections 2.1.4 and 2.1.5. Due to the higher efficiency of UPLC, system suitability criteria may be more stringent (e.g., % RSD < 1.0%).

Section 3: Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (this compound CRM) system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (Bulk Drug Substance) analysis Inject Blank, Standards, and Samples prep_sample->analysis prep_mobile Prepare Mobile Phase and Diluent prep_mobile->system_suitability prep_mobile->analysis system_suitability->analysis If passes chromatogram Record Chromatograms and Peak Areas analysis->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound in Sample calibration->quantification report Report Results quantification->report

Caption: HPLC Experimental Workflow for this compound Quantification.

UPLC_Workflow start Start solution_prep Prepare Standard and Sample Solutions start->solution_prep uplc_setup Set Up UPLC System (Column, Mobile Phase, Flow Rate) solution_prep->uplc_setup system_check Perform System Suitability uplc_setup->system_check system_check->uplc_setup Fail analysis Inject Samples for Analysis system_check->analysis Pass data_acquisition Acquire Chromatographic Data analysis->data_acquisition data_processing Process Data and Quantify Amide data_acquisition->data_processing end End data_processing->end

Caption: UPLC Logical Workflow for this compound Analysis.

Disclaimer: The provided protocols are for informational purposes and should be validated in the user's laboratory to ensure suitability for the intended application. It is crucial to adhere to all relevant safety guidelines and regulatory requirements during the execution of these methods.

References

Application of Levocetirizine Amide in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. In the manufacturing of levocetirizine dihydrochloride (B599025), and during its shelf life, various process-related impurities and degradation products can arise. One such critical impurity is Levocetirizine Amide, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide. Regulatory bodies necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. This compound is utilized as a pharmaceutical secondary standard or certified reference material in quality control laboratories for method development, validation, and routine analysis.

This document provides detailed application notes and protocols for the quality control of Levocetirizine, with a focus on the identification and quantification of this compound and other related substances using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established and validated procedures in accordance with ICH guidelines.

Experimental Protocols

Quantification of Levocetirizine and its Impurities by Stability-Indicating HPLC

This protocol describes a stability-indicating HPLC method capable of separating Levocetirizine from its potential impurities, including this compound, and degradation products.

a. Materials and Reagents

  • Levocetirizine Dihydrochloride Reference Standard

  • This compound Certified Reference Material

  • Acetonitrile (HPLC Grade)

  • Sodium Perchlorate (B79767) Monohydrate

  • Perchloric Acid

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

b. Chromatographic Conditions

ParameterCondition
Column Kinetex biphenyl (B1667301) (250 x 4.6 mm, 5 µm)
Mobile Phase A: Buffer (6.0 g of sodium perchlorate monohydrate in 1000 mL water with 2 mL of perchloric acid)B: Acetonitrile
Gradient Elution Time (min) / %B: 0/20, 70/25, 80/30, 90/30, 100/40, 110/40, 115/70, 125/70, 130/20, 140/20
Flow Rate 1.5 mL/min
Column Temperature 45°C
Detection Wavelength 230 nm
Injection Volume 50 µL

c. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and transfer 40 mg of Levocetirizine Dihydrochloride reference standard into a 100 mL volumetric flask. Add approximately 60 mL of diluent (Mobile Phase A:B in the initial ratio) and sonicate to dissolve. Make up to the volume with the diluent.

  • Working Standard Solution: Dilute 5 mL of the stock solution to 100 mL with the diluent. Further dilute as required for calibration curve construction.

  • Impurity Stock Solution: Prepare a stock solution of this compound and other relevant impurities in the diluent.

  • Sample Preparation (Oral Solution): Accurately weigh a quantity of the oral solution equivalent to 10 mg of Levocetirizine into a 100 mL volumetric flask. Add 40 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then make up the volume with the diluent. Filter the solution through a 0.45 µm membrane filter before injection.[1]

d. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

a. Acid Degradation: To a sample solution, add 0.1 M HCl and reflux for a specified period. Neutralize with 0.1 M NaOH before analysis.

b. Base Degradation: To a sample solution, add 0.1 M NaOH and reflux. Neutralize with 0.1 M HCl before analysis.

c. Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

d. Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 105°C) for a defined duration.

e. Photolytic Degradation: Expose the drug substance or product to UV light (e.g., 254 nm) for a specified time.[2][3]

Analyze the stressed samples using the HPLC method to ensure that the degradation products do not interfere with the quantification of Levocetirizine and its impurities.

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of Levocetirizine and its impurities.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor NMT 2.0
Theoretical Plates NLT 2000
% RSD of replicate injections NMT 2.0%

Table 2: Linearity of Levocetirizine

Concentration Range (µg/mL)Correlation Coefficient (r²)Regression Equation
160 - 2400.99961y = 32224.51x + 46741

Data is representative of a validated method for Levocetirizine and its impurities.[1]

Table 3: Accuracy (% Recovery) for Levocetirizine and Impurities

AnalyteSpiked Level% Recovery
Levocetirizine50%98.9 - 100.7
100%98.9 - 100.7
150%98.9 - 100.7
Impurities50%98.9 - 100.7
100%98.9 - 100.7
150%98.9 - 100.7

Recovery data demonstrates the accuracy of the method for both the active pharmaceutical ingredient and its related substances.[1]

Table 4: Precision (%RSD) of the Method

Parameter% RSD
Repeatability (n=6) < 2.0
Intermediate Precision < 2.0

Low %RSD values indicate a high degree of precision for the analytical method.[1]

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Levocetirizine0.0790.239

LOD and LOQ values indicate the sensitivity of the method.[4]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column Chromatographic Column (Kinetex biphenyl) hplc->column Mobile Phase Flow detector UV Detector (230 nm) column->detector Elution data Data Acquisition and Processing detector->data report Report Generation (Quantification of Impurities) data->report

Caption: Workflow for the HPLC analysis of Levocetirizine and its impurities.

Forced Degradation Study Workflow

Forced_Degradation_Workflow drug Drug Substance / Product stress Stress Conditions drug->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Degradation stress->thermal photo Photolytic Degradation stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Peak Purity and Mass Balance Evaluation analysis->evaluation

Caption: Workflow for conducting forced degradation studies.

References

Application Note: Development of a Stability-Indicating HPLC Assay for Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Levocetirizine (B1674955) in the presence of its degradation products. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity of the method. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Levocetirizine.

Introduction

Levocetirizine is a third-generation, non-sedative antihistamine used for the relief of allergy symptoms.[1][2] A stability-indicating assay is crucial to ensure the quality, safety, and efficacy of pharmaceutical products by accurately measuring the active pharmaceutical ingredient (API) in the presence of its potential degradation products.[3][4] This study outlines the development and validation of a reversed-phase HPLC (RP-HPLC) method for Levocetirizine, which effectively separates the parent drug from impurities generated under various stress conditions.[2][5][6]

Experimental Workflow

Stability_Indicating_Assay_Workflow cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_standards Prepare Levocetirizine Standard Solutions hplc_injection Inject Samples into HPLC System prep_standards->hplc_injection prep_samples Prepare Sample Solutions acid_hydrolysis Acid Hydrolysis (e.g., 0.1N HCl) prep_samples->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1N NaOH) prep_samples->base_hydrolysis oxidative_degradation Oxidative Degradation (e.g., 3% H2O2) prep_samples->oxidative_degradation thermal_degradation Thermal Degradation (e.g., 105°C) prep_samples->thermal_degradation photolytic_degradation Photolytic Degradation (UV Light) prep_samples->photolytic_degradation prep_samples->hplc_injection prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_injection acid_hydrolysis->hplc_injection base_hydrolysis->hplc_injection oxidative_degradation->hplc_injection thermal_degradation->hplc_injection photolytic_degradation->hplc_injection data_acquisition Data Acquisition (Chromatograms) hplc_injection->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision robustness Robustness data_acquisition->robustness

Caption: Experimental workflow for the development of a stability-indicating assay.

Materials and Methods

Materials
  • Levocetirizine Dihydrochloride (B599025) Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Milli-Q Water

  • Di-sodium hydrogen orthophosphate dihydrate

  • Orthophosphoric acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

Instrumentation
  • HPLC system with a PDA detector (e.g., Waters 2695 separation module with a 2996 PDA detector)

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Hot air oven

  • UV chamber

Chromatographic Conditions
ParameterCondition
ColumnC18 (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)
Mobile PhasePhosphate (B84403) Buffer (pH 7.0) : Acetonitrile (40:60 v/v)
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Column Temperature30°C
Injection Volume20 µL
Run Time10 minutes

Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 7.0): Dissolve 2.8 g of Di-sodium hydrogen orthophosphate dihydrate in 1000 mL of Milli-Q water. Adjust the pH to 7.0 with orthophosphoric acid.[6]

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of Levocetirizine dihydrochloride and transfer to a 50 mL volumetric flask. Add approximately 35 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.[6]

  • Working Standard Solution (e.g., 25 µg/mL): Dilute 1 mL of the standard stock solution to 20 mL with the mobile phase.[6]

  • Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Levocetirizine to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter the solution through a 0.45 µm membrane filter.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[2][3][4]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Reflux for a specified period (e.g., 2 hours) at 80°C. Cool and neutralize with 0.1N NaOH. Dilute to a final concentration of approximately 25 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Reflux for a specified period (e.g., 2 hours) at 80°C. Cool and neutralize with 0.1N HCl. Dilute to a final concentration of approximately 25 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours). Dilute to a final concentration of approximately 25 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug powder to a temperature of 105°C in a hot air oven for a specified duration (e.g., 48 hours).[2] After exposure, prepare a solution with a concentration of approximately 25 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a UV chamber for a specified duration (e.g., 24 hours).[2] After exposure, prepare a solution with a concentration of approximately 25 µg/mL in the mobile phase.

Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2]

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.2
Theoretical Plates> 20004500
% RSD of Peak Areas≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
12.5[Value]
25.0[Value]
37.5[Value]
50.0[Value]
62.5[Value]
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%20.0[Value][Value]
100%25.0[Value][Value]
120%30.0[Value][Value]

Table 4: Precision Study

Parameter% RSD of Peak Areas
Repeatability [Value]
(Intra-day, n=6)
Intermediate [Value]
Precision
(Inter-day, n=6)
Forced Degradation Results

The forced degradation studies showed that Levocetirizine is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[5][7] The developed HPLC method was able to successfully separate the peak of Levocetirizine from the peaks of the degradation products, demonstrating its specificity and stability-indicating nature.

Table 5: Summary of Forced Degradation Studies

Stress ConditionDuration/Concentration% Degradation
Acid Hydrolysis (0.1N HCl)2 hours at 80°C[Value]
Base Hydrolysis (0.1N NaOH)2 hours at 80°C[Value]
Oxidative (3% H₂O₂)24 hours at RT[Value]
Thermal (Solid State)48 hours at 105°C[Value]
Photolytic (Solid State)24 hours in UV chamber[Value]

Conclusion

The developed RP-HPLC method for the determination of Levocetirizine is simple, rapid, accurate, precise, and specific. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This method can be effectively used for the routine quality control analysis of Levocetirizine in bulk drug and pharmaceutical dosage forms, as well as for stability studies.[2]

References

Application Notes and Protocols for In Vitro Evaluation of Levocetirizine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its primary mechanism of action is the selective inverse agonism of the histamine (B1213489) H1 receptor, which prevents the release of other allergy chemicals and increases blood supply to the affected area, providing relief from allergy symptoms.[1][2] Beyond its antihistaminic effects, Levocetirizine has demonstrated anti-inflammatory properties, including the modulation of cytokine release and cell adhesion molecule expression.[3][4]

The purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. The presence of impurities in Levocetirizine, which can arise during synthesis or degradation, necessitates a thorough evaluation of their potential biological activities. This document provides detailed protocols for a panel of in vitro assays to characterize the pharmacological and toxicological profile of Levocetirizine and its associated impurities. These assays are crucial for ensuring the quality and safety of Levocetirizine-containing drug products.

Data Presentation

Table 1: In Vitro Efficacy of Levocetirizine
AssayCell Line/SystemTargetEndpointLevocetirizine Activity (IC₅₀/Kᵢ)Reference
Histamine H1 Receptor BindingCHO or HEK293 cells expressing human H1 receptorHistamine H1 ReceptorRadioligand ([³H]mepyramine) displacementKᵢ: ~3 nM[5][6]
Mast Cell DegranulationRBL-2H3Mast Cell StabilizationInhibition of β-hexosaminidase releaseConcentration-dependent inhibition[7]
Cytokine Release (IL-8)A549 Human Airway Epithelial CellsIL-1β induced inflammationInhibition of IL-8 secretionSignificant suppression at 5 and 10 µM[8]
Cytokine Release (GM-CSF)A549 Human Airway Epithelial CellsIL-1β induced inflammationInhibition of GM-CSF secretionSignificant suppression at 2.5, 5, and 10 µM[8]
Cell Adhesion Molecule ExpressionHuman Nasal Epithelial CellsRhinovirus-induced inflammationInhibition of ICAM-1 expressionInhibition at physiologically relevant concentrations[4]
Table 2: Profile of Common Levocetirizine Impurities and Recommended In Vitro Assays
Impurity NameCommon DesignationPotential Biological ActivityRecommended In Vitro Assays
CetirizineRacemic mixtureH1 receptor antagonism, potential for off-target effectsHistamine H1 Receptor Binding, In Vitro Safety Pharmacology Panel
Dextrocetirizine(S)-enantiomerWeak H1 receptor antagonismHistamine H1 Receptor Binding
Levocetirizine Ethyl EsterProcess impurityUnknownHistamine H1 Receptor Binding, Cytotoxicity, Cytokine Release
1-[(4-chlorophenyl)phenylmethyl]piperazineStarting materialUnknownHistamine H1 Receptor Binding, Cytotoxicity, In Vitro Safety Pharmacology Panel
2-[2-(carboxymethoxy)ethoxy]acetic acidSide productUnknownCytotoxicity
N-nitrosopiperazinePotential genotoxic impurityGenotoxicity, carcinogenicityAmes Test, In Vitro Micronucleus Assay
Levocetirizine N-OxideMetabolite/degradantUnknownHistamine H1 Receptor Binding, Cytotoxicity

Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of test compounds to the human histamine H1 receptor.

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Mianserin.

  • Test compounds: Levocetirizine and its impurities.

  • Glass fiber filters (GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]mepyramine (final concentration ~1-3 nM).

    • Non-specific Binding: 100 µL of membrane preparation, 50 µL of Mianserin (10 µM), and 50 µL of [³H]mepyramine.

    • Competitive Binding: 100 µL of membrane preparation, 50 µL of varying concentrations of test compound, and 50 µL of [³H]mepyramine.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values from the competition binding curves and calculate the Kᵢ values using the Cheng-Prusoff equation.

Diagram:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection cluster_3 Data Analysis Membrane Prep Receptor Membrane Preparation Incubation Incubate at 25°C for 60 min Membrane Prep->Incubation Ligand Prep Radioligand & Test Compound Preparation Ligand Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC₅₀ & Kᵢ Counting->Calculation

Caption: Workflow for the Histamine H1 Receptor Binding Assay.
Mast Cell Degranulation Assay

This assay evaluates the ability of test compounds to stabilize mast cells and inhibit the release of inflammatory mediators.

Materials:

  • RBL-2H3 cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Anti-DNP IgE.

  • DNP-BSA (antigen).

  • Calcium Ionophore A23187.

  • Tyrode's buffer.

  • pNAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.

  • Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0).

  • Triton X-100 (0.1%).

Procedure:

  • Seed RBL-2H3 cells (1 x 10⁵ cells/well) in a 96-well plate and culture overnight.

  • For IgE-mediated degranulation, sensitize cells with 0.5 µg/mL anti-DNP IgE for 24 hours. For non-immunological degranulation, skip this step.

  • Wash cells twice with Tyrode's buffer.

  • Pre-incubate cells with various concentrations of Levocetirizine or its impurities for 30 minutes at 37°C.

  • Induce degranulation by adding either 100 ng/mL DNP-BSA (for IgE-sensitized cells) or 1 µM Calcium Ionophore A23187. Incubate for 1 hour at 37°C.

  • Include controls:

    • Negative Control (Spontaneous Release): No stimulus.

    • Positive Control (Maximum Degranulation): Stimulus without inhibitor.

    • Total Release: Lyse untreated cells with 0.1% Triton X-100.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Transfer 50 µL of the supernatant to a new plate.

  • Add 50 µL of pNAG substrate solution and incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding 150 µL of stop buffer.

  • Measure absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by the test compound.

Diagram:

G Cell_Seeding Seed RBL-2H3 Cells Sensitization Sensitize with IgE (Optional) Cell_Seeding->Sensitization Washing Wash Cells Sensitization->Washing Compound_Treatment Add Test Compounds Washing->Compound_Treatment Degranulation_Induction Induce Degranulation (Antigen or A23187) Compound_Treatment->Degranulation_Induction Supernatant_Collection Collect Supernatant Degranulation_Induction->Supernatant_Collection Enzyme_Assay β-hexosaminidase Assay Supernatant_Collection->Enzyme_Assay Data_Analysis Calculate Inhibition Enzyme_Assay->Data_Analysis

Caption: Experimental workflow for the Mast Cell Degranulation Assay.
Cytokine Release Assay (IL-6 & IL-8)

This assay measures the effect of test compounds on the release of pro-inflammatory cytokines from human airway epithelial cells.

Materials:

  • A549 human airway epithelial cell line.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • IL-1β (stimulant).

  • Levocetirizine and its impurities.

  • Human IL-6 and IL-8 ELISA kits.

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of Levocetirizine or its impurities for 16 hours.

  • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 8 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of cytokine release by the test compounds.

Diagram:

G Cell_Culture Culture A549 Cells Pre_incubation Pre-incubate with Test Compounds Cell_Culture->Pre_incubation Stimulation Stimulate with IL-1β Pre_incubation->Stimulation Supernatant_Harvest Harvest Supernatants Stimulation->Supernatant_Harvest ELISA Perform IL-6 and IL-8 ELISA Supernatant_Harvest->ELISA Data_Analysis Analyze Cytokine Levels ELISA->Data_Analysis

Caption: Workflow for the Cytokine Release Assay.
In Vitro Safety Pharmacology and Toxicology Assays

A panel of assays should be employed to assess the general safety profile of Levocetirizine impurities.

  • Cytochrome P450 (CYP) Inhibition Assay: To evaluate the potential for drug-drug interactions, the inhibitory effect of the impurities on major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) should be determined using human liver microsomes and specific probe substrates.[9][10] The formation of metabolites is measured by LC-MS/MS to calculate IC₅₀ values.

  • Cytotoxicity Assay: The potential of the impurities to cause cell death can be assessed using a variety of cell lines (e.g., HepG2) and viability assays such as MTT or neutral red uptake.

  • Genotoxicity Assays: For impurities with structural alerts, such as N-nitrosopiperazine, genotoxicity should be evaluated.[11]

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In Vitro Micronucleus Assay: To assess chromosomal damage in mammalian cells (e.g., CHO or TK6 cells).[2][12]

Signaling Pathway

Levocetirizine's primary mechanism involves the blockade of the histamine H1 receptor, an action that prevents histamine-induced downstream signaling. Additionally, Levocetirizine has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition leads to a reduction in the expression of pro-inflammatory genes, including those for cytokines and cell adhesion molecules.[4]

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_PLC Gq/11 -> PLC activation H1R->Gq_PLC Levocetirizine Levocetirizine Levocetirizine->H1R Blocks NFkB_activation NF-κB Activation Levocetirizine->NFkB_activation Inhibits IP3_DAG IP₃ & DAG Production Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (Cytokines, ICAM-1) NFkB_activation->Gene_expression Allergic_response Allergic & Inflammatory Response Gene_expression->Allergic_response

Caption: Levocetirizine's Mechanism of Action.

Conclusion

The in vitro assays detailed in this document provide a comprehensive framework for the pharmacological and toxicological evaluation of Levocetirizine and its impurities. By employing these protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of Levocetirizine products, contributing to better patient outcomes in the management of allergic diseases. The systematic characterization of impurities is a critical component of regulatory compliance and drug safety assessment.

References

Troubleshooting & Optimization

Troubleshooting unexpected peaks in Levocetirizine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Levocetirizine (B1674955). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide: Unexpected Peaks

This guide provides solutions in a question-and-answer format to address specific issues related to the appearance of unexpected peaks in your chromatograms.

Q1: I am seeing unexpected peaks, often called "ghost peaks," in my chromatogram. What are they and how can I eliminate them?

Answer:

Ghost peaks, also known as artifact or system peaks, are extraneous signals that appear in your chromatogram even when analyzing blank samples or clean solvents.[1] They can interfere with the quantification of actual analytes and cast doubt on your results, proving especially problematic in gradient elution methods and when detecting low-concentration impurities.[1][2]

Common Causes and Solutions:

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that become concentrated on the column and elute as peaks, particularly during a gradient run.[1][3] Air bubbles from incomplete degassing can also cause baseline disturbances that mimic peaks.[2][3]

    • Solution: Use freshly prepared, high-purity solvents and ensure they are thoroughly degassed before use.[2] Consider using UV light filtration systems to degrade organic impurities in your mobile phases.[3]

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, including the pump, injector, seals, and tubing.[1] Carryover from previous injections is another frequent cause.[1]

    • Solution: Flush the entire system, including the autosampler and sample loop, with a strong solvent like 50:50 acetonitrile (B52724)/water.[4] If a peak appears after a sample injection followed by a solvent-only injection, it is likely a late-eluting peak from carryover; in this case, extend the run time or add a gradient step to ensure all components elute.[5]

  • Sample Preparation: Contamination can be introduced from glassware, vials, caps, or the sample diluent itself.[1][6]

    • Solution: Ensure all glassware is meticulously clean and use contaminant-free vials and caps. Whenever possible, dissolve and inject samples in the mobile phase.[7]

Experimental Protocol: Identifying the Source of Ghost Peaks

This protocol uses a process of elimination to systematically identify the source of contamination.[6]

  • Gradient Blank Run (No Injection): Run a full gradient without making an injection. This tests the purity of the mobile phase and the cleanliness of the system from the pump to the detector.[6] Any peaks observed here are likely from contaminated solvents (especially the water bottle) or inherent system contamination.[6]

  • Solvent and Vial Test (Blank Injection): If the gradient blank is clean, perform an injection using a clean vial filled with your sample diluent (e.g., mobile phase). If a ghost peak appears, the contamination source is likely the vial or the diluent itself.[6]

  • Systematic Component Check: If the source is still not identified, investigate other potential areas such as autosampler wash solutions or contaminated guard columns.[5] Replacing the guard column or flushing the analytical column according to the manufacturer's instructions may resolve the issue.[5]

Q2: My chromatogram shows peaks that are not Levocetirizine or known impurities. Could they be degradation products?

Answer:

Yes, unexpected peaks can be the result of Levocetirizine degradation, especially if the sample has been subjected to stress conditions like acid, base, oxidation, or light exposure.[8][9][10] Forced degradation studies are performed to intentionally degrade the drug and identify the resulting products, ensuring the analytical method is "stability-indicating."[8][11]

Degradation Profile of Levocetirizine:

  • Acid and Alkaline Hydrolysis: Levocetirizine shows significant degradation under both acidic and alkaline conditions, particularly when refluxed.[9][10]

  • Oxidative Degradation: The drug is susceptible to degradation under oxidative stress (e.g., using hydrogen peroxide).[9][12]

  • Photolytic Degradation: Extensive degradation occurs when Levocetirizine solutions are exposed to UV radiation.[10][11]

  • Thermal and Neutral Conditions: The drug is generally stable under thermal stress but can show mild degradation when refluxed in neutral (water) conditions.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions used to intentionally degrade Levocetirizine to identify potential degradation products. All studies are typically performed at a drug concentration of 1 mg/mL.[10]

  • Acid Degradation:

    • Dissolve the Levocetirizine sample in 0.1 N HCl.[10]

    • Reflux the solution for 6 hours.[10]

    • Withdraw a sample, dilute it with the mobile phase to a suitable concentration (e.g., 10 µg/mL), and analyze via HPLC.[10]

  • Alkali Degradation:

    • Dissolve the sample in 0.1 N NaOH.[10]

    • Reflux the solution for 6 hours.[10]

    • Withdraw, dilute, and analyze the sample as described above.[10]

  • Oxidative Degradation:

    • Dissolve the sample in a solution containing 10% H2O2.[12]

    • Keep the solution at room temperature for a specified period (e.g., 3 hours).[11]

    • Withdraw, dilute, and analyze.

  • Photolytic Degradation:

    • Prepare solutions of the drug in 0.1 N HCl, 0.1 N NaOH, and neutral water.[10]

    • Expose the solutions to UV radiation (e.g., 320–400 nm) for 2 days, keeping control samples in the dark.[10]

    • Withdraw, dilute, and analyze.

Troubleshooting Workflow for Unexpected Peaks

The following diagram illustrates a logical workflow for diagnosing the source of unexpected peaks.

G start Unexpected Peak Observed check_blank Run Blank Injection (Mobile Phase Only) start->check_blank peak_present Peak Still Present? check_blank->peak_present ghost_peak Source is Ghost Peak peak_present->ghost_peak Yes no_peak Peak Absent peak_present->no_peak No troubleshoot_ghost Troubleshoot Mobile Phase, System Contamination, Degassing ghost_peak->troubleshoot_ghost carryover_degradation Source is Carryover or Degradation Product no_peak->carryover_degradation troubleshoot_carryover Increase Run Time, Improve Needle Wash carryover_degradation->troubleshoot_carryover check_degradation Perform Forced Degradation Study carryover_degradation->check_degradation

Caption: A logical workflow for troubleshooting unexpected HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for analyzing Levocetirizine and its related substances?

Answer:

Several HPLC methods have been developed for Levocetirizine. While specific parameters vary, a common setup involves reversed-phase chromatography with UV detection.

ParameterTypical Value / ConditionSource(s)
Column C8 or C18 (e.g., Kinetex biphenyl, Waters Symmetry C8, Hypersil BDS C18)[9][13][14][15]
Column Dimensions 250 mm x 4.6 mm, 5 µm[9][13][16]
Mobile Phase Gradient or isocratic elution using a buffer and an organic solvent (e.g., Acetonitrile, Methanol).[9][13][16]
Example Buffer: Sodium perchlorate, Potassium dihydrogen phosphate, or 1-octane sulphonic acid sodium salt.[13][16][17]
Flow Rate 1.0 - 1.5 mL/min[9][14][18]
Detection Wavelength 230 nm[8][9][13][15][18]
Column Temperature 30 - 45 °C[13][14][16]
Injection Volume 10 - 50 µL[13][16]
Diluent Often a mixture of water and acetonitrile (50:50 v/v).[13]

This table summarizes common parameters; methods must be validated for specific applications.

Q2: I am observing peak tailing for Levocetirizine. What is the cause and how can I fix it?

Answer:

Peak tailing is a common peak shape problem in HPLC and is often observed for basic analytes like Levocetirizine. The primary cause is the interaction of the basic analyte with acidic or ionized silanol (B1196071) groups on the surface of the silica-based column packing.[19]

Potential Causes and Solutions:

  • Silanol Interactions: Ionized silanols on the stationary phase can cause secondary interactions, leading to tailing.

    • Solution: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[19] Alternatively, use a high-purity, end-capped column designed to minimize silanol activity.

  • Insufficient Buffering: A buffer is crucial for keeping the analyte in a constant ionization state and suppressing silanol ionization.[19]

    • Solution: Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is properly controlled.[19]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

Forced Degradation Experimental Workflow

The diagram below outlines the typical experimental steps for conducting a forced degradation study of Levocetirizine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare 1 mg/mL Levocetirizine Stock acid Acid Hydrolysis (0.1N HCl, Reflux) prep_sample->acid alkali Alkali Hydrolysis (0.1N NaOH, Reflux) prep_sample->alkali oxidation Oxidation (H2O2) prep_sample->oxidation photo Photolysis (UV Exposure) prep_sample->photo dilute Dilute Stressed Sample with Mobile Phase acid->dilute alkali->dilute oxidation->dilute photo->dilute inject Inject into HPLC System dilute->inject analyze Analyze Chromatogram for Degradation Peaks inject->analyze

Caption: Experimental workflow for a Levocetirizine forced degradation study.

Q3: What are some of the known process-related impurities and related substances for Levocetirizine?

Answer:

During the synthesis and storage of Levocetirizine, several related substances and impurities can arise. Analytical methods must be able to separate these from the active pharmaceutical ingredient (API). Some known impurities include:

  • Levocetirizine Impurity A (Dihydrochloride Salt): A known related substance.[20]

  • Chlorobenzhydryl Piperazine: A common process-related impurity.[21]

  • Levocetirizine Amide: An impurity specified in the USP.[21]

  • p-Chlorobenzophenone: A potential impurity from the synthesis process.[22]

  • Levocetirizine quaternary ammonium: A pharmaceutical impurity identified in some drug substances.[23]

  • Cetirizine 2-Chloro Impurity Dihydrochloride: Another potential related substance.[20]

It is crucial that the HPLC method is validated for specificity to ensure it can effectively separate Levocetirizine from these and other potential impurities.[13]

References

Technical Support Center: Optimizing Reaction Conditions for Levocetirizine Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Levocetirizine (B1674955) amide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Levocetirizine amide?

A1: this compound, chemically known as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide, is a key intermediate in the synthesis of Levocetirizine.[1][2] The most common synthetic approach involves the condensation of (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine with a suitable 2-chloroethoxyacetamide derivative.[3][4] Alternative routes may involve the hydrolysis of a corresponding nitrile precursor.[5]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis, including the choice of coupling agent, solvent, reaction temperature, and base. The selection of these parameters can significantly impact the reaction yield, purity, and reaction time.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the formation of by-products due to incomplete reaction, side reactions of the coupling agent, and racemization. For instance, in peptide synthesis, which shares similarities with this amide bond formation, deletion sequences (peptides missing one or more amino acids) can occur due to incomplete coupling.[6] In the context of Levocetirizine, impurities such as Levocetirizine quaternary ammonium (B1175870) have been identified.[7]

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][8] These methods can separate and identify the desired product from starting materials and any impurities.[8]

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of this compound is consistently lower than expected.

Potential Cause Troubleshooting Steps
Inefficient Coupling Agent The choice of coupling agent is critical for amide bond formation. If you are experiencing low yields, consider switching to a more potent coupling reagent. For example, phosphonium- or iminium-based reagents like HATU or PyBOP can be more effective than standard carbodiimide-based reagents, especially for sterically hindered substrates.[9][10]
Suboptimal Solvent The solvent can significantly influence the reaction rate and yield. If using a common solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), consider switching to an alternative. For instance, N-methylpyrrolidone (NMP) can improve the solvation of reactants.[11]
Incomplete Reaction The reaction may not be going to completion. To address this, you can try extending the reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or HPLC can help determine the optimal reaction duration.[12] Another strategy is to perform a "double couple," where the coupling step is repeated to drive the reaction to completion.[9]
Incorrect Stoichiometry Ensure that the molar ratios of the reactants and reagents are correct. An excess of the acylating agent or the amine may be necessary depending on the specific coupling chemistry employed.
Suboptimal Temperature Temperature plays a crucial role in reaction kinetics. For many amide formations, a temperature range of 20°C to 50°C is ideal.[13] If the reaction is sluggish at room temperature, gentle heating might be beneficial. However, be cautious as excessive heat can lead to side reactions and degradation.
Impurity Formation

Problem: The final product is contaminated with significant amounts of impurities.

Potential Cause Troubleshooting Steps
Side Reactions of Coupling Agent Some coupling reagents can lead to the formation of by-products that are difficult to remove. For example, dicyclohexylcarbodiimide (B1669883) (DCC) forms a dicyclohexylurea (DCU) by-product that can be challenging to separate from the desired product. Consider using a water-soluble carbodiimide (B86325) like EDC, which allows for easier removal of the urea (B33335) by-product through aqueous workup.
Presence of Moisture The presence of water can lead to the hydrolysis of activated intermediates, reducing the yield of the desired amide and forming the corresponding carboxylic acid as an impurity. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
Racemization For chiral molecules like Levocetirizine, maintaining stereochemical integrity is crucial. Certain coupling conditions can lead to racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can help to suppress racemization.[14][15]
Ineffective Purification The purification method may not be effectively removing all impurities. Optimize your purification protocol, which may include extraction, crystallization, or column chromatography. For instance, adjusting the pH during aqueous extraction can significantly improve the separation of acidic or basic impurities.

Data Presentation

Table 1: Comparison of Reaction Parameters for Levocetirizine Synthesis
ParameterMethod 1Method 2Method 3
Reactant A (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine(R)-4-chlorobenzhydrylamineLevocetirizine
Reactant B 2-chloroethoxy acetamidetri(2-chloroethyl)amine-
Solvent TolueneN,N-diisopropylethylamineAcetone/Water
Base/Catalyst Potassium carbonate-Pd-M/C
Temperature Reflux120-125 °C85 °C
Yield Not specified47% (overall)Not specified
Reference [4][16][1]

Note: The yields reported are often for the overall synthesis of Levocetirizine, not specifically for the amide formation step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is a general representation based on common amide coupling procedures.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: In a separate flask, dissolve the carboxylic acid precursor (e.g., a protected 2-ethoxyacetic acid derivative) (1.1 equivalents) in the same anhydrous solvent. Add a coupling agent (e.g., EDC, 1.2 equivalents) and an additive to suppress racemization (e.g., HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the active ester.

  • Coupling: Add the solution of the activated carboxylic acid to the solution of the piperazine (B1678402) derivative.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain the pure this compound.

Mandatory Visualization

Levocetirizine_Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine Amide Formation Amide Formation (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine->Amide Formation 2-ethoxyacetic acid derivative 2-ethoxyacetic acid derivative 2-ethoxyacetic acid derivative->Amide Formation Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC)->Amide Formation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Amide Formation Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Amide Formation This compound This compound Amide Formation->this compound

Caption: General reaction scheme for this compound synthesis.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation Start->Reactant_Prep Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Setup->Monitoring Monitoring->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Analysis (HPLC, MS, NMR) Purification->Analysis End End Product Analysis->End

Caption: A typical experimental workflow for chemical synthesis.

Troubleshooting_Logic Start Low Yield? Check_Coupling Coupling Agent Efficient? Start->Check_Coupling Check_Solvent Solvent Optimal? Check_Coupling->Check_Solvent Yes Change_Coupling Change to Potent Agent (e.g., HATU) Check_Coupling->Change_Coupling No Check_Completion Reaction Complete? Check_Solvent->Check_Completion Yes Change_Solvent Switch Solvent (e.g., to NMP) Check_Solvent->Change_Solvent No Optimize_Temp Optimize Temperature Check_Completion->Optimize_Temp No End Yield Improved Check_Completion->End Yes Change_Coupling->End Change_Solvent->End Extend_Time Extend Reaction Time / Double Couple Extend_Time->End Optimize_Temp->Extend_Time

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Levocetirizine Degradation Under Stress: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation pathways of Levocetirizine (B1674955) under various stress conditions. This information is critical for developing stable pharmaceutical formulations and ensuring drug product quality and safety.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is Levocetirizine most likely to degrade?

A1: Levocetirizine is most susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2][3][4] It is generally considered to be relatively stable under neutral, thermal, and photolytic conditions, although some studies have reported degradation under photolytic stress.[5][6][7][8]

Q2: What are the primary analytical techniques used to study Levocetirizine degradation?

A2: The most common analytical techniques are UV-spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed to identify and characterize the structure of the degradation products by analyzing their fragmentation patterns.[1][2][3][4][5]

Q3: What is the main degradation product of Levocetirizine under oxidative stress?

A3: Under oxidative stress, the primary degradation product of Levocetirizine is Cetirizine N-oxide.[9][10][11][12] This is formed by the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent degradation percentages in replicate experiments. - Inaccurate preparation of stressor solutions (acid, base, oxidizing agent).- Variations in temperature or light exposure during the experiment.- Non-homogeneity of the drug sample.- Ensure precise preparation of all solutions using calibrated equipment.- Use a calibrated oven or light chamber to maintain consistent environmental conditions.- Thoroughly mix the drug substance or powdered tablets before weighing.
Poor separation of degradation products from the parent drug in HPLC analysis. - Inappropriate mobile phase composition or pH.- Unsuitable HPLC column.- Gradient elution profile not optimized.- Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer) and pH to improve resolution.- Select a column with a different stationary phase (e.g., C18, C8) or particle size.- Optimize the gradient elution program to achieve better separation of peaks.
Difficulty in identifying the structure of a degradation product using LC-MS. - Low concentration of the degradation product.- Co-elution with other components.- Insufficient fragmentation during MS/MS analysis.- Concentrate the sample containing the degradation product.- Further optimize the HPLC method to resolve co-eluting peaks.- Adjust the collision energy in the mass spectrometer to induce more informative fragmentation.
Unexpected degradation under supposedly stable conditions (e.g., neutral pH). - Presence of impurities in the drug substance or excipients that catalyze degradation.- Contamination of glassware or solvents.- Analyze the purity of the drug substance and excipients.- Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Forced Degradation Studies

The following are generalized protocols for inducing the degradation of Levocetirizine under various stress conditions. Researchers should adapt these protocols based on their specific drug product and analytical method.

1. Acidic Hydrolysis:

  • Reagent: 0.1 M Hydrochloric Acid (HCl).

  • Procedure: Dissolve a known amount of Levocetirizine in the HCl solution. Keep the solution at room temperature for a specified period (e.g., 3 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).[8] Dilute the sample to a suitable concentration for analysis.

2. Alkaline Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH).

  • Procedure: Dissolve a known amount of Levocetirizine in the NaOH solution. Maintain the solution at room temperature for a set duration (e.g., 3 hours). Following incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.[8] Dilute the sample to an appropriate concentration for analysis.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve a known amount of Levocetirizine in the H₂O₂ solution. Keep the solution at room temperature for a defined time (e.g., 3 hours). Dilute the sample to the desired concentration for analysis.

4. Thermal Degradation:

  • Procedure: Place the solid drug substance or drug product in a calibrated oven at a high temperature (e.g., 80°C) for a specific duration (e.g., 3 hours). After heating, allow the sample to cool to room temperature before preparing a solution for analysis.

5. Photolytic Degradation:

  • Procedure: Expose the solid drug substance or drug product to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 3 hours).[6] Following exposure, prepare a solution of the sample for analysis.

Quantitative Data Summary

The following table summarizes the percentage of degradation of different commercial brands of Levocetirizine tablets under various stress conditions as reported in a study.

Stress ConditionBrand 1 (% Degradation)Brand 2 (% Degradation)Brand 3 (% Degradation)Brand 4 (% Degradation)
Acidic (0.1 M HCl) 12.904.93--
Alkaline (0.1 M NaOH) 6.902.26--
Oxidative (3% H₂O₂) 11.602.88--
Photolytic (UV 254 nm) 24.0010.37--
Thermal (80°C) 7.803.05--

Data extracted from a comparative study on different brands. Dashes indicate data not provided for those specific brands in the cited source.[8]

Degradation Pathways and Visualizations

Oxidative Degradation Pathway of Levocetirizine

Under oxidative conditions, the tertiary amine on the piperazine ring of Levocetirizine is susceptible to oxidation, leading to the formation of Cetirizine N-oxide.

oxidative_degradation Levocetirizine Levocetirizine N_oxide Cetirizine N-oxide Levocetirizine->N_oxide N-oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Levocetirizine

Caption: Oxidative degradation of Levocetirizine to Cetirizine N-oxide.

General Experimental Workflow for Forced Degradation Studies

This workflow outlines the typical steps involved in conducting forced degradation studies of Levocetirizine.

experimental_workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Stress_Application Application of Stress Acid->Stress_Application Alkaline Alkaline (e.g., 0.1M NaOH) Alkaline->Stress_Application Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Stress_Application Thermal Thermal (e.g., 80°C) Thermal->Stress_Application Photolytic Photolytic (e.g., UV 254nm) Photolytic->Stress_Application Sample_Prep Sample Preparation (Levocetirizine Solution/Solid) Sample_Prep->Stress_Application Neutralization Neutralization (for Acid/Alkali) Stress_Application->Neutralization Dilution Dilution to Working Concentration Neutralization->Dilution Analysis Analytical Method (HPLC, LC-MS) Dilution->Analysis Data_Analysis Data Analysis and Characterization Analysis->Data_Analysis

Caption: Workflow for Levocetirizine forced degradation studies.

Logical Relationship of Degradation Analysis

This diagram illustrates the logical flow from observing degradation to identifying the responsible pathways.

logical_relationship Observe_Degradation Observation of Degradation (e.g., new peaks in HPLC) Identify_DP Identify Degradation Products (LC-MS, MS/MS) Observe_Degradation->Identify_DP Quantify_DP Quantify Degradation Products (HPLC with reference standards) Identify_DP->Quantify_DP Propose_Pathway Propose Degradation Pathway Identify_DP->Propose_Pathway Develop_SIM Develop Stability-Indicating Method Quantify_DP->Develop_SIM Propose_Pathway->Develop_SIM

References

Technical Support Center: Levocetirizine and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Levocetirizine (B1674955) and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their analytical experiments, with a specific focus on co-elution issues.

Troubleshooting Guide: Resolving Co-elution

Co-elution of Levocetirizine with its impurities is a common analytical challenge. This guide provides a systematic approach to troubleshoot and resolve these issues.

Question: I am observing peak co-elution in my chromatogram. What are the initial steps to diagnose the problem?

Answer:

When facing co-elution, a logical diagnostic workflow is crucial. The first step is to confirm that the issue is reproducible. If it is, a systematic evaluation of your High-Performance Liquid Chromatography (HPLC) method and system is necessary.

Here is a logical workflow for diagnosing co-elution:

G A Co-elution Observed B Confirm Reproducibility (Inject standard and sample multiple times) A->B C Is the issue reproducible? B->C D No C->D No E Yes C->E Yes F Troubleshoot System Variability: - Check for leaks - Ensure consistent injection volume - Verify pump performance D->F G Systematic Method Evaluation E->G H Check Column Performance: - Is the column old or overloaded? - Is the correct stationary phase being used? G->H I Evaluate Mobile Phase: - pH correctly adjusted? - Organic modifier concentration optimal? - Buffer concentration adequate? G->I J Optimize Method Parameters: - Modify gradient slope - Adjust flow rate - Change temperature G->J K Resolution Achieved H->K I->K J->K

Caption: Diagnostic workflow for troubleshooting co-elution issues.

Question: My Levocetirizine peak is co-eluting with a known impurity. How can I improve separation?

Answer:

Improving the separation between Levocetirizine and a co-eluting impurity often requires a systematic adjustment of chromatographic parameters. Here are several strategies, starting with the simplest to the most complex:

  • Adjust Mobile Phase Strength: A slight modification of the organic solvent-to-buffer ratio can significantly impact retention times and potentially resolve co-eluting peaks.

  • Modify Mobile Phase pH: The ionization state of Levocetirizine and some of its impurities is pH-dependent. A small adjustment in the mobile phase pH can alter their retention characteristics and improve separation.

  • Change the Organic Modifier: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or vice-versa. The different solvent selectivity can alter the elution order and resolve co-elution.

  • Alter the Stationary Phase: If mobile phase modifications are unsuccessful, changing the column chemistry is a powerful tool. For instance, if you are using a standard C18 column, switching to a phenyl-hexyl or a cyano column can provide a different selectivity and achieve the desired separation. A core-shell column can also be used to enhance separation efficiency.[1][2]

  • Gradient Optimization: If you are using a gradient method, adjusting the gradient slope or the initial and final mobile phase compositions can effectively resolve closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Levocetirizine?

A1: Common impurities can arise from the synthesis process, degradation, or storage.[3] Some known impurities include Levocetirizine EP Impurity E, Levocetirizine Ethyl Ester, and various degradation products formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[4][5][6][7][8] Forced degradation studies are often performed to identify potential degradation products.[4][5][6][7][9][10]

Q2: What are the typical HPLC conditions for the analysis of Levocetirizine and its impurities?

A2: Several stability-indicating HPLC methods have been developed. A common approach involves a reversed-phase C18 or C8 column with a mobile phase consisting of a phosphate (B84403) or perchlorate (B79767) buffer and an organic modifier like acetonitrile or methanol.[1][9][11] Detection is typically performed using a UV detector at around 230 nm.[1][5][9][11] Both isocratic and gradient elution methods have been successfully employed.[1][9][11]

Q3: How can I ensure my analytical method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and placebo components.[9] To validate a method as stability-indicating, forced degradation studies are essential.[4][9] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4][5][6][7][9] The resulting degradation products should be well-separated from the main drug peak and from each other.[9][11]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Levocetirizine and its impurities.

Protocol 1: Stability-Indicating HPLC Method

This protocol is a representative example for the separation of Levocetirizine from its potential impurities.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis A Weigh Levocetirizine Standard/Sample B Dissolve in Diluent (e.g., Mobile Phase or Water:Acetonitrile) A->B C Sonicate to ensure complete dissolution B->C D Dilute to final concentration C->D E Filter through 0.45 µm filter D->E F Equilibrate HPLC system with mobile phase E->F G Inject prepared solution F->G H Run the analysis using the defined method G->H I Acquire and process data H->I

Caption: General workflow for HPLC analysis of Levocetirizine.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Kinetex biphenyl (B1667301) (250 x 4.6 mm, 5 µm)[1]Waters Symmetry C8 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase A: Sodium perchlorate buffer; B: Acetonitrile (Gradient)[1]Solvent Mixture I and II (60:40 v/v) (Isocratic)[9]
Flow Rate 1.5 mL/min[1]1.0 mL/min[9]
Column Temp. 45°C[1]30°C[9]
Detection UV at 230 nm[1]UV at 230 nm[9]
Injection Vol. 50 µL[1]Not specified

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 40 mg of Levocetirizine dihydrochloride (B599025) reference standard into a 100 mL volumetric flask.[1] Add approximately 60 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve.[1] Dilute to volume with the diluent. Further dilute this stock solution to a suitable working concentration.[1]

  • Sample Solution (Oral Solution): Accurately weigh an amount of the oral solution equivalent to 10 mg of Levocetirizine into a 100 mL volumetric flask.[1][2] Add about 40 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume.[1][2] Filter the solution through a 0.45 µm membrane filter before injection.[1][2]

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of an analytical method.

Procedure:

  • Acid Degradation: Treat the drug substance or product with an acid solution (e.g., 0.1 M HCl) at room temperature or elevated temperature for a specified period.[7][9]

  • Base Degradation: Treat the drug substance or product with a base solution (e.g., 0.1 M NaOH) under similar conditions to acid degradation.[7][9]

  • Oxidative Degradation: Expose the drug substance or product to an oxidizing agent, such as 3% hydrogen peroxide.[9]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C) for a defined period.[9]

  • Photolytic Degradation: Expose the drug substance or product to UV light.[9]

After exposure to the stress conditions, the samples are prepared and analyzed using the developed HPLC method to assess for degradation and to ensure the separation of any degradants from the parent drug peak.[9]

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for Levocetirizine analysis.

Table 1: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 160-240 µg/mL12-75 ppm
Correlation Coefficient (r²) 0.99961[1]0.999[9]
Accuracy (% Recovery) 98.9% to 100.7%[1]97.6% to 98.8%[9]
Precision (%RSD) < 2%[1]< 2.0%[9]
LOD Not specifiedNot specified
LOQ Not specifiedNot specified

Table 2: System Suitability Parameters

ParameterTypical Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of replicate injections ≤ 2.0%

References

Overcoming matrix effects in bioanalytical methods for Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Levocetirizine (B1674955). Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the bioanalysis of Levocetirizine.

Q1: I am observing significant ion suppression for Levocetirizine in my LC-MS/MS analysis of plasma samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal.[1][2][3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components through efficient sample cleanup.[4][5]

    • Protein Precipitation (PPT): While quick and simple, PPT can be less clean than other methods.[6] If you are using PPT (e.g., with acetonitrile (B52724) or trichloroacetic acid), consider optimizing the precipitating agent and its concentration.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[6][8] Experiment with different extraction solvents (e.g., dichloromethane (B109758), ethyl acetate) and pH conditions to improve the selective extraction of Levocetirizine.[9][10]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. Select an appropriate SPE sorbent and optimize the wash and elution steps to maximize the removal of phospholipids (B1166683) and other sources of ion suppression.

  • Chromatographic Separation: Ensure that Levocetirizine is chromatographically resolved from the region where ion suppression occurs.

    • Post-Column Infusion Experiment: This technique can help identify the retention time windows where ion suppression is most significant.[1][11]

    • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a column with a different stationary phase) to shift the elution of Levocetirizine away from the suppression zones.[3][4]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2] However, this approach may compromise the sensitivity of the assay, especially for samples with low Levocetirizine concentrations.

  • Internal Standard (IS) Selection: Use a stable isotope-labeled (SIL) internal standard for Levocetirizine if available. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate correction.[12] If a SIL-IS is not available, a structural analog that elutes close to Levocetirizine can be used.[6]

Q2: My recovery of Levocetirizine from plasma is low and inconsistent. What steps can I take to improve it?

A2: Low and variable recovery is often related to the sample extraction procedure.

Troubleshooting Steps:

  • Re-evaluate Extraction Method:

    • PPT: Inconsistent recovery with PPT can result from incomplete protein precipitation or co-precipitation of the analyte.[6] Ensure thorough vortexing and centrifugation.

    • LLE: Optimize the extraction solvent, pH of the aqueous phase, and the extraction time and mixing intensity. The choice of solvent is critical; for instance, dichloromethane and ethyl acetate (B1210297) have been successfully used for Levocetirizine extraction.[9][10]

    • SPE: Ensure the sorbent is appropriate for Levocetirizine's chemical properties. Optimize the conditioning, loading, washing, and elution steps. Incomplete elution is a common cause of low recovery.

  • Check for Drug Stability: Levocetirizine may be unstable under certain conditions. Evaluate its stability during sample processing and storage. Studies have shown Levocetirizine to be stable under various conditions, but it's crucial to confirm this in your specific matrix and experimental setup.[7]

  • Internal Standard Monitoring: A consistently low recovery of the internal standard can also indicate a problem with the extraction process.

Q3: I am having difficulty achieving the required lower limit of quantification (LLOQ) for Levocetirizine.

A3: A high LLOQ can be due to low sensitivity, high background noise, or significant matrix effects.

Troubleshooting Steps:

  • Enhance Mass Spectrometric Detection:

    • Optimize the MS parameters, including the ionization source conditions (e.g., spray voltage, gas flows, temperature) and the collision energy for the selected reaction monitoring (SRM) transitions. The transition m/z 389.0 → 201.0 is commonly used for Levocetirizine.[7][9]

    • Ensure the mass spectrometer is properly calibrated and maintained.

  • Improve Sample Cleanup: As discussed in Q1, a cleaner sample will result in less ion suppression and a better signal-to-noise ratio, thereby lowering the LLOQ.[6]

  • Increase Sample Volume: If feasible, increasing the volume of plasma extracted can lead to a higher concentration of the analyte in the final extract, improving the signal intensity.

  • Final Extract Reconstitution: After evaporation of the extraction solvent, reconstitute the residue in a mobile phase-like solution to ensure good peak shape and compatibility with the LC system. The volume of the reconstitution solvent can be minimized to concentrate the analyte.

Quantitative Data Summary

The following tables summarize quantitative data from published bioanalytical methods for Levocetirizine.

Table 1: Sample Preparation and Recovery Data

Sample Preparation MethodAnalyte/Internal StandardMean Recovery (%)%CV of RecoveryReference
Protein Precipitation (6% Trichloroacetic Acid)Levocetirizine59.08.1 - 13.0[7][13]
Hydroxyzine (IS)68.89.8[7][13]
Liquid-Liquid Extraction (Dichloromethane)LevocetirizineNot explicitly stated-[9]
Liquid-Liquid Extraction (Ethyl Acetate)LevocetirizineNot explicitly stated-[6]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterMethod 1Method 2Method 3
Reference [7][14][9][6]
LC Column Reverse PhaseC18C18
Mobile Phase Acetonitrile:10 mM Ammonium Formate pH 3.5 (80:20, v/v)Acetonitrile:Water:Formic Acid (80:19.9:0.1, v/v/v)Not explicitly stated
Flow Rate 1.0 mL/minNot explicitly statedNot explicitly stated
Internal Standard HydroxyzineFexofenadineNot explicitly stated
LLOQ 1.00 ng/mL0.5 ng/mL5.00 ng/mL
Dynamic Range 1.00 - 500 ng/mL0.5 - 500.0 ng/mL5 - 600 ng/mL
Matrix Effect (%CV) < 15Not explicitly statedNot explicitly stated

Experimental Protocols

Here are detailed methodologies for common experiments in Levocetirizine bioanalysis.

Protocol 1: Sample Preparation by Protein Precipitation [7][15]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., Hydroxyzine).

  • Protein Precipitation: Add 200 µL of 6% trichloroacetic acid in water.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Injection: Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction [9]

  • Sample Thawing and Aliquoting: Thaw plasma samples and pipette a known volume (e.g., 500 µL) into a glass tube.

  • Internal Standard Spiking: Add the internal standard (e.g., Fexofenadine).

  • pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize extraction efficiency.

  • Extraction: Add the extraction solvent (e.g., 3 mL of cold dichloromethane).

  • Mixing: Vortex or shake the mixture for a specified time (e.g., 10 minutes).

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key concepts and workflows in the bioanalysis of Levocetirizine.

MatrixEffect cluster_MS Mass Spectrometer Ion Source cluster_Solution Solution Analyte Levocetirizine Ionization Ionization Process Analyte->Ionization Analyte Elutes Matrix Endogenous Interference Matrix->Ionization Co-elutes SuppressedSignal Suppressed Levocetirizine Signal Ionization->SuppressedSignal Interference Present NormalSignal Expected Levocetirizine Signal CleanSample Clean Sample (No Interference) CleanSample->NormalSignal Leads to

Caption: Conceptual diagram of ion suppression due to matrix effects.

BioanalyticalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction EvapRecon Evaporation & Reconstitution (for LLE/SPE) Extraction->EvapRecon If LLE/SPE FinalExtract Final Extract Extraction->FinalExtract If PPT EvapRecon->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Data Data Acquisition & Processing LCMS->Data Results Results (Concentration) Data->Results

Caption: General workflow for the bioanalysis of Levocetirizine.

TroubleshootingLogic Start Problem: Ion Suppression / Low Recovery CheckPrep Optimize Sample Prep? (LLE, SPE) Start->CheckPrep CheckChroma Optimize Chromatography? (Gradient, Column) CheckPrep->CheckChroma No Resolved Issue Resolved CheckPrep->Resolved Yes CheckIS Use Stable Isotope Labeled IS? CheckChroma->CheckIS No CheckChroma->Resolved Yes Dilute Dilute Sample? CheckIS->Dilute No CheckIS->Resolved Yes Dilute->Resolved Yes

Caption: Troubleshooting workflow for matrix effect issues.

References

Technical Support Center: Levocetirizine Amide Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocetirizine (B1674955) amide in solution. The information is designed to address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Levocetirizine amide and how does it relate to Levocetirizine?

This compound is a chemical intermediate and a known impurity in the synthesis of Levocetirizine.[1][2] Levocetirizine is a third-generation antihistamine, the active R-enantiomer of cetirizine, used for treating allergic rhinitis and chronic idiopathic urticaria.[3][4] Given their structural similarity, the stability profile of this compound in solution can be inferred from the known degradation pathways of Levocetirizine.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on forced degradation studies of Levocetirizine, the primary factors affecting stability in solution are pH, oxidizing agents, light, and temperature.[3][5][6] Levocetirizine has shown significant degradation under acidic, alkaline, and oxidative conditions.[7] It is also susceptible to photolytic and thermal stress.[3][5]

Q3: Under which pH conditions is this compound likely to be most stable or unstable?

Studies on Levocetirizine dihydrochloride (B599025) indicate that the molecule degrades under both acidic and alkaline conditions, with some studies suggesting it is less degraded in alkaline conditions compared to acidic, oxidative, photolytic, and thermal stress.[3][5][8] One study, however, found significant degradation in both acidic and alkaline environments.[7] For experimental work, it is recommended to use buffered solutions and conduct preliminary stability tests at the intended pH of your experiment.

Q4: Is this compound sensitive to light?

Yes, photolytic degradation has been observed for Levocetirizine.[3][5] Therefore, it is crucial to protect solutions of this compound from light, especially UV light, to prevent degradation.[3] Amber glassware or light-protective foil is recommended for storage and during experiments.

Q5: How should I store solutions of this compound?

To ensure stability, solutions should be stored at controlled temperatures, protected from light, and in a neutral pH buffer if possible. For short-term storage, refrigeration (2-8°C) is advisable.[9] The stability of stock and working standard solutions of Levocetirizine has been found to be maintained for several days at 10°C.[10]

Troubleshooting Guide

Issue: I am observing unexpected degradation of my this compound solution.

Possible Causes & Solutions:

  • pH of the Solution:

    • Cause: The pH of your solvent system may be promoting acid or base-catalyzed hydrolysis.

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • If possible, adjust the pH to a more neutral range (e.g., pH 7.0 phosphate (B84403) buffer was used as a solvent in some stability studies).[3][5][7]

      • Conduct small-scale stability studies at different pH values to determine the optimal pH for your experimental conditions.

  • Exposure to Light:

    • Cause: Levocetirizine is known to be susceptible to photolytic degradation.[3][5]

    • Troubleshooting Steps:

      • Repeat the experiment using amber vials or by wrapping the container in aluminum foil.

      • Minimize the exposure of the solution to ambient and UV light during preparation and analysis.

  • Oxidative Degradation:

    • Cause: The presence of oxidizing agents or dissolved oxygen can lead to degradation. Levocetirizine has shown significant degradation under oxidative stress (e.g., with hydrogen peroxide).[4][7]

    • Troubleshooting Steps:

      • Degas your solvents before use.

      • Avoid using solvents or reagents that may contain peroxides or other oxidizing impurities.

      • If compatible with your experimental design, consider adding an antioxidant.

  • Thermal Stress:

    • Cause: High temperatures can accelerate degradation.[3][5]

    • Troubleshooting Steps:

      • Prepare and handle solutions at room temperature or below, unless elevated temperatures are required for the experiment.

      • Store solutions at recommended temperatures (e.g., 2-8°C).[9]

Issue: I am seeing precipitate form in my this compound solution.

Possible Causes & Solutions:

  • Solubility Issues:

    • Cause: The concentration of this compound may exceed its solubility in the chosen solvent system. Levocetirizine dihydrochloride is highly soluble in aqueous media at various pH values (pH 1.2, 4.5, and 6.8).[11] However, the amide form may have different solubility characteristics.

    • Troubleshooting Steps:

      • Verify the solubility of this compound in your specific solvent.

      • Consider using a co-solvent if compatible with your experiment.

      • Sonication can help in dissolving the compound.[4][10]

  • pH-Dependent Solubility:

    • Cause: The solubility of the amide may be pH-dependent.

    • Troubleshooting Steps:

      • Determine the pH of the solution.

      • Adjust the pH to see if the precipitate redissolves. This can help identify the pH range for optimal solubility.

Issue: My analytical results for this compound concentration are inconsistent.

Possible Causes & Solutions:

  • Ongoing Degradation:

    • Cause: The compound may be degrading in the time between sample preparation and analysis.

    • Troubleshooting Steps:

      • Analyze samples as quickly as possible after preparation.

      • Review the storage and handling conditions of your samples to minimize degradation (see above).

  • Analytical Method Issues:

    • Cause: The analytical method may not be stability-indicating, meaning degradation products may interfere with the quantification of the parent compound.

    • Troubleshooting Steps:

      • Develop or use a validated stability-indicating HPLC method. Such methods are designed to separate the main compound from all potential degradation products.[10][12]

      • For UV-Vis spectrophotometry, be aware that degradation products may absorb at the same wavelength as the parent compound, leading to inaccurate results. The maximum absorbance is typically measured around 230 nm.[3][5][7]

Data and Protocols

Summary of Levocetirizine Forced Degradation Studies

The following table summarizes the percentage of degradation observed for Levocetirizine dihydrochloride under various stress conditions, which can serve as an estimate for the potential stability of this compound.

Stress ConditionReagents and Duration% Degradation (Okacet-L)% Degradation (Levocet)% Degradation (LECOPE)Reference
Acidic 0.1 M HCl, 3 hours at room temp.12.90%4.93%-[3]
Alkaline 0.1 M NaOH, 3 hours at room temp.6.90%-2.26%[3]
Oxidative 3% H₂O₂, 3 hours at room temp.11.60%-2.88%[3]
Photolytic UV light at 254 nm, 3 hours24.00%10.37%-[3]
Thermal 60°C, 3 hours7.80%3.05%-[3]

Note: Different brands of Levocetirizine tablets showed varying degrees of degradation.[3][5][8]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies based on published methods for Levocetirizine.[3][4] These can be adapted for this compound.

1. Acid Degradation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., pH 7.0 phosphate buffer).[3]

  • Add an equal volume of 0.1 M HCl.

  • Keep the solution at room temperature for a specified period (e.g., 3 hours).[3]

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute to a final concentration suitable for analysis.

2. Alkaline Degradation:

  • Follow the same procedure as for acid degradation, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

3. Oxidative Degradation:

  • Dissolve the sample in a suitable diluent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 3 hours).[3]

  • Dilute to a final concentration for analysis.

4. Photolytic Degradation:

  • Prepare a solution of the sample and place it in a transparent container.

  • Expose the solution to UV light (e.g., at 254 nm) in a UV chamber for a specified duration (e.g., 3 hours).[3]

  • Prepare a control sample wrapped in foil to protect it from light.

  • Analyze both the exposed and control samples.

5. Thermal Degradation:

  • Prepare a solution of the sample.

  • Place the solution in a temperature-controlled environment (e.g., a hot air oven or water bath) at a specified temperature (e.g., 60°C) for a set time (e.g., 3 hours).[3]

  • Allow the solution to cool to room temperature before analysis.

Visual Guides

cluster_main Hypothesized Degradation Pathway of this compound LevocetirizineAmide This compound AcidHydrolysis Acid/Base Hydrolysis LevocetirizineAmide->AcidHydrolysis Oxidation Oxidation LevocetirizineAmide->Oxidation Photolysis Photolysis LevocetirizineAmide->Photolysis Degradant1 Levocetirizine (Amide Hydrolysis) AcidHydrolysis->Degradant1 H+ / OH- Degradant2 N-Oxides (Piperazine Ring) Oxidation->Degradant2 [O] Degradant3 Photodegradants Photolysis->Degradant3 hv

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Experimental Workflow for Forced Degradation Study Start Prepare Stock Solution of this compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Neutralize Neutralize/Stop Reaction (for Acid/Base Stress) Stress->Neutralize Dilute Dilute Samples to Working Concentration Stress->Dilute For other stress types Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Data Identify Degradants and Calculate % Degradation Analyze->Data End Report Findings Data->End

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed? CheckpH Is solution pH extreme (acidic/basic)? Start->CheckpH CheckLight Was solution exposed to light? CheckpH->CheckLight No Sol_pH Adjust pH to neutral and use buffer. CheckpH->Sol_pH Yes CheckOxidants Are oxidizing agents present? CheckLight->CheckOxidants No Sol_Light Protect from light (amber vials/foil). CheckLight->Sol_Light Yes CheckTemp Was solution exposed to high temperature? CheckOxidants->CheckTemp No Sol_Oxidants Use degassed solvents; avoid oxidants. CheckOxidants->Sol_Oxidants Yes Sol_Temp Control temperature; store at 2-8°C. CheckTemp->Sol_Temp Yes End Problem Resolved Sol_pH->End Sol_Light->End Sol_Oxidants->End Sol_Temp->End

Caption: Decision tree for troubleshooting degradation issues.

References

Technical Support Center: Chiral Method Optimization for Levocetirizine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Method Optimization of Levocetirizine (B1674955). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantiomeric purity analysis of Levocetirizine.

Levocetirizine, the active (R)-enantiomer of cetirizine (B192768), is a potent third-generation antihistamine.[1] Ensuring its enantiomeric purity by quantifying the inactive or potentially harmful (S)-enantiomer, dextrocetirizine, is a critical aspect of quality control in pharmaceutical development and manufacturing.[1][2] This guide covers common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the enantiomeric purity of Levocetirizine?

A1: Levocetirizine is the pharmacologically active enantiomer of cetirizine, responsible for its antihistaminic effects.[1] The other enantiomer, dextrocetirizine, is considered an impurity and may have different pharmacological or toxicological properties. Regulatory agencies require strict control of enantiomeric impurities to ensure the safety and efficacy of the drug product.

Q2: What are the common analytical techniques for determining the enantiomeric purity of Levocetirizine?

A2: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). Chiral HPLC and CE are widely documented for the successful separation of cetirizine enantiomers.[1][3][4][5][6] SFC is a faster, greener alternative to traditional liquid chromatography.[7][8][9]

Q3: What type of chiral stationary phases (CSPs) are effective for the HPLC separation of Levocetirizine and Dextrocetirizine?

A3: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), are commonly used.[5][7] Protein-based columns, like ovomucoid and human serum albumin (HSA) columns, have also demonstrated successful separation.[6][10]

Q4: What are the key parameters to optimize in a chiral CE method for Levocetirizine?

A4: Key parameters for optimization in chiral CE include the type and concentration of the chiral selector (cyclodextrins are common), buffer composition and pH, applied voltage, and capillary temperature.[3][4]

Q5: Can you provide a starting point for developing a chiral HPLC method?

A5: A good starting point is to use a polysaccharide-based chiral column (e.g., Chiralcel OD-H) with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an additive like diethylamine (B46881) (DEA) to improve peak shape.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based).
Incorrect mobile phase composition.- Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). - Experiment with different organic modifiers.
Inadequate mobile phase additive.- Introduce or adjust the concentration of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve interaction with the CSP.
Temperature fluctuations.Use a column oven to maintain a consistent and optimized temperature.
Peak Tailing or Asymmetry Secondary interactions between the analyte and the stationary phase.- Add a competing amine (e.g., diethylamine) or acid to the mobile phase to block active sites on the stationary phase. - Adjust the mobile phase pH.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with an appropriate solvent or replace the column if necessary.
Long Retention Times Strong retention of enantiomers.- Increase the percentage of the organic modifier in the mobile phase. - Increase the column temperature.
Low flow rate.Increase the flow rate, ensuring the system pressure remains within acceptable limits.
Baseline Noise or Drift Contaminated mobile phase or column.- Filter the mobile phase and degas it properly. - Flush the column with a strong solvent.
Detector issues.Check the detector lamp and ensure it is properly warmed up.
Capillary Electrophoresis (CE)
Problem Potential Cause Troubleshooting Steps
Poor or No Enantiomeric Separation Incorrect type or concentration of chiral selector.- Screen different types of cyclodextrins (e.g., sulfated-β-cyclodextrin).[3] - Optimize the concentration of the chiral selector in the background electrolyte (BGE).
Inappropriate BGE pH.Adjust the pH of the BGE to optimize the charge of the analyte and the chiral selector.[4]
Insufficient interaction time.- Decrease the applied voltage to increase migration time. - Increase the capillary length.
Poor Peak Shape (Tailing or Fronting) Sample overload.Decrease the sample concentration or injection time/pressure.
Mismatched conductivity between sample and BGE.Prepare the sample in a matrix with a similar or lower conductivity than the BGE.
Adsorption of analyte to the capillary wall.- Adjust the BGE pH. - Use a coated capillary.
Unstable Current or Baseline Air bubbles in the capillary or buffer vials.- Degas the BGE. - Ensure the ends of the capillary are properly immersed in the buffer vials.
Buffer depletion.Replenish the buffer in the vials regularly, especially for long analysis sequences.
Irreproducible Migration Times Fluctuations in capillary temperature.Use a thermostatted capillary cassette to maintain a constant temperature.
Changes in the electroosmotic flow (EOF).- Condition the capillary with a consistent procedure between runs. - Ensure the BGE composition is consistent.

Experimental Protocols

Protocol 1: Chiral Capillary Electrophoresis Method

This protocol is based on a validated method for the enantiomeric purity control of Levocetirizine.[3]

Instrumentation:

  • Capillary Electrophoresis system with a diode array detector (DAD).

  • Fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm).

Reagents:

  • Sodium tetraborate (B1243019)

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Deionized water

  • Levocetirizine and Dextrocetirizine reference standards

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium tetraborate buffer. Adjust the pH to 8.2. Add 1% (w/v) sulfated-β-cyclodextrin.[3]

  • Sample Preparation: Dissolve the Levocetirizine sample in deionized water to a suitable concentration (e.g., 0.5 mg/mL).

  • Capillary Conditioning: Before the first run, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.

  • Electrophoresis Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Applied Voltage: 25 kV.

    • Capillary Temperature: 25 °C.

    • Detection: UV detection at 230 nm.

  • Data Analysis: Integrate the peak areas for Levocetirizine and Dextrocetirizine to determine the enantiomeric purity.

Validation Parameters Summary:

Parameter Dextrocetirizine (Impurity) Levocetirizine
Linearity Range 0.25 - 2.5 µg/mL15 - 100 µg/mL
0.99940.9996
LOD 0.075 µg/mL (0.03% m/m)-
LOQ 0.25 µg/mL (0.1% m/m)-
Accuracy (Recovery) 84 - 109%97.3 - 103.1%

(Data sourced from a validated capillary electrophoresis method)[3]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general approach based on common practices for chiral separation of cetirizine enantiomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H, 5 µm, 250 x 4.6 mm).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • Levocetirizine and Dextrocetirizine reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v). The optimal ratio may require adjustment.

  • Sample Preparation: Dissolve the Levocetirizine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Data Analysis: Integrate the peak areas of Levocetirizine and Dextrocetirizine to calculate the enantiomeric purity.

Visualizations

Chiral_Method_Development_Workflow start Start: Define Analytical Goal (Enantiomeric Purity of Levocetirizine) lit_review Literature Review & Technique Selection (HPLC, CE, SFC) start->lit_review hplc HPLC Method Development lit_review->hplc Choose HPLC ce CE Method Development lit_review->ce Choose CE sfc SFC Method Development lit_review->sfc Choose SFC csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->csp_selection cs_selection Select Chiral Selector (e.g., Cyclodextrin) ce->cs_selection sfc_params Optimize SFC Parameters (Modifier, Pressure, Temp) sfc->sfc_params mp_optimization Optimize Mobile Phase (Solvent ratio, Additives) csp_selection->mp_optimization optimization System Optimization (Flow rate, Temp, Voltage) mp_optimization->optimization bge_optimization Optimize Background Electrolyte (pH, Concentration) cs_selection->bge_optimization bge_optimization->optimization sfc_params->optimization validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) optimization->validation troubleshooting Troubleshooting (Poor Resolution, Peak Tailing) validation->troubleshooting end End: Routine Analysis validation->end troubleshooting->optimization

Caption: Workflow for Chiral Method Development and Optimization.

Chiral_Separation_Principle cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase csp CSP p1 csp->p1 Elution R_enantiomer Levocetirizine (R-enantiomer) R_enantiomer->csp Stronger Interaction (Slower Migration) S_enantiomer Dextrocetirizine (S-enantiomer) S_enantiomer->csp Weaker Interaction (Faster Migration) p1->R_enantiomer Elutes Second p1->S_enantiomer Elutes First p2

Caption: Principle of Chiral Separation on a Stationary Phase.

References

Technical Support Center: Identifying and Mitigating Reactive Impurities in Excipients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactive impurities in excipients.

Frequently Asked Questions (FAQs)

Q1: What are reactive impurities in excipients and why are they a concern?

A: Reactive impurities are chemical entities within an excipient that are not the excipient itself and can interact with the active pharmaceutical ingredient (API) or other formulation components.[1][2] They are a significant concern because these interactions can lead to the degradation of the API, loss of product potency, formation of potentially toxic byproducts, and changes in the physical properties of the drug product, ultimately impacting its safety and efficacy.[1][3][4] Even trace amounts of these impurities can be problematic, especially for low-dose, high-potency APIs where the excipient-to-API ratio is high.[1]

Q2: What are the most common types of reactive impurities found in pharmaceutical excipients?

A: The most commonly encountered reactive impurities can be categorized into several major classes:

  • Reducing Sugars: (e.g., glucose, lactose) can react with amine-containing APIs via the Maillard reaction.[1][]

  • Aldehydes: (e.g., formaldehyde (B43269), acetaldehyde) are highly reactive and can form adducts with APIs, particularly those with amine and hydroxyl groups.[1][][6]

  • Peroxides: (e.g., hydrogen peroxide) are strong oxidizing agents that can degrade susceptible APIs.[][7]

  • Organic Acids: (e.g., formic acid, acetic acid) can cause acid-catalyzed degradation of the API.[1][]

  • Trace Metals: (e.g., iron, copper) can act as catalysts for oxidative degradation reactions.[][8]

  • Nitrates and Nitrites: These can act as nitrosating agents, potentially forming carcinogenic nitrosamines when reacting with APIs containing secondary or tertiary amine groups.[]

Q3: How are these reactive impurities introduced into excipients?

A: Reactive impurities can originate from various sources:

  • Manufacturing Processes: They can be residues from starting materials, by-products of synthesis, or reagents used during the manufacturing of the excipient.[1][2] For example, acid hydrolysis of cellulose (B213188) to produce microcrystalline cellulose (MCC) can generate trace amounts of glucose.[9][10]

  • Excipient Degradation: Impurities can form over time due to the degradation of the excipient itself when exposed to heat, light, or moisture during storage.[1][9][10] Polyethylene (B3416737) glycols (PEGs) and polysorbates can degrade to form formaldehyde and formic acid.[1]

  • Environmental Contamination: Contaminants from the manufacturing environment, packaging materials, or improper handling can also be a source.[8][11]

Q4: What are the initial steps to investigate a suspected drug-excipient incompatibility?

A: A systematic approach is crucial. Start with drug-excipient compatibility studies.[][12] A common starting point is to prepare binary mixtures of the API and each excipient, often with the addition of a small amount of water to accelerate potential reactions.[13] These mixtures are then exposed to accelerated stability conditions (e.g., elevated temperature and humidity).[13] Samples are analyzed at specified time points using a stability-indicating analytical method, typically HPLC, to detect any degradation of the API or the formation of new peaks.[12]

Troubleshooting Guides

Scenario 1: Brown discoloration observed in a tablet formulation containing a primary amine API during stability studies.

Q: My tablets are turning brown upon storage. What is the likely cause and how can I confirm it?

A: Potential Cause: The browning is likely due to the Maillard reaction, a common interaction between an amine group in your API and a reducing sugar impurity present in one of the excipients.[1]

Troubleshooting Steps:

  • Identify the Source:

    • Review your formulation for excipients known to contain reducing sugars, such as lactose, or those that may have reducing sugars as impurities, like microcrystalline cellulose (MCC) and starch.[1][9][10]

    • Screen individual lots of your suspect excipients for the presence of reducing sugars. A sensitive HPLC method with pre-column derivatization (e.g., with 2,4-dinitrophenylhydrazine (B122626) - DNPH) can be used for quantification.[1]

  • Confirmation:

    • Perform binary mixture studies with the API and each individual excipient. The excipient that causes the discoloration when mixed with the API is the likely source of the incompatibility.

    • Characterize the colored degradant using techniques like LC-MS to confirm it is a product of the Maillard reaction.[1]

  • Mitigation Strategies:

    • Excipient Screening: Implement a routine screening protocol for incoming lots of the problematic excipient to ensure reducing sugar levels are below a pre-defined acceptable limit.

    • Supplier Qualification: Work with your excipient supplier to obtain lots with lower levels of reactive impurities.[14]

    • Formulation Redesign: If possible, replace the problematic excipient with a non-reactive alternative. For example, if using lactose, consider replacing it with a non-reducing sugar like sucrose (B13894) or a polyol like mannitol.

    • Control Moisture: The Maillard reaction is accelerated by moisture. Reducing the water content in your formulation and using protective packaging (e.g., blisters with desiccant) can slow down the reaction rate.[1]

Scenario 2: An unexpected new impurity peak appears in the HPLC chromatogram of a parenteral formulation containing polysorbate 80.

Q: A new, unknown peak is consistently appearing during the stability testing of my liquid formulation. What could it be and how do I address it?

A: Potential Cause: The new peak could be an adduct formed between your API and an aldehyde impurity, such as formaldehyde or acetaldehyde (B116499). Polysorbates and polyethylene glycols (PEGs) are known to degrade via auto-oxidation to form these aldehyde impurities.[1]

Troubleshooting Steps:

  • Identify the Impurity:

    • Use LC-MS to determine the mass of the new impurity. If the mass corresponds to your API plus a CH₂ group (14 Da) or a C₂H₄O group (44 Da), it strongly suggests the formation of a formaldehyde or acetaldehyde adduct, respectively.[6]

  • Trace the Source:

    • Analyze the lots of polysorbate 80 and any other polymeric excipients (e.g., PEGs) in your formulation for the presence of aldehydes. A headspace GC method or an HPLC method with DNPH derivatization can be used for this purpose.[1][]

  • Confirmation:

    • Spike a solution of your API with a small amount of formaldehyde. If the resulting adduct peak in the chromatogram matches the retention time and mass of your unknown impurity, this confirms the reaction pathway.[6]

  • Mitigation Strategies:

    • Excipient Specification: Set a specific acceptance limit for aldehyde impurities in your polysorbate 80 specification.[14]

    • Antioxidant Addition: The formation of aldehydes from polysorbates is an oxidative process. Including an antioxidant (e.g., methionine, ascorbic acid) in the formulation can inhibit this degradation pathway.

    • pH Optimization: The rate of adduct formation can be pH-dependent. Investigate if adjusting the formulation pH can minimize the reaction.

    • Alternative Excipients: Evaluate other, more stable surfactants if the issue persists.

Quantitative Data Summary

The following tables summarize typical levels of common reactive impurities found in various pharmaceutical excipients. Note that these levels can vary significantly between different grades, suppliers, and even different lots from the same supplier.[1]

Table 1: Typical Levels of Aldehyde Impurities in Common Excipients

ExcipientFormaldehyde (ppm)Acetaldehyde (ppm)
Polyethylene Glycol (PEG) 20065.2 - 107.02.7 - 12.5
Polyethylene Glycol (PEG) 40065.2 - 107.02.7 - 12.5
Polysorbate 802 - 165Not Reported
Microcrystalline Cellulose (MCC)< 1 - 5< 1 - 2
Starch< 1 - 3< 1
Crospovidone1 - 101 - 5

Data compiled from literature sources.[1]

Table 2: Typical Levels of Reducing Sugar Impurities in Common Excipients

ExcipientReducing Sugar (as Glucose, ppm)
Microcrystalline Cellulose (MCC)40 - 80
Mannitol< 200
StarchVaries by source

Data compiled from literature sources.[9][10]

Experimental Protocols

Protocol 1: Determination of Aldehydes and Reducing Sugars by HPLC with DNPH Derivatization

This method is highly sensitive for the quantification of aldehydes and reducing sugars in excipients.[1]

1. Reagent Preparation:

  • DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) containing hydrochloric acid (HCl) to a final concentration of 0.2 mg/mL DNPH and 96 mM HCl.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

2. Sample Preparation:

  • Accurately weigh 1.0 g of the excipient into a centrifuge tube.

  • Add 10 mL of a 1:1 acetonitrile/water solution.

  • Vortex for 5 minutes to extract the impurities.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter.

3. Derivatization Procedure:

  • Mix 1.0 mL of the filtered sample extract with 1.0 mL of the DNPH reagent in a vial.

  • Allow the reaction to proceed at room temperature for at least 2 hours.[1]

4. HPLC Conditions:

  • Column: YMC ODS-AQ, 4.6 x 150 mm, 3 µm (or equivalent).

  • Detection Wavelength: 354 nm.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Gradient to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-35 min: Return to 20% B

5. Quantification:

  • Prepare calibration standards of formaldehyde, glucose, and other relevant analytes by derivatizing known concentrations in the same manner as the samples.

  • Construct a calibration curve by plotting peak area against concentration.

  • Calculate the concentration of impurities in the excipient sample based on the calibration curve.

Visualizations

Workflow for Identifying and Mitigating Reactive Impurities

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation observe Observe Product Instability (e.g., Degradation, Discoloration) review Review Formulation for Suspect Excipients observe->review screen Screen Excipient Lots for Known Reactive Impurities review->screen binary Perform API-Excipient Binary Mixture Studies review->binary characterize Characterize Degradant (e.g., LC-MS) screen->characterize binary->characterize spec Set Impurity Specification for Excipient characterize->spec Impurity Identified supplier Qualify Supplier / Select Low-Impurity Lots characterize->supplier Impurity Identified reformulate Reformulate with Alternative Excipient characterize->reformulate Severe Incompatibility packaging Optimize Packaging (e.g., with Desiccant) characterize->packaging Moisture/Oxygen Sensitive

Caption: A workflow diagram for a systematic approach to identifying and mitigating reactive impurities.

Maillard Reaction Pathway

G api API with Primary Amine (R-NH2) glycosylamine Glycosylamine Formation (Initial Step) api->glycosylamine sugar Reducing Sugar (e.g., Glucose) sugar->glycosylamine amadori Amadori Rearrangement glycosylamine->amadori ketosamine Ketosamine Product amadori->ketosamine advanced Advanced Maillard Products (Melanoidins) ketosamine->advanced discoloration Discoloration (Browning) advanced->discoloration

Caption: A simplified pathway of the Maillard reaction leading to product discoloration.

References

Validation & Comparative

A Comparative Stability Analysis: Levocetirizine Versus Levocetirizine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative stability analysis of Levocetirizine (B1674955) and its primary related substance, Levocetirizine amide. The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and shelf-life. This document summarizes key experimental data on the stability of Levocetirizine under various stress conditions and discusses the implications for its amide derivative. While direct comparative stability studies on this compound are not extensively available in published literature, its role as a known impurity and potential degradant of Levocetirizine provides a basis for this analysis.

Executive Summary

Levocetirizine, a potent second-generation antihistamine, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments.[1][2][3] Forced degradation studies have been instrumental in identifying the degradation pathways and developing stability-indicating analytical methods. This compound is recognized as a key related substance in the United States Pharmacopeia (USP-NF) monograph for Levocetirizine Dihydrochloride (B599025), highlighting its importance in the quality control of the drug substance and product.[4] Although specific stability data for the isolated amide is scarce, its formation and presence are critical parameters monitored during the stability testing of Levocetirizine.

Data Presentation: Forced Degradation of Levocetirizine

The following table summarizes the percentage of degradation of Levocetirizine observed under different stress conditions from various studies. This data provides a baseline for understanding the inherent stability of the Levocetirizine molecule.

Stress ConditionReagent/DetailsDurationTemperature% DegradationReference
Acidic 0.1 M HCl3 hoursRoom Temp4.93 - 12.90%[3]
0.1 N HCl6 hoursReflux6.33%
Alkaline 0.1 M NaOH3 hoursRoom Temp2.26 - 6.90%[3]
0.1 N NaOHNot SpecifiedNot Specified15.25%
Oxidative 3% H₂O₂3 hoursRoom Temp2.88 - 11.60%[3]
Photolytic UV Light (254 nm)3 hoursChamber10.37 - 24.00%[3][5]
0.1 N HCl under UVNot SpecifiedNot SpecifiedTwo major degradation products
Thermal Dry Heat3 hours60°C3.05 - 7.80%[3]
Solid StateNot SpecifiedNot SpecifiedFairly stable[2]

Comparative Stability Insights: Levocetirizine vs. This compound

While a direct head-to-head stability comparison is limited by the available data, we can infer the relative stability based on chemical principles and the role of the amide as an impurity.

  • Hydrolytic Stability: Carboxylic acids, like Levocetirizine, and amides, like this compound, are both susceptible to hydrolysis. However, amides are generally more resistant to hydrolysis than esters and require more forcing conditions (strong acid or base and heat) to cleave the amide bond. The presence of this compound as an impurity suggests it could be formed during the synthesis of Levocetirizine or potentially as a degradation product under specific conditions. The hydrolysis of the amide back to the parent drug, Levocetirizine, is also a possibility under acidic or basic conditions.

  • Formation of this compound: The USP-NF monograph for Levocetirizine Dihydrochloride lists this compound as a potential impurity that needs to be controlled.[4] This indicates that its formation is a known possibility during the manufacturing process or upon storage.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of stability studies. The following are representative protocols for forced degradation studies of Levocetirizine.

Acid Degradation Study[3]
  • Sample Preparation: An accurately weighed quantity of Levocetirizine tablet powder, equivalent to 15 mg of the drug, is transferred to a 100 ml volumetric flask.

  • Stress Condition: 10 ml of a diluent (pH 7.0 phosphate (B84403) buffer) and 10 ml of 0.1 M HCl are added. The flask is kept at room temperature for 3 hours.

  • Neutralization: 10 ml of 0.1 M NaOH is added to neutralize the solution.

  • Final Preparation: The volume is made up to 100 ml with the diluent. The solution is filtered through a 0.45 µm filter.

  • Analysis: The absorbance of the resulting solution is measured using a UV-spectrophotometer at the λmax of Levocetirizine (approximately 230 nm).

Alkaline Degradation Study[3]
  • Sample Preparation: Similar to the acid degradation protocol, with 15 mg equivalent of Levocetirizine powder in a 100 ml volumetric flask.

  • Stress Condition: 10 ml of diluent and 10 ml of 0.1 M NaOH are added. The flask is kept at room temperature for 3 hours.

  • Neutralization: 10 ml of 0.1 M HCl is added.

  • Final Preparation and Analysis: The procedure follows the same steps as the acid degradation protocol.

Oxidative Degradation Study[3]
  • Sample Preparation: 15 mg equivalent of Levocetirizine powder is placed in a 100 ml volumetric flask.

  • Stress Condition: 10 ml of diluent and 10 ml of 3% H₂O₂ are added. The flask is kept at room temperature for 3 hours.

  • Final Preparation and Analysis: The volume is made up to 100 ml with the diluent, filtered, and analyzed spectrophotometrically.

Photolytic Degradation Study[5]
  • Sample Preparation: Accurately weighed powder equivalent to 15 mg of Levocetirizine is spread uniformly in a petri dish.

  • Stress Condition: The petri dish is placed in a UV light chamber and exposed to UV radiation at 254 nm for 3 hours.

  • Sample Processing: The exposed powder is then dissolved in a suitable diluent, filtered, and analyzed.

Thermal Degradation Study[3]
  • Sample Preparation: Levocetirizine powder is kept in a petri dish.

  • Stress Condition: The sample is placed in a hot air oven maintained at 60°C for 3 hours.

  • Sample Processing: The heat-treated powder is then dissolved in a diluent for analysis.

Chromatographic Analysis (HPLC)[2]

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical method would involve:

  • Column: Thermo Hypersil BDS– C18 column (250 mm x 4.6 mm, 5.0 µm).[2]

  • Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (65:35 v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detector at 230 nm.[2]

  • LC-MS: Can be used to identify the mass-to-charge ratio (m/z) of degradation products to aid in their structural characterization.[2]

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation start Levocetirizine Sample (Bulk/Formulation) prep Weigh and dissolve in appropriate solvent start->prep acid Acidic (e.g., 0.1M HCl) prep->acid Expose to alkali Alkaline (e.g., 0.1M NaOH) prep->alkali Expose to oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Expose to photolytic Photolytic (UV Light) prep->photolytic Expose to thermal Thermal (Dry Heat) prep->thermal Expose to neutralize Neutralize (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilute to final concentration oxidative->dilute photolytic->dilute thermal->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc uv UV-Vis Spectrophotometry dilute->uv lcms LC-MS for Degradant Identification hplc->lcms quantify Quantify Degradation (%) hplc->quantify uv->quantify identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow of forced degradation studies for Levocetirizine.

Logical Relationship: Levocetirizine and this compound

Levocetirizine_Amide_Relationship cluster_formation Formation of Amide cluster_interconversion Potential Interconversion levo Levocetirizine (Carboxylic Acid) degradation Degradation (e.g., reaction with ammonia (B1221849) source) levo->degradation amide This compound (Amide) hydrolysis Hydrolysis (Acidic/Basic) amide->hydrolysis synthesis Synthesis Process synthesis->amide degradation->amide hydrolysis->levo

Caption: Relationship between Levocetirizine and its amide.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the determination of Levocetirizine and its related substances. The information presented is collated from peer-reviewed scientific literature and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.

Performance Comparison of HPLC Methods

The following tables summarize the key performance characteristics of different HPLC methods developed for the analysis of Levocetirizine. These methods vary in their chromatographic conditions and are suited for different analytical purposes, such as routine quality control or stability-indicating assays.

Table 1: Chromatographic Conditions

Method ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Elution Mode
Method 1Kinetex biphenyl (B1667301) (250 x 4.6 mm, 5 µm)[1]Gradient elution with sodium perchlorate (B79767) in water and acetonitrile[1]Not Specified230[1]Gradient
Method 2Thermo Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm)[2]Methanol:Water (65:35 v/v)[2]1.0[2]230[2]Isocratic
Method 3Waters symmetry C8 (250 x 4.6 mm, 5µ)[3]Solvent mixture –I and solvent mixture-II (60:40%v/v)1.0[3]230[3]Isocratic
Method 4Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[4]Phosphate buffer:Acetonitrile (B52724) (40:60% v/v), pH 7.0[4]1.0[4]230[4]Isocratic
Method 5Waters C18 (150 x 4.6 mm, 5µ)[5]Methanol:Water (75:25 v/v)[5]1.0[5]235[5]Isocratic
Method 6Phenomenex Luna - C18 (250 mm x 4.6 mm; 5 µ)[6]Buffer:Acetonitrile (580:420 v/v), pH 6.0[6]1.0[6]230[6]Isocratic

Table 2: Validation Parameters

Method ReferenceLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Method 1Not SpecifiedValidated as per ICH guidelines[1]Validated as per ICH guidelines[1]Not SpecifiedNot Specified
Method 2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method 312-75[3]97.6 - 98.8[3]< 2.0[3]Not SpecifiedNot Specified
Method 412.56–37.68[4]Not SpecifiedNot Specified0.079[4]0.239[4]
Method 550-150[5]100.00[5]Intra-day: 0.19, Inter-day: 0.41[5]Not Specified0.36 ng/mL
Method 6Not Specified99.6[6]1.1[6]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the cited HPLC methods are provided below. These protocols are based on the information available in the referenced literature and should be adapted and validated for specific laboratory conditions.

Method 1: Stability-Indicating HPLC Method Using a Core-Shell Stationary Phase

This method is designed for the effective separation and quantitative determination of Levocetirizine and its eight potential related impurities in bulk drug and oral solution dosage forms.[1]

  • Chromatographic System:

    • Column: Kinetex biphenyl (250 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: A gradient of sodium perchlorate in water and acetonitrile.[1] The specific gradient program was not detailed in the abstract.

    • Detector: UV at 230 nm[1]

    • Diluent: Water and acetonitrile (50:50 v/v)[1]

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: A known concentration of Levocetirizine reference standard is prepared in the diluent.

    • Sample Solution (Oral Solution): A volume of the oral solution is diluted with the diluent to achieve a target concentration of Levocetirizine.[1]

    • Sample Solution (Bulk Drug): A known weight of the bulk drug is dissolved in the diluent to achieve a target concentration.[1]

Method 2: Green Stability-Indicating HPLC Method

This method utilizes a more environmentally friendly mobile phase for the separation of Levocetirizine and its degradation products.[2]

  • Chromatographic System:

    • Column: Thermo Hypersil BDS C18 (250 mm length, 4.6 mm internal diameter, 5.0 µm particle size)[2]

    • Mobile Phase: Methanol:Water (65:35 v/v)[2]

    • Flow Rate: 1 mL/min[2]

    • Detector: UV at 230 nm[2]

  • Forced Degradation Studies:

    • Levocetirizine was subjected to stress conditions including acidic, alkaline, and oxidative environments to demonstrate the stability-indicating nature of the method. Significant degradation was observed under these conditions.[2][7]

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for related substances, based on ICH guidelines.[8][9]

HPLC Method Validation Workflow A Method Development & Optimization B Validation Protocol Preparation A->B Define parameters & acceptance criteria C System Suitability Testing B->C D Specificity / Selectivity C->D E Linearity & Range D->E K Forced Degradation / Stability Indicating D->K F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J L Validation Report Generation J->L Compile & review data K->D Demonstrates specificity M Method Implementation for Routine Use L->M

References

Immunoassay Cross-Reactivity of Levocetirizine Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Levocetirizine amide's potential cross-reactivity in immunoassays designed for Levocetirizine and its parent compound, Cetirizine. Due to the structural similarity between these molecules, understanding the potential for cross-reactivity is crucial for accurate interpretation of immunoassay results in research and clinical settings.

Introduction to Levocetirizine and Immunoassay Specificity

Levocetirizine is the active R-enantiomer of Cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1][2] Immunoassays are common methods for detecting the presence of drugs and their metabolites in biological samples. These assays rely on the specific binding of an antibody to the target molecule. However, antibodies can sometimes bind to structurally similar compounds, a phenomenon known as cross-reactivity, which can lead to false-positive or inaccurate quantitative results.[3][4] this compound is a known impurity of Levocetirizine, making its potential for cross-reactivity a significant consideration in analytical toxicology and clinical monitoring.[][6][7]

Structural Comparison: Levocetirizine, Cetirizine, and this compound

The potential for immunoassay cross-reactivity is largely dictated by molecular structure. Levocetirizine and its amide derivative share a nearly identical core structure, with the only modification being the terminal functional group. Cetirizine is the racemic mixture of Levocetirizine and its S-enantiomer.

  • Levocetirizine: Features a terminal carboxylic acid group.[8]

  • This compound: The carboxylic acid group is replaced by an amide group (-CONH2).[9]

  • Cetirizine: A mixture of both the R- and S-enantiomers, also with a terminal carboxylic acid group.[10][11]

This close structural resemblance, particularly between Levocetirizine and its amide, is the primary reason to anticipate cross-reactivity in immunoassays.

G cluster_0 Structural Relationships Cetirizine Cetirizine (Racemic Mixture) Levocetirizine Levocetirizine (R-enantiomer) -COOH group Cetirizine->Levocetirizine Contains Dextrocetirizine Dextrocetirizine (S-enantiomer) Cetirizine->Dextrocetirizine Contains Levocetirizine_Amide This compound (Impurity/Metabolite) -CONH2 group Levocetirizine->Levocetirizine_Amide Structurally Similar To

Structural relationship of Cetirizine, Levocetirizine, and this compound.

Quantitative Cross-Reactivity Data

A comprehensive review of scientific literature, and product information from major clinical laboratories and immunoassay manufacturers, reveals a critical knowledge gap: publicly available quantitative data on the cross-reactivity of this compound in commercial or research-based immunoassays for Levocetirizine or Cetirizine is not available.

Immunoassay package inserts often provide cross-reactivity data for a range of structurally related and unrelated compounds, but this compound is not typically included in these panels.[12][13] This absence of data highlights an area requiring further investigation by researchers and assay developers to ensure the specificity and accuracy of these analytical tools.

Hypothetical Cross-Reactivity Comparison

While no specific data exists for this compound, the principle of immunoassay cross-reactivity suggests that its structural similarity to Levocetirizine would likely result in some degree of recognition by antibodies raised against Levocetirizine or Cetirizine. The extent of this cross-reactivity would depend on the specific epitope recognized by the antibody. If the antibody's binding site is distant from the carboxylic acid/amide group, the cross-reactivity could be high. Conversely, if this functional group is a key part of the epitope, the cross-reactivity may be lower.

Table 1: Hypothetical Cross-Reactivity Profile in a Levocetirizine Immunoassay

CompoundTarget AnalyteStructurally SimilarKnown Cross-Reactivity DataPredicted Cross-Reactivity
Levocetirizine Yes N/A100% (by definition)100%
Cetirizine NoYesOften highHigh
This compound NoYes Not Available Moderate to High (Predicted)
Other Antihistamines NoVariesGenerally low to noneLow

Note: This table is for illustrative purposes and based on chemical structure similarity. The predicted cross-reactivity for this compound is a hypothesis in the absence of experimental data.

Experimental Protocol for Determining Cross-Reactivity

To address the current data gap, researchers can determine the cross-reactivity of this compound using a competitive immunoassay format, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

Objective: To quantify the percent cross-reactivity of this compound in a competitive immunoassay for Levocetirizine.

Materials:

  • Levocetirizine standard

  • This compound standard

  • Levocetirizine-specific antibody

  • Levocetirizine-enzyme conjugate (e.g., Levocetirizine-HRP)

  • Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • Assay buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Methodology:

  • Prepare Standards: Create a series of standard dilutions for both Levocetirizine and this compound in the assay buffer.

  • Competitive Binding:

    • Add a fixed amount of Levocetirizine-specific antibody and Levocetirizine-enzyme conjugate to each well of the microplate.

    • Add the varying concentrations of either the Levocetirizine standard (for the standard curve) or the this compound standard (for the cross-reactivity determination) to the wells.

  • Incubation: Incubate the plate to allow the free analyte (Levocetirizine or this compound) and the Levocetirizine-enzyme conjugate to compete for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, producing a color change.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Data Acquisition: Read the absorbance of each well using a microplate reader. The color intensity will be inversely proportional to the concentration of free analyte in the sample.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the Levocetirizine standards.

    • Determine the concentration of Levocetirizine that causes a 50% reduction in the maximum signal (IC50).

    • Determine the concentration of this compound that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Levocetirizine / IC50 of this compound) x 100

G cluster_workflow Experimental Workflow for Cross-Reactivity Determination prep Prepare Standard Dilutions (Levocetirizine & this compound) compete Competitive Binding Assay (Antibody + Conjugate + Standard) prep->compete incubate Incubation compete->incubate wash Wash Plate incubate->wash substrate Add Substrate & Incubate wash->substrate read Read Absorbance substrate->read analyze Calculate IC50 and % Cross-Reactivity read->analyze

Workflow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

The structural similarity between Levocetirizine and this compound strongly suggests a potential for cross-reactivity in immunoassays designed to detect Levocetirizine or Cetirizine. However, there is a clear absence of published quantitative data to confirm and quantify this interaction.

For researchers and drug development professionals, this has several implications:

  • Awareness: Be aware that the presence of this compound in a sample could potentially lead to an overestimation of Levocetirizine concentration when using an immunoassay.

  • Confirmation: Positive or unexpectedly high immunoassay results should be confirmed using a more specific method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which can differentiate between Levocetirizine and this compound.[4]

  • Assay Validation: When developing or validating an immunoassay for Levocetirizine, it is imperative to perform cross-reactivity testing with this compound to fully characterize the assay's specificity.

Further studies are essential to provide the quantitative data needed for a comprehensive understanding of this compound's impact on these widely used analytical methods.

References

Spectroscopic comparison of Levocetirizine and its amide derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison between the well-known antihistamine Levocetirizine and its synthetically crucial amide derivative provides valuable insights into their structural nuances. This guide offers a side-by-side analysis of their key spectroscopic features, supported by experimental data and protocols.

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation histamine (B1213489) H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Its amide derivative, 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, serves as a key intermediate in the synthesis of Levocetirizine.[3] Understanding the spectroscopic differences between the final active pharmaceutical ingredient (API) and its precursor is essential for quality control, impurity profiling, and process optimization in drug manufacturing.

Physicochemical Properties at a Glance

A summary of the fundamental physicochemical properties of Levocetirizine and its amide derivative is presented below, highlighting the key differences in their molecular structure and characteristics.

PropertyLevocetirizineLevocetirizine Amide Derivative
IUPAC Name (R)-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide[4]
Molecular Formula C21H25ClN2O3[5]C21H26ClN3O2[4]
Molecular Weight 388.89 g/mol [5]387.9 g/mol [4]
Appearance White, crystalline powder[6]White to Off-White Solid[7]
Solubility Freely soluble in water[8]Data not readily available
Melting Point ~215 – 220 °C[8]89-91°C

Comparative Spectroscopic Analysis

The following sections detail the differences in the spectroscopic signatures of Levocetirizine and its amide derivative across various analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light by a substance, reveals information about the electronic transitions within the molecules.

ParameterLevocetirizineThis compound Derivative
λmax (in Methanol) ~230 nm[9]Expected to be similar to Levocetirizine due to the presence of the same chromophore (the benzhydryl group).
Molar Absorptivity (ε) Data not readily availableData not readily available

The primary chromophore responsible for UV absorption in both molecules is the chlorobenzhydryl group. Therefore, their UV-Vis spectra are expected to be very similar, with absorption maxima around 230 nm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional GroupLevocetirizineThis compound Derivative
O-H stretch (Carboxylic Acid) Broad band ~3641 cm⁻¹[10]Absent
C=O stretch (Carboxylic Acid) ~1718 cm⁻¹[10]Absent
C=O stretch (Amide) AbsentStrong band around 1640-1680 cm⁻¹ (expected)[11]
N-H stretch (Amide) AbsentTwo bands around 3100-3500 cm⁻¹ (expected for a primary amide)[12]
C-N stretch ~1319 cm⁻¹[10]Present
C-O stretch (Ether) ~1479 cm⁻¹[10]Present
C-Cl stretch ~721 cm⁻¹[10]Present

The most significant differences in the IR spectra arise from the presence of the carboxylic acid group in Levocetirizine and the primary amide group in its derivative. Levocetirizine will exhibit a broad O-H stretching band and a C=O stretching band characteristic of a carboxylic acid. In contrast, the amide derivative will show characteristic N-H stretching bands and a C=O stretching band at a slightly lower wavenumber than the carboxylic acid.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.

Proton EnvironmentLevocetirizine (Expected Chemical Shift, δ ppm)This compound Derivative (Expected Chemical Shift, δ ppm)
Aromatic Protons 7.2 - 7.57.2 - 7.5
-CH(Ar)₂ ~4.2~4.2
Piperazine Protons 2.4 - 2.82.4 - 2.8
-O-CH₂-CH₂-N- 2.7 (t), 3.7 (t)2.7 (t), 3.7 (t)
-O-CH₂-COOH ~4.1 (s)Absent
-O-CH₂-CONH₂ Absent~4.0 (s)
-CONH₂ Absent5-6.5 (broad s)[13]
-COOH 9-13 (broad s)[13]Absent

The key distinguishing features in the ¹H NMR spectra will be the signals corresponding to the protons adjacent to the carboxylic acid group in Levocetirizine and the amide group in its derivative. The acidic proton of the carboxylic acid in Levocetirizine will appear as a broad singlet at a downfield chemical shift (9-13 ppm). The two protons of the primary amide in the derivative will appear as a broad singlet in the range of 5-6.5 ppm. Additionally, the chemical shift of the methylene (B1212753) protons adjacent to the carbonyl group will differ slightly between the two compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule provides a unique fingerprint that can be used for its identification and structural elucidation.

ParameterLevocetirizineThis compound Derivative
Molecular Ion [M+H]⁺ m/z 389.1632[5]m/z 388 (Expected)
Key Fragment Ions m/z 201.0462 (chlorobenzhydryl moiety)[5]m/z 201 (chlorobenzhydryl moiety), m/z 44 (CONH₂) (Expected)[14]

In mass spectrometry, both molecules are expected to show a prominent fragment ion corresponding to the stable chlorobenzhydryl cation at m/z 201. A key difference in the fragmentation of the amide derivative would be the potential loss of the amide group, leading to a characteristic neutral loss or a fragment ion at m/z 44.[14] The protonated molecule of Levocetirizine is observed at m/z 389.0.[15]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Levocetirizine and its amide derivative.

UV-Vis Spectroscopy
  • Preparation of Standard Solutions: Accurately weigh and dissolve the compound in methanol (B129727) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Dilute the stock solution with methanol to obtain a series of solutions with concentrations ranging from 2-10 µg/mL.[16]

  • Spectral Measurement: Record the UV-Vis spectrum of each solution from 200 to 400 nm using a double beam UV-Vis spectrophotometer with methanol as the blank.

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectrum to assign the chemical shifts, multiplicities, and integration values for each proton signal.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer (e.g., using an electrospray ionization - ESI source).

  • Data Acquisition and Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion and in product ion scan mode to study the fragmentation pattern.

Visualizing the Synthesis Workflow

The synthesis of Levocetirizine from its amide derivative is a crucial step in its manufacturing process. The following diagram illustrates this key transformation.

G cluster_0 Synthesis of Levocetirizine amide This compound Derivative (2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide) hydrolysis Hydrolysis (e.g., NaOH, H₂O) amide->hydrolysis Reactant levocetirizine Levocetirizine ((R)-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid) hydrolysis->levocetirizine Product

Caption: A simplified workflow for the synthesis of Levocetirizine via hydrolysis of its amide intermediate.

This comparative guide highlights the distinct spectroscopic features of Levocetirizine and its amide derivative. These differences, readily identifiable through standard analytical techniques, are fundamental for ensuring the purity and quality of this important pharmaceutical compound.

References

Levocetirizine and Cetirizine: A Comparative Analysis of Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of the second-generation antihistamines, levocetirizine (B1674955) and its parent compound, cetirizine (B192768).

This guide provides a detailed comparison of the pharmacokinetic profiles of levocetirizine and cetirizine, focusing on key parameters including absorption, distribution, metabolism, and excretion. The information is supported by experimental data from various clinical studies, with methodologies outlined to provide a comprehensive understanding for scientific application.

Introduction to Levocetirizine and Cetirizine

Cetirizine is a widely used second-generation antihistamine, effective in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It is a racemic mixture, meaning it is composed of equal parts of two enantiomers: levocetirizine (the R-enantiomer) and dextrocetirizine (the S-enantiomer).[3][4] Levocetirizine is the pharmacologically active enantiomer, exhibiting a higher affinity for the H1 histamine (B1213489) receptor compared to dextrocetirizine.[5][6][7] This has led to the development and marketing of levocetirizine as a separate, more potent antihistamine.[4] Understanding the distinct pharmacokinetic profiles of these two compounds is crucial for optimizing clinical efficacy and safety.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of levocetirizine and cetirizine based on data from healthy adult volunteers.

Table 1: Absorption and Distribution

ParameterLevocetirizine (5 mg)Cetirizine (10 mg)References
Bioavailability High (>85%)High (>70%)[8][9][10]
Time to Peak Plasma Concentration (Tmax) ~0.9 hours~1.0 hour[7][11]
Peak Plasma Concentration (Cmax) ~270 ng/mL~311 ng/mL[7][8]
Effect of Food on Absorption Delays Tmax, no significant effect on AUCDelays Tmax by ~1.7 hours and decreases Cmax by ~23%[8][12]
Plasma Protein Binding ~95%93-96%[8][10][13]
Apparent Volume of Distribution (Vd/F) ~0.3 L/kg~0.3 to 0.45 L/kg[8][13]

Table 2: Metabolism and Excretion

ParameterLevocetirizineCetirizineReferences
Metabolism Minimal metabolismLimited metabolism[13][14][15]
Primary Route of Excretion RenalRenal[3][9]
Percentage of Unchanged Drug in Urine ~85.8%~60%[8][13]
Elimination Half-Life (t½) ~7.3 - 8 hours~8.3 hours[3][8][12]
Renal Clearance ~29.2 mL/min-[4]
Total Body Clearance ~53 mL/min (for cetirizine)~53 mL/min[12]

Key Pharmacokinetic Differences and Their Implications

Levocetirizine, being the active enantiomer, demonstrates a more favorable pharmacokinetic profile in several aspects. A 5 mg dose of levocetirizine provides an equivalent systemic exposure to the levocetirizine component of a 10 mg dose of racemic cetirizine.[3][16]

  • Absorption: Both drugs are rapidly and extensively absorbed, with peak plasma concentrations reached in approximately one hour.[1][15] While food can delay the time to reach peak concentration for both, the overall extent of absorption (AUC) remains largely unaffected.[8][12]

  • Distribution: Levocetirizine exhibits a slightly lower apparent volume of distribution compared to cetirizine, suggesting a more limited distribution into tissues.[17][18] Both drugs are highly bound to plasma proteins.[8][13]

  • Metabolism: A key advantage of levocetirizine is its very low degree of metabolism.[13][14] Cetirizine also undergoes limited metabolism.[12] This minimal metabolic involvement reduces the potential for drug-drug interactions mediated by cytochrome P450 enzymes.[9]

  • Excretion: Both levocetirizine and cetirizine are primarily eliminated unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[4][19][20] Levocetirizine shows a higher percentage of the dose excreted unchanged compared to cetirizine.[8][13]

Experimental Methodologies

The pharmacokinetic parameters presented in this guide are typically determined through clinical studies involving healthy volunteers. Below are generalized protocols for the key experiments.

Bioavailability and Pharmacokinetic Parameter Determination

Objective: To determine the rate and extent of absorption and the overall pharmacokinetic profile of a drug.

Protocol:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

  • Drug Administration: A single oral dose of the drug (e.g., 5 mg levocetirizine or 10 mg cetirizine) is administered to the subjects after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Analysis: The concentration of the drug and/or its metabolites in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][21]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using non-compartmental analysis.

Protein Binding Assessment

Objective: To determine the fraction of the drug that is bound to plasma proteins.

Protocol:

  • Sample Preparation: Plasma samples from subjects or pooled human plasma are spiked with a known concentration of the radiolabeled or unlabeled drug.

  • Equilibrium Dialysis: The plasma sample is placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is allowed to reach equilibrium.

  • Concentration Measurement: The concentration of the drug in the plasma and buffer compartments is measured. The unbound fraction is the ratio of the concentration in the buffer to the concentration in the plasma.

  • Alternative Methods: Other methods such as ultrafiltration or ultracentrifugation can also be used to separate the unbound drug from the protein-bound drug.

Visualizing the Relationship

The following diagrams illustrate the relationship between cetirizine and its enantiomers and the general workflow for a pharmacokinetic study.

G Relationship between Cetirizine and its Enantiomers Cetirizine Cetirizine (Racemic Mixture) Levocetirizine Levocetirizine (R-enantiomer) Active Form Cetirizine->Levocetirizine 50% Dextrocetirizine Dextrocetirizine (S-enantiomer) Inactive Form Cetirizine->Dextrocetirizine 50%

Caption: Cetirizine is a racemic mixture of Levocetirizine and Dextrocetirizine.

G General Workflow for a Pharmacokinetic Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase DrugAdmin Drug Administration to Subjects BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation ConcentrationAnalysis Drug Concentration Analysis (e.g., LC-MS/MS) PlasmaSeparation->ConcentrationAnalysis PK_Analysis Pharmacokinetic Parameter Calculation ConcentrationAnalysis->PK_Analysis Results Results (Cmax, Tmax, AUC, etc.) PK_Analysis->Results

Caption: A simplified workflow for conducting a typical pharmacokinetic study.

Conclusion

Levocetirizine presents a refined pharmacokinetic profile compared to its parent compound, cetirizine. Its high bioavailability, rapid onset of action, limited metabolism, and primary renal excretion of the unchanged drug make it a predictable and effective antihistamine with a low potential for drug interactions.[9][14] For researchers and drug development professionals, understanding these nuances is essential for the design of future clinical trials and the development of new therapeutic agents in the field of allergy and immunology.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Genotoxic Impurities in Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of key genotoxic impurities (GIs) in Levocetirizine (B1674955), a widely used antihistamine. By presenting detailed experimental data and protocols, this document serves as a practical resource for selecting and implementing the most appropriate analytical strategies to control these potentially harmful substances.

Genotoxic impurities in active pharmaceutical ingredients (APIs) are a critical concern for regulatory agencies and manufacturers alike, due to their potential to damage DNA and cause mutations. The synthesis of Levocetirizine can potentially give rise to several such impurities. This guide focuses on the validated analytical methods for three key potential genotoxic impurities: Methyl paratoluene sulfonate (MPTS), N-nitrosopiperazine (NPZ), and 4-chlorobenzhydryl piperazine (B1678402) (CBHP).

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for GI quantification depends on various factors, including the physicochemical properties of the impurity, the required sensitivity, and the available instrumentation. This section compares three distinct, validated methods for the determination of MPTS, NPZ, and CBHP in Levocetirizine.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Methyl paratoluene sulfonate (MPTS)

A robust RP-HPLC method has been developed and validated for the quantification of MPTS in Levocetirizine drug substance. This method is suitable for quality control laboratories equipped with standard HPLC instrumentation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-nitrosopiperazine (NPZ)

Due to its high sensitivity and selectivity, an LC-MS/MS method is the preferred approach for the trace-level quantification of the potent genotoxic impurity, N-nitrosopiperazine.[1] This technique is essential for ensuring compliance with the stringent regulatory limits for nitrosamines.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 4-chlorobenzhydryl piperazine (CBHP)

For the key intermediate and potential impurity, 4-chlorobenzhydryl piperazine, a standard HPLC-UV method is often employed for purity testing. While this method is suitable for general impurity profiling, achieving the low detection limits required for genotoxic impurities can be challenging. An alternative approach, involving derivatization to enhance UV detection, can be considered for trace-level quantification, similar to methods developed for related piperazine compounds.

Quantitative Data Summary

The following tables summarize the key validation parameters for the analytical methods discussed, providing a clear comparison of their performance characteristics.

Table 1: Method Validation Data for the Quantification of Methyl paratoluene sulfonate (MPTS) in Levocetirizine by RP-HPLC

Validation ParameterResult
Limit of Detection (LOD)21.267 µg/mL[2]
Limit of Quantification (LOQ)64.446 µg/mL[2]
Linearity Range64.4 - 483.3 µg/mL[2]
Correlation Coefficient (r²)0.9999[2]
Accuracy (% Recovery)99.0 - 100.3%[2]
Precision (% RSD)0.65 - 2.10%[2]

Table 2: Method Validation Data for the Quantification of N-nitrosopiperazine (NPZ) in Levocetirizine by LC-MS/MS

Validation ParameterResult
Limit of Quantification (LOQ)1 ng/mL[3]
Linearity Range1 - 50 ng/mL[3]
Correlation Coefficient (r²)> 0.99[3]
Accuracy (% Recovery)Within acceptable limits as per guidelines
Precision (% RSD)Within acceptable limits as per guidelines

Table 3: Method Validation Data for the Quantification of 4-chlorobenzhydryl piperazine (CBHP) by HPLC-UV (General Impurity Method)

Validation ParameterResult (Typical)
Limit of Detection (LOD)Typically in the low ppm range
Limit of Quantification (LOQ)Typically in the low ppm range
Linearity RangeDependent on specific method validation
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)Within acceptable limits as per guidelines
Precision (% RSD)Within acceptable limits as per guidelines

Experimental Protocols

Detailed methodologies for the validated analytical procedures are provided below to facilitate their implementation.

Protocol 1: RP-HPLC Method for Methyl paratoluene sulfonate (MPTS)
  • Chromatographic System: Agilent-1200 HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: pH 2.50 phosphate (B84403) buffer.

  • Mobile Phase B: Acetonitrile (B52724) and water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: A stock solution of MPTS is prepared by dissolving 15 mg of the impurity in 50 mL of diluent (acetonitrile and water, 60:40 v/v). Further dilutions are made to the desired concentrations. For spiked samples, a known amount of MPTS is added to a 4 mg/mL solution of Levocetirizine.[2]

Protocol 2: LC-MS/MS Method for N-nitrosopiperazine (NPZ)
  • Chromatographic System: A suitable LC system coupled to a triple quadrupole mass spectrometer.

  • Column: F5 column.

  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.[3]

Protocol 3: HPLC-UV Method for 4-chlorobenzhydryl piperazine (CBHP)
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A suitable reversed-phase C18 or related column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection, with the specific wavelength chosen based on the absorbance maximum of CBHP.

  • Sample Preparation: Solutions of the Levocetirizine API are prepared in a suitable diluent.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.

cluster_0 RP-HPLC Workflow for MPTS prep Sample Preparation (Levocetirizine + MPTS spike) hplc RP-HPLC Analysis (C18 Column) prep->hplc detect UV Detection (220 nm) hplc->detect quant Quantification detect->quant cluster_1 LC-MS/MS Workflow for NPZ prep Sample Preparation (Levocetirizine sample) lc LC Separation (F5 Column) prep->lc msms Tandem MS Detection (ESI+, MRM) lc->msms quant Quantification msms->quant cluster_2 HPLC-UV Workflow for CBHP prep Sample Preparation (Levocetirizine sample) hplc HPLC Separation (C18 Column) prep->hplc uv UV Detection hplc->uv quant Quantification uv->quant cluster_3 Genotoxic Impurity Control Strategy synthesis Levocetirizine Synthesis gti Potential Genotoxic Impurities (MPTS, NPZ, CBHP) synthesis->gti methods Validated Analytical Methods (RP-HPLC, LC-MS/MS, HPLC-UV) gti->methods control Impurity Control (Below Threshold) methods->control safety Patient Safety control->safety

References

Navigating Levocetirizine Formulations: A Comparative Guide to Dissolution Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dissolution characteristics of a drug is paramount to ensuring its efficacy and bioavailability. This guide provides a comparative analysis of the dissolution profiles of various Levocetirizine dihydrochloride (B599025) formulations, supported by experimental data and detailed methodologies, to aid in formulation development and selection.

Levocetirizine, a second-generation antihistamine, is widely used for the relief of allergic rhinitis and chronic idiopathic urticaria. Its therapeutic effect is intrinsically linked to its dissolution rate and subsequent absorption. This guide delves into the in vitro dissolution performance of different Levocetirizine formulations, including immediate-release tablets, orodispersible tablets, and oral sprays.

Comparative Dissolution Data

The following table summarizes the dissolution data from various studies on different Levocetirizine formulations. This allows for a direct comparison of their in vitro release characteristics under specified conditions.

Formulation TypeDissolution MediumApparatusSpeed (RPM)Time (min)% Drug ReleasedReference
Immediate-Release Tablets Purified WaterUSP Type II (Paddle)5030> 80%[1][2]
Orodispersible Tablets (ODT) with SSG & CP Phosphate Buffer (pH 6.8)USP Type II (Paddle)50168.12%
10104.20%
Orodispersible Tablets (ODT) with CP & CCS Phosphate Buffer (pH 6.8)USP Type II (Paddle)50170.12%
10102.01%
Oral Spray Purified WaterUSP Type II (Paddle)50< 5100%[1]
Fast Dissolving Films with HPMC Simulated Salivary Fluid (pH 6.8)Beaker with Stirrer1002 (120s)Marked increase vs. conventional tablets[3]
Various Commercial Brands (Tablets) Distilled WaterUSP Type II (Paddle)5030Variable (some < 80%)[4]

SSG: Sodium starch glycolate; CP: Crospovidone; CCS: Croscarmellose sodium; HPMC: Hydroxypropyl methylcellulose.

Experimental Protocols

The dissolution studies summarized above generally adhere to established pharmacopeial methods. A typical experimental protocol is detailed below.

Dissolution Testing of Immediate-Release and Orodispersible Tablets

A standard USP Type II (Paddle) dissolution apparatus is employed for these studies.[1][4]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[4]

  • Dissolution Medium: The choice of medium varies depending on the formulation and the intended site of dissolution. Common media include:

    • Purified Water for immediate-release tablets.[1][2]

    • 0.1 N HCl to simulate gastric fluid.[3]

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid or saliva for orodispersible tablets.[3]

  • Volume of Medium: Typically 900 mL.[1]

  • Temperature: Maintained at 37 ± 0.5°C.[4]

  • Paddle Speed: Generally set at 50 RPM, though speeds up to 100 RPM can be used.[1][4]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45 minutes).[1] An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.[3]

  • Sample Analysis: The withdrawn samples are filtered and the concentration of dissolved Levocetirizine is determined using a validated analytical method, such as:

    • UV-Vis Spectrophotometry: Absorbance is measured at the wavelength of maximum absorption for Levocetirizine, typically around 230-231 nm.[3][4][5]

    • High-Performance Liquid Chromatography (HPLC): This method offers greater specificity and is also commonly used.[6]

Dissolution Testing of Oral Spray

The dissolution of an oral spray is tested to demonstrate the rapid availability of the drug substance.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[1]

  • Dissolution Medium: Purified water.[1]

  • Volume of Medium: 900 mL.[1]

  • Temperature: Maintained at 37 ± 0.5°C.[1]

  • Paddle Speed: 50 RPM.[1]

  • Procedure: A specified number of sprays are actuated into the dissolution medium, and samples are taken at short time intervals to assess the rate of drug dissolution. The study on the oral spray showed complete dissolution in less than 5 minutes.[1]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a comparative dissolution study of Levocetirizine tablets.

Dissolution_Workflow start Start: Select Levocetirizine Formulations for Comparison setup Prepare Dissolution Apparatus (USP Type II) start->setup media_prep Prepare Dissolution Medium (e.g., 900mL, pH 6.8, 37°C) setup->media_prep add_tablet Introduce Tablet into Dissolution Vessel media_prep->add_tablet start_rotation Start Paddle Rotation (e.g., 50 RPM) add_tablet->start_rotation sampling Withdraw Aliquots at Pre-defined Time Points start_rotation->sampling sampling->sampling analysis Analyze Samples (UV-Vis or HPLC) sampling->analysis Filter Samples data_collection Record and Calculate % Drug Dissolved analysis->data_collection comparison Compare Dissolution Profiles of Different Formulations data_collection->comparison end End: Conclude on Formulation Performance comparison->end

Figure 1: Workflow for a comparative dissolution study.

References

A Comparative Guide to Inter-Laboratory Validation of Levocetirizine Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantification of impurities in Levocetirizine, a widely used antihistamine. While direct inter-laboratory validation studies were not publicly available, this document synthesizes and compares the validation parameters from multiple independent studies, offering valuable insights into method performance and reproducibility. The data presented is crucial for researchers and quality control professionals in selecting and implementing robust analytical methods for drug purity assessment.

Comparison of HPLC Method Performance for Levocetirizine Impurity Analysis

The following table summarizes the key performance parameters of a validated stability-indicating HPLC method for the determination of Levocetirizine and its related substances. The data is compiled from a study by Akula et al. and serves as a benchmark for analytical performance.[1]

ParameterLevocetirizineImpurity-1N-Oxide ImpurityOther Impurities
Linearity Range (µg/mL) 160 - 240---
Correlation Coefficient (r²) 0.9990.9990.999Not Reported
Limit of Detection (LOD) (µg/mL) 0.050.050.050.05
Limit of Quantification (LOQ) (µg/mL) 0.150.150.150.15
Accuracy (% Recovery) 98.9% - 100.7%98.9% - 100.7%98.9% - 100.7%98.9% - 100.7%
Precision (%RSD) < 2.0< 2.0< 2.0< 2.0

Experimental Protocols

This section details the methodologies employed in the referenced analytical validation studies.

Method 1: Stability-Indicating HPLC Method[1]

This method was developed for the effective separation and quantification of Levocetirizine and its eight potential related impurities in bulk drug and oral solution dosage forms.

  • Chromatographic Conditions:

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of Levocetirizine was prepared by dissolving 40 mg of the drug substance in a 100 mL flask with diluent, followed by sonication and further dilution to the working concentration.[1]

    • Sample Solution (Oral Solution): An amount of oral solution equivalent to 10 mg of Levocetirizine was weighed, dissolved in diluent, sonicated, and filtered through a 0.45 µm membrane filter.[1]

  • Validation Parameters:

    • The method was validated according to ICH Q2 (R1) guidelines, evaluating specificity, linearity, precision, accuracy, and robustness.[1]

    • Specificity: Assessed by evaluating the peak purity of Levocetirizine and its impurities.[1]

    • Accuracy: Determined by spiking the drug and its impurities into a placebo at three concentration levels (50%, 100%, and 150%) and calculating the percentage recovery.[1]

    • Precision: Evaluated by analyzing six separate sample solutions of Levocetirizine spiked with its impurities.[1]

    • LOD and LOQ: Determined by injecting progressively decreasing concentrations of Levocetirizine and its impurities.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the validation of an HPLC method for Levocetirizine impurity testing, from preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_data Data Analysis & Reporting prep_standard Prepare Standard Solutions (Levocetirizine & Impurities) hplc_system HPLC System Setup (Column, Mobile Phase, Detector) prep_standard->hplc_system prep_sample Prepare Sample Solutions (Bulk Drug / Formulation) prep_sample->hplc_system prep_placebo Prepare Placebo Solution prep_placebo->hplc_system inject_samples Inject Samples hplc_system->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition specificity Specificity (Peak Purity, Interference) reporting Reporting of Results specificity->reporting linearity Linearity (Concentration vs. Response) linearity->reporting accuracy Accuracy (% Recovery) accuracy->reporting precision Precision (Repeatability, Intermediate) precision->reporting lod_loq LOD & LOQ (Sensitivity) lod_loq->reporting robustness Robustness (Method Variations) robustness->reporting data_processing Data Processing & Calculation data_acquisition->data_processing data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness

Caption: Workflow for HPLC method validation of Levocetirizine impurity testing.

References

Assessing the Stability of Levocetirizine Drug Products: The Impact of Levocetirizine Amide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stability of a drug product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For Levocetirizine (B1674955), a widely used second-generation antihistamine, the formation of degradation products under various environmental conditions can impact its quality. Among these, Levocetirizine amide has been identified as a potential impurity. This guide provides a comparative assessment of the impact of this compound on drug product stability, supported by experimental data and detailed methodologies.

Comparison of Levocetirizine Degradation Products

Forced degradation studies are essential to identify potential degradation products and assess the intrinsic stability of a drug substance.[1][2][3] Levocetirizine has been shown to degrade under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[2][3] While specific quantitative data directly comparing the formation levels of this compound to other degradants is not extensively available in publicly accessible literature, the following table illustrates a representative comparison of potential degradation products that may be observed during stability studies. High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to separate, identify, and quantify these impurities.[4][5][6]

Degradation ProductPotential Formation Condition(s)Typical Analytical TechniqueSignificance
This compound Hydrolysis (Acidic or Basic conditions)HPLC, LC-MSA potential process impurity and degradant that needs to be monitored to ensure product quality.
(S)-Cetirizine (Enantiomeric Impurity) Present in the drug substanceChiral HPLCThe inactive enantiomer of Levocetirizine; its level is controlled to ensure the therapeutic efficacy of the R-enantiomer.
Oxidative Degradants Oxidative stress (e.g., exposure to hydrogen peroxide)HPLC, LC-MSFormed under oxidative conditions, indicating the need for protection from oxidizing agents.
Photodegradants Exposure to UV or visible lightHPLC, LC-MSHighlights the importance of photoprotective packaging for the drug product.
Other Related Substances Synthesis-related or other degradation pathwaysHPLC, LC-MSA broad category of impurities that must be monitored to meet regulatory requirements.

Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately assessing the impact of impurities like this compound. The following is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method adapted from available literature for the determination of Levocetirizine and its related substances.[4][5]

Stability-Indicating HPLC Method for Levocetirizine and Its Impurities

Objective: To separate and quantify Levocetirizine and its potential impurities, including this compound, in a drug product.

Chromatographic Conditions:

  • Column: Kinetex biphenyl (B1667301) (250 x 4.6 mm, 5 µm) or equivalent core-shell stationary phase.[4][5]

  • Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 6.0 gm of sodium perchlorate (B79767) monohydrate in 1000 mL water with 2 mL of perchloric acid) and acetonitrile.[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Detection Wavelength: 230 nm.[4][6]

  • Injection Volume: 50 µL.[4]

  • Column Temperature: 45°C.[4]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Levocetirizine and its known impurities (including this compound) in a suitable diluent to prepare a standard stock solution. Further dilute to a working concentration.

  • Sample Solution: For a solid dosage form, accurately weigh and powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Levocetirizine into a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to the final volume. For an oral solution, directly transfer an accurate volume equivalent to a single dose into a volumetric flask and dilute.[4][5] Filter the final solution through a 0.45 µm membrane filter before injection.

Forced Degradation Study Protocol:

To assess the stability-indicating nature of the method, forced degradation studies are performed on the Levocetirizine drug substance.

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature for a specified period (e.g., 3 hours), followed by neutralization with 0.1 M NaOH.[3]

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature for a specified period (e.g., 3 hours), followed by neutralization with 0.1 M HCl.[3]

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period (e.g., 3 hours).[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a specified period.

After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed by the HPLC method to observe the formation of degradation products and to ensure they are well-separated from the parent Levocetirizine peak.

Visualizations

Levocetirizine Mechanism of Action

Levocetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptors. During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to the characteristic symptoms of allergies. Levocetirizine competitively blocks the binding of histamine to these receptors, thereby mitigating the allergic response.

Levocetirizine_Mechanism_of_Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to Histamine Histamine MastCell->Histamine Releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (Sneezing, Itching, etc.) H1Receptor->AllergicSymptoms Activates Levocetirizine Levocetirizine Levocetirizine->H1Receptor Blocks

Caption: Mechanism of action of Levocetirizine as a histamine H1 receptor antagonist.

Experimental Workflow for Drug Product Stability Testing

The stability testing of a drug product is a systematic process that follows stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the quality, safety, and efficacy of the product throughout its shelf life.

Drug_Stability_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation Phase cluster_reporting 4. Reporting Phase Protocol Develop Stability Protocol BatchSelection Select Batches for Testing Protocol->BatchSelection Storage Store Samples at ICH Conditions BatchSelection->Storage Sampling Pull Samples at Pre-defined Timepoints Storage->Sampling Analysis Analyze Samples using Validated Methods Sampling->Analysis DataReview Review and Analyze Data Analysis->DataReview ImpurityProfiling Identify and Quantify Impurities (e.g., Amide) DataReview->ImpurityProfiling ShelfLife Determine Shelf-Life and Storage Conditions ImpurityProfiling->ShelfLife Report Generate Stability Report ShelfLife->Report Submission Regulatory Submission Report->Submission

Caption: A generalized workflow for conducting drug product stability testing.

References

Safety Operating Guide

Navigating the Disposal of Levocetirizine Amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers and scientists working with levocetirizine (B1674955) amide, a thorough understanding of proper disposal procedures is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, in line with general best practices for laboratory and pharmaceutical waste.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including levocetirizine amide, is governed by a hierarchy of controls aimed at minimizing risk and environmental impact. The primary source of information for the specific disposal of any chemical is its Safety Data Sheet (SDS).[1] Laboratories are also subject to a complex set of local, state, and federal regulations.[2] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step-by-Step Disposal Procedure for this compound

Researchers must adhere to the following steps to ensure the safe and compliant disposal of this compound:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the most critical document for determining the appropriate disposal method.[1] It will provide specific information on the chemical's hazards, handling, and disposal requirements.

  • Segregation of Waste: Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][5] this compound waste should be collected in a designated, compatible, and clearly labeled waste container. Do not mix it with incompatible materials.

  • Proper Labeling and Storage: All waste containers must be accurately labeled with the chemical name ("this compound"), hazard information, and the date of accumulation.[6] Store the waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.

  • Engage a Licensed Waste Disposal Service: For chemicals that cannot be neutralized or treated on-site, it is essential to partner with a licensed and reputable hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in accordance with all regulatory requirements.

  • Documentation and Record-Keeping: Maintain meticulous records of all disposed chemicals, including the name of the chemical, quantity, and the date of disposal.[1][6] This documentation is a regulatory requirement and is crucial for laboratory safety audits.

Quantitative Data and Experimental Protocols

Specific quantitative data, such as concentration limits for disposal, are not broadly available and would be detailed in the specific Safety Data Sheet (SDS) for this compound. Similarly, detailed experimental protocols for the neutralization or treatment of this compound for disposal are not publicly available and would need to be developed and validated by qualified personnel in accordance with institutional safety protocols.

Below is a template table that researchers can use to summarize key disposal information obtained from the this compound SDS and institutional guidelines.

ParameterGuidelineSource
EPA Hazardous Waste Code [Insert code from SDS]SDS Section 13
Recommended Disposal Method [e.g., Incineration, Landfill]SDS Section 13
Container Type [e.g., HDPE, Glass]Institutional SOP
Labeling Requirements [Specific hazard warnings]SDS Section 2, Institutional SOP
Storage Conditions [e.g., Ventilated, away from...]SDS Section 7

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Classification B->C D Is it Hazardous Waste? C->D E Segregate in a Labeled, Compatible Container D->E Yes F Dispose as Non-Hazardous Waste per Institutional Policy D->F No G Store in Designated Hazardous Waste Area E->G J Disposal Complete F->J H Arrange for Pickup by Licensed Waste Disposal Company G->H I Complete Waste Disposal Manifest/Record H->I I->J

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Levocetirizine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Levocetirizine amide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), and the operational and disposal plans for this compound.

Hazard Identification and Exposure Limits

This compound is classified as Acute Toxicity, Oral, Category 4 , with the corresponding Hazard Statement H302: "Harmful if swallowed"[1][2][3][4]. The Globally Harmonized System (GHS) pictogram for this hazard is the GHS07 exclamation mark, and the signal word is "Warning"[1][3][4].

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure. In the absence of a defined OEL, a control banding approach, common in the pharmaceutical industry for novel or less-studied compounds, is recommended. Based on its acute oral toxicity, this compound would likely fall into a moderate potency category, requiring diligent control of dust and airborne particles.

Physicochemical and Toxicological Data
PropertyValueSource
Chemical Name (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide[5][6]
CAS Number 909779-33-5[1][2][4][5]
Molecular Formula C21H26ClN3O2[2][4][5]
Molecular Weight 387.9 g/mol [2][4][5]
Appearance White Powder[7]
GHS Classification Acute Toxicity 4, Oral (H302)[1][2][3][4]
Storage Temperature 2-8°C[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing Safety glasses with side shields or safety gogglesNitrile or latex glovesLaboratory coatN95 or higher-rated dust mask. If significant dust is generated, a powered air-purifying respirator (PAPR) is recommended.
Solution Preparation Safety glasses with side shields or safety gogglesNitrile or latex glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood.
Spill Cleanup Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coat or disposable gownN95 or higher-rated dust mask. For large spills, a self-contained breathing apparatus may be necessary.

PPE Selection and Use Logic

PPE_Selection cluster_assessment Hazard and Task Assessment cluster_ppe Required Personal Protective Equipment Hazard This compound (Powder) Task Handling Operation Eye Eye Protection (Goggles/Glasses) Task->Eye Always Required Hand Hand Protection (Gloves) Task->Hand Always Required Body Body Protection (Lab Coat) Task->Body Always Required Respiratory Respiratory Protection (Mask/Respirator) Task->Respiratory Assess Dust Generation Potential

Figure 1. PPE selection based on task assessment.

Standard Operating Procedures

General Handling of this compound Powder

A designated area for handling potent compounds should be established. All weighing and manipulation of the powdered form of this compound should be conducted in a chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure.

Experimental Protocol: Safe Weighing and Preparation of a Stock Solution

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the work area (fume hood or ventilated enclosure) is clean and free of unnecessary equipment.

    • Prepare all necessary materials: this compound container, weigh boat or paper, spatula, vessel for the final solution, and solvent.

  • Weighing:

    • Carefully open the container of this compound inside the ventilated enclosure.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat on the analytical balance.

    • Avoid generating dust. If any powder is spilled, follow the spill cleanup procedure immediately.

    • Securely close the this compound container.

  • Solution Preparation:

    • Carefully transfer the weighed powder to the final vessel.

    • Add the solvent to the vessel, ensuring to rinse the weigh boat to transfer any residual powder.

    • Mix the solution until the powder is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated pharmaceutical waste container.

    • Clean the spatula and any non-disposable equipment with an appropriate solvent.

    • Wipe down the work surface of the ventilated enclosure.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert:

    • Alert others in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate safety personnel.

  • Containment (for small, manageable spills):

    • Don the appropriate PPE for spill cleanup.

    • Cover the spill with a dry absorbent material, such as vermiculite (B1170534) or a chemical absorbent pad, working from the outside in to prevent spreading. Do not use water on a dry powder spill as this can increase the risk of aerosolization.

  • Cleanup:

    • Gently sweep the absorbed material into a designated waste container. Avoid creating dust.

    • For final cleaning, dampen a cloth or paper towel with a suitable solvent (e.g., 70% ethanol) and wipe the area.

  • Disposal:

    • Place all contaminated materials, including PPE, into a sealed and clearly labeled hazardous waste container.

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including excess compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials, are to be considered non-hazardous pharmaceutical waste.

  • Segregation: Do not mix this compound waste with general laboratory trash or hazardous chemical waste.

  • Containerization: Collect all solid waste in a dedicated, clearly labeled, and sealed container. Empty containers that held this compound should also be disposed of in this manner.

  • Disposal Route: The collected waste must be disposed of through an approved pharmaceutical waste management vendor, typically via incineration[1][5]. Do not dispose of this compound down the drain or in regular trash.

Standard Operational Workflow

Handling_Workflow Start Start: Handling this compound RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment PPE 2. Don Appropriate PPE RiskAssessment->PPE Handling 3. Perform Handling in Ventilated Enclosure PPE->Handling Spill Spill Occurs Handling->Spill No Handling->Spill Yes Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Waste 4. Segregate and Contain Waste Spill->Waste No Cleanup->Waste Decontaminate 5. Decontaminate Work Area and Equipment Waste->Decontaminate RemovePPE 6. Doff PPE Correctly Decontaminate->RemovePPE End End: Procedure Complete RemovePPE->End

Figure 2. Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocetirizine amide
Reactant of Route 2
Reactant of Route 2
Levocetirizine amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.